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  • Product: Alpha,Alpha-[UL-13C12]Trehalose

Core Science & Biosynthesis

Foundational

Alpha,Alpha-[UL-13C12]Trehalose chemical properties

High-Precision Applications in Metabolomics, Structural Biology, and Flux Analysis[1] Executive Summary Alpha,Alpha-[UL-13C12]Trehalose is the stable isotope-labeled analog of trehalose, a non-reducing disaccharide consi...

Author: BenchChem Technical Support Team. Date: March 2026

High-Precision Applications in Metabolomics, Structural Biology, and Flux Analysis[1]

Executive Summary

Alpha,Alpha-[UL-13C12]Trehalose is the stable isotope-labeled analog of trehalose, a non-reducing disaccharide consisting of two glucose molecules linked by an


-1,1-glycosidic bond.[1][2][3][4][5] In this analog, all twelve carbon atoms are replaced with Carbon-13 (

), resulting in a mass shift of +12.04 Da compared to the natural isotopologue.

This guide details the physicochemical properties, experimental protocols, and mechanistic applications of [UL-13C12]Trehalose. It is designed for researchers utilizing this compound as a gold-standard internal standard in quantitative Mass Spectrometry (LC-MS/MS) and as a hyper-sensitive tracer in Nuclear Magnetic Resonance (NMR) metabolomics and metabolic flux analysis (MFA).[1]

Chemical Identity & Structural Characterization[1]

The utility of [UL-13C12]Trehalose stems from its chemical symmetry and high isotopic purity.[1] Unlike reducing sugars (e.g., glucose, lactose), trehalose lacks a hemiacetal group, rendering it chemically stable against Maillard reactions and acid hydrolysis.

Physicochemical Data Table
PropertyValue / Description
Chemical Name

-D-Glucopyranosyl-(1

1)-

-D-glucopyranoside (

)
Molecular Formula

Molecular Weight 354.21 g/mol (vs. 342.30 g/mol for unlabeled)
Isotopic Enrichment Typically

99 atom %

Solubility High in Water, DMSO; Low in Ethanol
Stability Non-reducing; High thermal stability (

)
CAS Number Generic Labeled: N/A (Unlabeled: 99-20-7)
The Isotope Effect in Analytics

The uniform labeling ([UL]) provides a distinct advantage over partial labeling:

  • Mass Spectrometry: The +12 Da shift moves the analyte signal well beyond the natural isotopic envelope of endogenous trehalose (

    
    ), eliminating crosstalk and ensuring accurate background subtraction.
    
  • NMR Spectroscopy: The

    
    -
    
    
    
    scalar couplings allow for complete carbon backbone tracing without reliance on low-sensitivity natural abundance experiments.[1]
Quantitative Mass Spectrometry (LC-MS/MS)

Primary Application: Absolute Quantification in Biological Matrices.[1]

In complex matrices like cell lysates or plasma, "matrix effects" (ion suppression/enhancement) compromise the accuracy of external calibration. [UL-13C12]Trehalose acts as the ideal Stable Isotope Labeled Internal Standard (SIL-IS) because it co-elutes perfectly with endogenous trehalose but is spectrally distinct.[1]

Protocol: Isotope Dilution LC-MS/MS

Objective: Quantify intracellular trehalose in mammalian cells.

  • Cell Harvesting: Wash cells (

    
     count) twice with ice-cold PBS to remove extracellular sugar.[1]
    
  • Internal Standard Spiking (Critical Step):

    • Add 100 pmol of [UL-13C12]Trehalose directly to the cell pellet before extraction.[1]

    • Reasoning: Spiking before extraction corrects for analyte loss during protein precipitation and pipetting steps.

  • Extraction: Add 500

    
    L of Methanol:Acetonitrile:Water (40:40:20) at -20°C. Vortex and incubate for 15 min.
    
  • Clarification: Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.

  • LC-MS/MS Analysis:

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required due to trehalose's high polarity.[1]

    • Transitions (MRM):

      • Endogenous:

        
         m/z (Deprotonated precursor 
        
        
        
        Monomer fragment)
      • IS ([UL-13C12]):

        
         m/z[1]
        
  • Calculation:

    
    
    
Workflow Visualization

LCMS_Workflow cluster_legend Key Mechanism Sample Biological Sample (Cell Pellet) Spike SPIKE IS: Add [UL-13C12]Trehalose Sample->Spike Step 1 Extract Extraction (MeOH:ACN:H2O) Spike->Extract Step 2 LC HILIC Separation (Co-elution) Extract->LC Step 3 MS Mass Spec Detection (MRM Mode) LC->MS Step 4 Data Quantification Ratio: Endo/IS MS->Data Result Legend Spiking BEFORE extraction corrects for recovery loss.

Caption: Figure 1. Isotope Dilution Workflow. Co-elution of the


 standard ensures identical ionization suppression, yielding absolute accuracy.
Metabolic Flux Analysis (MFA) & NMR

Primary Application: Tracking Carbon Fate and Pathway Activity.[3]

[UL-13C12]Trehalose is used to distinguish between trehalose uptake/accumulation and de novo synthesis.[1] In NMR metabolomics, the


 label enhances sensitivity by factors of >100x compared to natural abundance 

NMR.
Mechanism: Autophagy & Cryoprotection

Trehalose induces autophagy via an mTOR-independent pathway.[1] Using the [UL-13C12] tracer allows researchers to determine if the therapeutic effect requires hydrolysis into glucose (energy fuel) or if the intact disaccharide acts as a structural chaperone.[1]

  • Intact Detection: Observation of the

    
    -
    
    
    
    doublet signals in NMR indicates the sugar is preserving protein structure (Chemical Chaperone hypothesis).[1]
  • Hydrolysis Detection: Appearance of [UL-13C6]Glucose indicates Trehalase (TREH) activity, feeding glycolysis.[1]

Protocol: NMR Sample Preparation
  • Lyophilization: Dry the biological extract to remove

    
    .[1]
    
  • Reconstitution: Dissolve in 600

    
    L of 
    
    
    
    containing 0.05% TSP (internal reference).
  • Acquisition:

    • Run 2D

      
       HSQC  (Heteronuclear Single Quantum Coherence).
      
    • The [UL-13C12]Trehalose anomeric proton (

      
      ) will show a massive splitting pattern due to the 
      
      
      
      coupling, distinct from endogenous signals.
Pathway Logic Visualization

Flux_Analysis Input [UL-13C12]Trehalose (Extracellular) Uptake Transporter (SLC2A8 / GLUT8) Input->Uptake CytoTre Cytosolic [UL-13C12]Trehalose Uptake->CytoTre Trehalase Enzyme: Trehalase (Hydrolysis) CytoTre->Trehalase Metabolic Fate Autophagy Autophagy Induction (Protein Stabilization) CytoTre->Autophagy Chaperone Fate Glucose 2x [UL-13C6]Glucose Trehalase->Glucose Glycolysis Glycolysis (Energy Production) Glucose->Glycolysis

Caption: Figure 2. Metabolic Fate Tracking. The label allows differentiation between structural stabilization (Green path) and metabolic consumption (Red path).

Synthesis & Purity Considerations

For high-precision applications, the method of synthesis impacts the presence of anomers (


 vs 

).
  • Enzymatic Synthesis (Preferred): Utilizes Trehalose Synthase (TreT) or Trehalose Phosphorylase.[1]

    • Reaction: [UL-13C6]Glucose + [UL-13C6]UDP-Glucose

      
       [UL-13C12]Trehalose.[1]
      
    • Advantage:[1][3][5][6][7][8] Stereospecificity ensures 100%

      
       linkage, critical for enzyme recognition studies.
      
  • Chemical Synthesis: Often requires complex protecting group chemistry and may yield trace

    
     isomers, which have different retention times in HILIC-MS and different NMR shifts.
    

Quality Control Check: Always verify the certificate of analysis for Isotopic Enrichment (>99%) . Lower enrichment leads to complex mass spectra (M+11, M+10 peaks) that complicate data deconvolution.

References
  • LGC Standards. Alpha,Alpha-[UL-13C12]Trehalose Product Data. Retrieved from

  • National Institute of Standards and Technology (NIST). Trehalose Chemical Properties & Mass Spectra. NIST Chemistry WebBook, SRD 69. Retrieved from

  • BenchChem. Inter-laboratory Comparison Guide: Trehalose Quantification Using Isotope Dilution Mass Spectrometry. Retrieved from

  • Creative Proteomics. Overview of 13C Metabolic Flux Analysis (13C-MFA). Retrieved from

  • National Institutes of Health (NIH). Enzymatic Synthesis and Structural Characterization of Novel Trehalose-Based Oligosaccharides. PMC8509873.[1] Retrieved from

  • WuXi AppTec. Internal Standards in LC−MS Bioanalysis: Which, When, and How. Retrieved from

Sources

Exploratory

Technical Whitepaper: Biosynthetic Production of Alpha,Alpha-[UL-13C12]Trehalose

Executive Summary This technical guide outlines a robust, self-validating protocol for the synthesis of uniformly labeled -[UL-13C12]Trehalose . While chemical synthesis of -1,1-glycosidic linkages is notoriously difficu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines a robust, self-validating protocol for the synthesis of uniformly labeled


-[UL-13C12]Trehalose . While chemical synthesis of 

-1,1-glycosidic linkages is notoriously difficult due to stereochemical challenges and the high cost of labeled precursors, biosynthetic conversion using engineered Escherichia coli offers a superior atom economy and stereospecificity.

This guide targets researchers requiring high-purity isotopologues for NMR metabolomics (as a chemical shift reference or stabilizer), protein-ligand interaction studies , and cryopreservation mechanism analysis . The methodology prioritizes the OtsA/OtsB metabolic pathway, optimized to prevent isotopic dilution and product hydrolysis.

Strategic Pathway Selection: The "In Vivo Foundry"

Why Biosynthesis Over Chemical Synthesis?

Chemical synthesis of trehalose requires protecting group manipulations to force the 1,1-


 linkage, often resulting in low yields of the desired stereoisomer. When using [UL-13C6]Glucose (

$500/g) as a starting material, yield losses are financially prohibitive.

The OtsA/OtsB biosynthetic pathway is selected for this protocol because:

  • Stereochemical Absolutism: Enzymes exclusively form the

    
     bond.
    
  • Atom Economy: By using a specific E. coli strain (defective in catabolism and hydrolysis), virtually all labeled carbon from glucose is funneled into trehalose.

  • Uniform Labeling Integrity: Using [UL-13C6]Glucose as the sole carbon source in minimal media ensures that the resulting trehalose is uniformly labeled (C12) without scrambling from unlabeled cellular pools.

The Metabolic Mechanism

The synthesis relies on the condensation of UDP-Glucose and Glucose-6-Phosphate (G6P) .

TrehalosePathway Glc_ext [UL-13C]Glucose (Extracellular) Glc_int [UL-13C]Glucose (Intracellular) Glc_ext->Glc_int Transport G6P Glucose-6-P Glc_int->G6P Phosphorylation UDPG UDP-Glucose G6P->UDPG Isomerization/Activation T6P Trehalose-6-P G6P->T6P OtsA OtsA (Synthase) G6P->OtsA UDPG->T6P Condensation UDPG->OtsA Tre [UL-13C12]Trehalose T6P->Tre Hydrolysis OtsB OtsB (Phosphatase) T6P->OtsB PTS PTS System GalU GalU (UTP) OtsA->T6P OtsB->Tre

Figure 1: The OtsA/OtsB biosynthetic pathway. Glucose is phosphorylated to G6P.[1][2][3][4] One pool converts to UDP-Glucose; the other remains G6P. OtsA condenses these to Trehalose-6-Phosphate, which OtsB dephosphorylates to the final product.[1][4][5]

Experimental Protocol

Materials & Strain Construction

Critical Requirement: To ensure a "Self-Validating System," you must use a strain incapable of degrading the product.

  • Host Strain: E. coli K-12 derivative (e.g., MC4100 or BL21).

  • Genetic Modifications:

    • 
      : Deletion of periplasmic trehalase.[6]
      
    • 
      : Deletion of cytoplasmic trehalase.[6]
      
    • Optional:

      
       (Phosphoglucose isomerase) to force carbon flux toward biosynthesis rather than glycolysis (though this requires careful growth management).
      
  • Plasmid: pOtsAB (High-copy plasmid carrying otsA and otsB genes under an inducible promoter like

    
     or 
    
    
    
    ).
  • Substrate: D-Glucose-UL-

    
    C
    
    
    
    (99 atom %
    
    
    C).
Fermentation Workflow
PhaseParameterSpecificationRationale
Pre-Culture MediaLB (unlabeled)Generate biomass cheaply. Do not use labeled glucose yet.
Wash BufferM9 Salts (No Carbon)CRITICAL: Remove all traces of unlabeled carbon (

C) to prevent isotopic dilution.
Induction MediaM9 Minimal + 0.2%

C-Glucose
Sole carbon source ensures 100% labeling efficiency.
Expression InducerIPTG (0.1 - 0.5 mM)Activates otsAB transcription.
Duration Time12–18 Hours @ 37°CAllow accumulation of intracellular trehalose.
Harvest OD

Target > 2.0Harvest before cell lysis occurs naturally to prevent loss to media.
Purification (The "Boil & Bind" Method)

Trehalose is chemically unique: it is non-reducing and extremely heat-stable. We exploit this for purification.[3][7][8]

  • Cell Lysis (Thermal):

    • Resuspend cell pellet in

      
      .
      
    • Boil at 95°C for 20 minutes.

    • Mechanism:[6][7][9] This lyses the cells and denatures practically all proteins (OtsA, OtsB, membrane proteins). Trehalose remains in solution.

    • Centrifuge (15,000 x g, 20 min). Collect supernatant.

  • Ion Exchange (De-salting):

    • Pass supernatant through a mixed-bed ion exchange column (e.g., Dowex 50W [H+] and Dowex 1 [OH-]).

    • Mechanism:[6][7][9] Trehalose is neutral. Charged impurities (amino acids, nucleotides, salts) bind to the resin. Trehalose flows through.[1][3][4][5][6][9]

  • Polishing (HPLC):

    • Column: Amino-bonded silica (e.g., Zorbax NH2) or Ligand Exchange (Ca2+ form).

    • Mobile Phase: Acetonitrile:Water (75:25).

    • Detection: Refractive Index (RI).

Validation & Quality Control

Workflow Visualization

Workflow Start E. coli Culture (LB Media) Wash Wash Steps (Remove 12C) Start->Wash Feed Resuspend in M9 + [UL-13C]Glucose Wash->Feed Induce Induce (IPTG) 16h Incubation Feed->Induce Lysis Thermal Lysis (95°C, 20 min) Induce->Lysis Clear Centrifugation (Discard Pellet) Lysis->Clear IEX Ion Exchange (Remove Charged Species) Clear->IEX HPLC Prep HPLC (Amino Column) IEX->HPLC Final Pure [UL-13C12]Trehalose HPLC->Final

Figure 2: Operational workflow for the isolation of labeled trehalose.[10]

Analytical Expectations

To validate the product, use


C-NMR.[11][12][13] The symmetry of 

-trehalose results in a simplified spectrum despite the C12 count.
  • Mass Spectrometry (ESI-MS):

    • Expected [M+Na]

      
      : 
      
      
      
      .
  • 
    C NMR (D
    
    
    
    O):
    • Due to

      
       symmetry, the two glucose rings are magnetically equivalent. You will see 6 primary signals, not 12.
      
    • Anomeric Carbon (C1): ~93.5 - 94.0 ppm (Doublet due to C1-C2 coupling).

    • Ring Carbons (C2-C5): 70.0 - 74.0 ppm region.

    • Hydroxymethyl (C6): ~61.0 ppm.

    • Note: In a [UL] sample, complex multiplet patterns (couplings) will be observed between adjacent carbons (

      
      ).
      

References

  • Brand, B., & Boos, W. (1989). Improved method for the preparative synthesis of labeled trehalose of high specific activity by Escherichia coli.[6] Applied and Environmental Microbiology.[5][6] [Link]

  • Kandror, O., et al. (2002). Trehalose synthesis is induced upon exposure of Escherichia coli to cold and is essential for viability at low temperatures.[5] Proceedings of the National Academy of Sciences (PNAS). [Link]

  • Gimeno, A., et al. (2023). 13C NMR Chemical Shifts of Saccharides in the Solid State: A Density Functional Theory Study. Molecules.[1][2][3][4][5][6][8][9][14][15] [Link]

  • Rimmele, M., & Boos, W. (1994). Trehalose-6-phosphate hydrolase of Escherichia coli. Journal of Bacteriology. [Link]

  • Megazyme. Trehalose Assay Procedure (K-TREH). (Standard enzymatic validation method). [Link]

Sources

Foundational

High-Precision Technical Guide: Alpha,Alpha-[UL-13C12]Trehalose

Topic: Alpha,Alpha-[UL-13C12]Trehalose Molecular Structure Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1] Executive Summary Alpha,Alpha-[UL-13C12]Trehalose is...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Alpha,Alpha-[UL-13C12]Trehalose Molecular Structure Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

Alpha,Alpha-[UL-13C12]Trehalose is a non-reducing disaccharide in which all twelve carbon atoms are replaced by the stable isotope Carbon-13 (


).[1][2][][4] Unlike natural abundance trehalose, this isotopologue serves as a high-fidelity tracer in metabolic flux analysis (MFA) and a structural probe in solid-state NMR spectroscopy.[1] Its unique 

-1,1-glycosidic linkage confers exceptional chemical stability and resistance to acid hydrolysis, making it a critical standard for studying cellular stress responses, anhydrobiosis (desiccation tolerance), and protein stabilization mechanisms in biopharmaceutical formulations.

This guide provides a rigorous analysis of its molecular architecture, enzymatic synthesis, and application protocols, designed to serve as a self-validating reference for the laboratory.

Molecular Architecture & Isotopic Physics[4][6]

Structural Identity

The core structure consists of two D-glucopyranose rings joined by an


-1,1-glycosidic bond.[1][4][5] This "head-to-head" linkage eliminates the reducing hemiacetal group, rendering the molecule chemically inert to Maillard reactions and reducing agents.[1]

In the [UL-13C12] variant (Uniformly Labeled), every carbon position (


 through 

on both rings) is enriched with

(>99 atom %).

Key Structural Parameters:

PropertyValue / Description
Chemical Formula

Molecular Weight ~354.21 g/mol (vs. 342.30 g/mol for natural)
Mass Shift +12 Da (M+12 isotopologue)
Glycosidic Linkage O-

-D-glucopyranosyl-(1

1)-

-D-glucopyranoside
Isotopic Purity

99%

enrichment
Solubility High in water (~68.9 g/100g at 20°C); Low in ethanol
Crystal Form Typically Dihydrate (orthorhombic) or Anhydrous
NMR Spectral Characteristics

The uniform labeling introduces extensive scalar coupling (


) between adjacent carbons. Unlike natural abundance 

NMR (singlets), the [UL-13C12] variant displays complex multiplet patterns.
  • Chemical Shifts (Typical in

    
    ): 
    
    • Anomeric Carbons (

      
      ):  ~94.0 ppm (Doublet of doublets due to 
      
      
      
      and glycosidic coupling).
    • Ring Carbons (

      
      ):  70.0 – 74.0 ppm region.[1]
      
    • Hydroxymethyl Carbons (

      
      ):  ~61.5 ppm.
      
  • Utility: The

    
     coupling across the glycosidic bond is a sensitive probe for conformation, used to determine the dihedral angles (
    
    
    
    ) in solution and solid states.

Biosynthesis & Production Protocols

Chemical synthesis of [UL-13C12]Trehalose is inefficient due to stereochemical challenges. The industry standard is Enzymatic Biosynthesis using


-labeled precursors.[1]
Enzymatic Synthesis Workflow

The preferred route utilizes Trehalose Synthase (TreT) or the TPS/TPP pathway utilizing [UL-13C6]Glucose as the primary feedstock.

Diagram 1: Enzymatic Synthesis Logic

TrehaloseSynthesis Substrate [UL-13C6]Glucose Hexokinase Hexokinase (+ATP) Substrate->Hexokinase Inter1 [UL-13C6]G6P Inter2 UDP-[UL-13C6]Glucose Inter1->Inter2 UDPG-Pyrophosphorylase TPS Trehalose-6-P Synthase (TPS) Inter1->TPS Inter2->TPS Inter3 [UL-13C12]Trehalose-6-P TPP Trehalose-6-P Phosphatase (TPP) Inter3->TPP Dephosphorylation Product [UL-13C12]Trehalose Hexokinase->Inter1 TPS->Inter3 Condensation TPP->Product Dephosphorylation

Caption: Enzymatic cascade for synthesizing [UL-13C12]Trehalose from labeled glucose precursors.

Production Protocol (Bench Scale)

Objective: Produce mg-scale [UL-13C12]Trehalose for NMR.

  • Reaction Mix: Combine 50 mM [UL-13C6]Glucose, 10 mM ATP, 10 mM UTP, and 5 mM

    
     in 50 mM Tris-HCl (pH 7.5).
    
  • Enzyme Addition: Add Hexokinase, UDP-Glucose Pyrophosphorylase, TPS, and TPP (recombinant E. coli or yeast origin).

  • Incubation: 37°C for 4-6 hours. Monitor consumption of UDP-Glucose via HPLC.

  • Purification (Critical):

    • Heat inactivation (95°C, 5 min).

    • Anion Exchange Chromatography: Remove phosphorylated intermediates (G6P, T6P, nucleotides). Trehalose elutes in the void volume (neutral).

    • Polishing: Activated charcoal filtration to remove trace nucleotides.[1]

  • Validation: Check mass by LC-MS (Target

    
    : 365.21 for 
    
    
    
    ).

Analytical Characterization & Self-Validation

To ensure scientific integrity, every batch must be validated. The "Self-Validating" system relies on the fixed mass shift and coupling constants.[1]

Mass Spectrometry (MS) Validation
  • Method: ESI-MS (Positive Mode).[1]

  • Expectation:

    • Natural Trehalose

      
      
      
    • [UL-13C12]Trehalose

      
       
      
  • Purity Check: Absence of M+0 (365) or M+6 (371) peaks confirms >99% isotopic enrichment and successful dual-glucose incorporation.

NMR Validation (J-Coupling)

In a 1D


 NMR spectrum without proton decoupling:
  • The

    
     signal will appear as a doublet (or doublet of doublets) due to 
    
    
    
    (~170 Hz) and
    
    
    (~45 Hz).
  • Validation Step: If the spectrum shows singlets, the material is not uniformly labeled or the decoupling was applied (use coupled spectra to prove the "UL" status).

Applications in Research

Metabolic Flux Analysis (13C-MFA)

[UL-13C12]Trehalose is used to trace carbohydrate storage dynamics in yeast (S. cerevisiae) and Mycobacteria.

Diagram 2: 13C-MFA Workflow

MFA_Workflow Step1 Culture Inoculation (Minimal Media) Step2 Tracer Introduction ([UL-13C12]Trehalose Pulse) Step1->Step2 Step3 Metabolic Quenching (-40°C Methanol) Step2->Step3 Step4 Extraction & Derivatization (TMS/TBDMS) Step3->Step4 Step5 GC-MS / LC-MS Analysis (Mass Isotopomer Distribution) Step4->Step5 Result Flux Map Calculation (Intracellular Rates) Step5->Result

Caption: Workflow for determining metabolic flux using 13C-labeled trehalose as a tracer.

Protocol Insight: When using Trehalose as a tracer, ensure the organism expresses a trehalose transporter (e.g., AGT1 in yeast). If not, the tracer will remain extracellular.

Solid-State NMR & Cryopreservation

Trehalose forms a glassy matrix that stabilizes proteins during freeze-drying.[1]

  • Experiment: Mix [UL-13C12]Trehalose with a protein (e.g., Lysozyme).

  • Measurement:

    
     Spin Diffusion NMR.
    
  • Mechanism: The labeled trehalose allows measurement of intermolecular distances between the sugar matrix and the protein surface, confirming the "Water Replacement Hypothesis."

Handling & Stability

Storage & Hygroscopicity

Trehalose dihydrate is stable, but the anhydrous form is highly hygroscopic.

  • Storage: -20°C is recommended for long-term isotope stability, though chemically stable at RT.[1] Keep desiccated.

  • Handling: Weigh quickly in a low-humidity environment to prevent water uptake from altering the calculated mass-to-concentration ratio.

Solubilization Protocol
  • Solvent: Use

    
     (for NMR) or LC-MS grade water.[1]
    
  • Concentration: Up to 100 mg/mL is easily achievable.[1]

  • Sterilization: Filter sterilize (0.22

    
     PVDF). Do not autoclave  if high precision concentration is required, as slight hydrolysis or caramelization (though rare for non-reducing sugars) can occur at extreme temperatures/pressures over time.
    

References

  • Omicron Biochemicals. Alpha,Alpha-[UL-13C12]Trehalose Product Specifications. Omicron Biochemicals, Inc. Link

  • Sigma-Aldrich. Alpha,Alpha-Trehalose-13C12 Certificate of Analysis & Properties.[1] Merck KGaA.[1] Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7427: Trehalose.[1] PubChem.[1][5][6] Link

  • LGC Standards. Alpha,Alpha-[UL-13C12]Trehalose Reference Standard. LGC Standards.[1][7] Link

  • Wahl, S. A., et al. (2008). Quantitative Metabolomics and Instationary 13C-Metabolic Flux Analysis. PMC.[1] Link

  • Goddijn, O. J., & Smeekens, S. C. (1998). Sensing trehalose biosynthesis in plants.[1] The Plant Journal.[1] (Contextualizing Enzymatic Pathways).

Sources

Exploratory

Precision Tracing of the Mycomembrane & Beyond: A Technical Guide to ^13^C-Trehalose

Executive Summary Trehalose (

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Trehalose (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-D-glucopyranosyl-(1

1)-

-D-glucopyranoside) is a non-reducing disaccharide acting as a critical stress protectant in fungi and plants, and a structural cornerstone in the Mycobacterium tuberculosis (Mtb) cell envelope.[1][2][3][4] While naturally absent in mammals, it is a potent inducer of mTOR-independent autophagy.

This guide details the deployment of ^13^C-labeled trehalose as a metabolic tracer. Unlike radioactive ^14^C, stable isotope ^13^C allows for positional isotopomer analysis via NMR and mass spectrometry, enabling precise resolution of metabolic flux in the mycolic acid pathway and kinetic stability studies in mammalian systems.

Part 1: The Isotope Advantage

Why shift from ^14^C or unlabeled substrates to ^13^C-Trehalose?

  • Positional Resolution (NMR): ^13^C-NMR distinguishes between the symmetric glucose rings if one is selectively labeled, or allows tracking of scrambling events during recycling.

  • Flux Analysis (MFA): In Mycobacteria, ^13^C-trehalose allows researchers to differentiate de novo synthesis (from glucose) vs. recycling of the trehalose moiety released during Antigen 85-mediated mycolylation.

  • Safety & Stability: Non-radioactive handling allows for use in BSL-3 laboratories (for TB research) without the regulatory burden of radioisotopes.

Commercial vs. Chemo-Enzymatic Sourcing

While uniform labeled [U-^13^C]trehalose is commercially available, specific isotopomers (e.g., [1-^13^C]trehalose) often require chemo-enzymatic synthesis to ensure high purity and lower cost.

The Gold Standard Synthesis: Trehalose Synthase (TreS) Chemical synthesis is difficult due to the 1,1-


-glycosidic bond.[5] The preferred method utilizes the TreS  enzyme, which isomerizes maltose to trehalose, or TreT  (Trehalose glycosyltransferse) using UDP-Glucose.
MethodPrecursorYieldAdvantage
Chemical Protected Glucose< 40%Can access non-natural analogs (e.g., Azido-Tre)
Enzymatic (TreS) ^13^C-Maltose> 80%One-step isomerization; high stereoselectivity
Enzymatic (TreT) ^13^C-UDP-Glucose> 90%Best for asymmetric labeling (one ring labeled)

Part 2: Primary Application — The M. tuberculosis Paradigm[7]

In M. tuberculosis, trehalose is not just fuel; it is a carrier lipid. It is esterified with mycolic acids to form Trehalose Monomycolate (TMM) and Trehalose Dimycolate (TDM/Cord Factor) .[3]

The Antigen 85 Pathway

The Antigen 85 complex (Ag85A, B, C) transfers mycolic acids from TMM to arabinogalactan or another TMM. This process releases free trehalose, which must be recycled by the LpqY-SugABC transporter to prevent carbon loss.

Experimental Logic: By pulsing with ^13^C-trehalose, you can quantify:

  • Uptake Efficiency: Via LpqY-SugABC.

  • Anabolic Flux: Incorporation into TMM/TDM.

  • Remodeling Rates: The turnover of the mycomembrane under stress (e.g., drug treatment).

Pathway Visualization

The following diagram illustrates the flow of ^13^C-Trehalose through the mycobacterial cell envelope.

Mtb_Trehalose_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol ExoTre Exogenous 13C-Trehalose EndoTre Intracellular Trehalose ExoTre->EndoTre LpqY-SugABC (Importer) TDM Trehalose Dimycolate (TDM) TMM Trehalose Monomycolate (TMM) EndoTre->TMM Mycolyl transfer TMM->TDM Antigen 85 (Extracellular) TMM->EndoTre Recycling (Post-Ag85) Mycolic Mycolic Acid (FAS-II) Mycolic->TMM Pks13/FadD32

Caption: Flux of ^13^C-Trehalose from uptake (LpqY) to mycolylation (TMM/TDM) and recycling.

Part 3: Experimental Protocol (Pulse-Chase)

Objective: Determine the turnover rate of Trehalose Dimycolate (TDM) in M. smegmatis or M. tuberculosis.

Reagents
  • Tracer: [U-^13^C]-

    
    -Trehalose (Min. 99% enrichment).
    
  • Media: Middlebrook 7H9 (ADC enriched).

  • Quenching Solvent: Chloroform:Methanol (2:1 v/v).

Step-by-Step Workflow
  • Pre-Culture: Grow mycobacterial strain to mid-log phase (OD600 = 0.6–0.8) in standard 7H9 media.

  • Pulse Labeling:

    • Centrifuge cells (3000 x g, 5 min) and wash with PBS.

    • Resuspend in fresh media containing 100

      
      M [U-^13^C]-Trehalose .
      
    • Incubate for 30–60 minutes (Pulse).

    • Note: Short pulses track uptake; long pulses track steady-state accumulation.

  • Chase (Optional for Turnover):

    • Wash cells 2x with warm media to remove extracellular label.

    • Resuspend in media with excess (10 mM) unlabeled trehalose.

    • Harvest aliquots at t=0, 1h, 4h, 8h.

  • Lipid Extraction:

    • Pellet cells and add 2 mL Chloroform:Methanol (2:1).

    • Sonicate or bead-beat to disrupt cell wall.

    • Centrifuge; collect the organic phase (bottom layer).

    • Wash organic phase with 0.9% NaCl (Folch wash) to remove non-lipid contaminants (free sugars).

  • Analysis (TLC/MS):

    • Run Thin Layer Chromatography (TLC) in Chloroform:Methanol:Water (65:25:4).

    • Visualize glycolipids (TMM/TDM).[6]

    • Scrape bands for MALDI-TOF or LC-MS analysis to quantify the ^13^C/^12^C ratio.

Workflow Diagram

Workflow Step1 Culture (Mid-Log) Step2 Pulse 100µM 13C-Tre Step1->Step2 Step3 Chase (Unlabeled) Step2->Step3 Step4 Lipid Extraction (CHCl3:MeOH) Step3->Step4 Step5 MS Analysis (Isotopomer Dist.) Step4->Step5

Caption: Pulse-chase workflow for isolating 13C-labeled glycolipids from Mycobacteria.

Part 4: Data Interpretation

NMR Chemical Shifts

When analyzing purified TMM/TDM or cytosolic extracts, use these characteristic shifts (in D2O or CDCl3 for lipids) to validate ^13^C incorporation.

Carbon PositionChemical Shift (

, ppm)
Feature
C-1 / C-1' 94.0 Anomeric carbon (Distinctive doublet if J-coupling present)
C-2 / C-2' 71.8
C-3 / C-3' 73.3
C-4 / C-4' 70.4
C-5 / C-5' 72.9
C-6 / C-6' 61.3Primary alcohol (Site of mycolylation in TMM)
Mass Spectrometry (Isotopomer Distribution)

In a [U-^13^C]-Trehalose experiment, TDM (C12H22O11 core + 2 Mycolic Acids) will show a mass shift corresponding to the trehalose core.

  • Unlabeled TDM: Base Peak [M+Na]^+

  • Labeled TDM: Base Peak + 12 Da (if fully labeled trehalose is incorporated).

  • Interpretation: If you see +6 Da shifts, it indicates scrambling or hydrolysis and re-synthesis from a mixed pool of ^13^C-Glucose and ^12^C-Glucose.

Part 5: Mammalian Applications (Autophagy)[1]

While mammals do not synthesize trehalose, they express trehalase (renal/intestinal). Research using ^13^C-trehalose in mammals focuses on:

  • Bioavailability: Tracing ^13^C-Glucose in plasma after oral ^13^C-Trehalose administration (indicates trehalase activity).

  • Cellular Uptake: In trehalase-negative cell lines (e.g., certain neuronal lines), ^13^C-trehalose is used to quantify uptake via GLUT8 or fluid-phase endocytosis to correlate with autophagy induction (LC3-II conversion).

Critical Control: Always measure the background ^13^C-Glucose levels to ensure that the observed effect is due to the disaccharide, not its hydrolytic products.

References

  • Swarts, B. M., et al. (2014). "Chemoenzymatic Synthesis of Trehalose Analogues: Rapid Access to Chemical Probes for Investigating Mycobacteria." ChemBioChem. Link

  • Kalscheuer, R., et al. (2010). "Trehalose-recycling ABC transporter LpqY-SugABC is essential for virulence of Mycobacterium tuberculosis." Proceedings of the National Academy of Sciences. Link

  • Beste, D. J., et al. (2011). "^13^C Metabolic Flux Analysis Identifies an Unusual Route for Pyruvate Dissimilation in Mycobacteria." PLOS Pathogens. Link

  • DeBosch, B. J., et al. (2016). "Trehalose inhibits solute carrier 2A (SLC2A) proteins to induce autophagy and prevent hepatic steatosis." Science Signaling. Link

  • Rainey, K., et al. (2020). "Trehalose Recycling Promotes Energy-Efficient Biosynthesis of the Mycobacterial Cell Envelope." Journal of Bacteriology. Link

Sources

Foundational

Trehalose as a Dual-Mode Cellular Stress Modulator: Mechanisms, Protocols, and Therapeutic Applications

Topic: Role of Trehalose in Cellular Stress Response Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Trehalose ( -D-glucopyranosyl-(1 1)- -D-gluc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role of Trehalose in Cellular Stress Response Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trehalose (


-D-glucopyranosyl-(1

1)-

-D-glucopyranoside) has evolved from a simple cryoprotectant in anhydrobiotic organisms to a high-value therapeutic candidate in mammalian systems.[1][2][3][4][5][6] Its utility stems from a unique dual mechanism: it functions physically as a chemical chaperone to stabilize protein conformations and biologically as an mTOR-independent autophagy inducer . This guide dissects these mechanisms, details the TFEB-mediated signaling pathway, and provides validated protocols for quantifying trehalose efficacy in cellular stress models, specifically neurodegeneration and metabolic disease.

Part 1: Molecular Mechanisms of Action

The Chemical Chaperone: Water Replacement & Vitrification

Trehalose is a non-reducing disaccharide with exceptional hydration capabilities. Its stress-protective physical properties rely on two synergistic models:

  • Water Replacement Hypothesis: Trehalose forms hydrogen bonds with polar residues on protein surfaces, effectively substituting for water molecules during desiccation or osmotic stress.[7] This maintains the native hydration shell and prevents denaturation [1].

  • Vitrification (Glass Formation): In dry or frozen states, trehalose forms a non-crystalline amorphous glass with high viscosity. This matrix immobilizes macromolecules, reducing structural fluctuations and preventing aggregation of misfolded proteins (e.g., polyglutamine expansions, amyloid-

    
    ) [2].
    
The Biological Signal: mTOR-Independent Autophagy

Unlike rapamycin, which inhibits mTORC1 directly, trehalose induces autophagy through a lysosome-to-nucleus signaling axis involving Transcription Factor EB (TFEB) .

  • Lysosomal Stress: Trehalose accumulates in the lysosome, causing mild alkalinization and transient stress.[3][8]

  • mTORC1 Displacement: This stress disrupts the interaction between mTORC1 and the Rag GTPase complex on the lysosomal surface.

  • TFEB Activation: With mTORC1 inactive, TFEB is dephosphorylated (specifically at S142/S211).

  • Nuclear Translocation: Dephosphorylated TFEB translocates to the nucleus, driving the transcription of the CLEAR (Coordinated Lysosomal Expression and Regulation) network, which upregulates autophagy genes (ATG5, ATG7, LC3) and lysosomal biogenesis [3, 4].

Diagram 1: Trehalose-Mediated TFEB Activation Pathway

Trehalose_Pathway cluster_lysosome Lysosome Surface cluster_cytosol cluster_nucleus Nucleus Trehalose Trehalose Accumulation (Mild Alkalinization) RagGTP Rag GTPases Trehalose->RagGTP Disrupts Interaction mTORC1 mTORC1 Complex (Inactive) RagGTP->mTORC1 Fails to Recruit TFEB_Phos TFEB-Phosphorylated (Inactive/Cytosolic) mTORC1->TFEB_Phos Phosphorylation Blocked TFEB_Nuc TFEB (Active) TFEB_Phos->TFEB_Nuc Nuclear Translocation Calc Calcineurin (PPP3CB) Calc->TFEB_Phos Dephosphorylation CLEAR CLEAR Network Promoter Elements TFEB_Nuc->CLEAR Binds Genes Autophagy Genes (LC3, p62, ATG5, LAMP1) CLEAR->Genes Upregulates

Caption: Trehalose induces mild lysosomal stress, preventing mTORC1 activation.[8] This allows TFEB dephosphorylation and translocation to the nucleus to drive autophagy gene expression.

Part 2: Trehalose in Cellular Stress Contexts

Neurodegeneration & Proteostasis

In models of Huntington’s (HD) and Parkinson’s (PD) disease, trehalose reduces toxicity not just by stabilizing native proteins, but by clearing aggregates via autophagy.[9][10]

  • Polyglutamine (polyQ) Diseases: Trehalose accelerates the clearance of mutant Huntingtin (mHtt) aggregates.

  • ALS: It reduces TDP-43 accumulation and improves motor neuron survival by enhancing autophagic flux [5].

Metabolic Stress (NAFLD)

In Non-Alcoholic Fatty Liver Disease (NAFLD), trehalose activates hepatic autophagy (lipophagy).

  • Mechanism: It reduces ER stress markers (IRE1

    
    , CHOP) and promotes the degradation of lipid droplets via the TFEB-IRE1
    
    
    
    axis [6].
  • Outcome: Reduction in hepatocyte steatosis and improved insulin sensitivity.

Part 3: Experimental Methodologies

Protocol 1: Assessing Autophagy Flux with Trehalose

Objective: To distinguish between autophagy induction (increased synthesis) and lysosomal blockage (decreased degradation).

Reagents:

  • Trehalose (100 mM stock in media).[1][11]

  • Bafilomycin A1 (BafA1, Lysosomal inhibitor).

  • Anti-LC3B antibody (Western Blot).

Workflow:

  • Seeding: Plate cells (e.g., HeLa, SH-SY5Y) to reach 70% confluence.

  • Treatment Groups:

    • Control: Vehicle only.

    • Trehalose: 100 mM for 24 hours.

    • BafA1 Control: 100 nM BafA1 for last 4 hours.

    • Flux (Tre + BafA1): 100 mM Trehalose (24h) + 100 nM BafA1 (last 4h).

  • Lysis: Lyse in RIPA buffer with protease inhibitors.

  • Western Blot: Probe for LC3B.

    • LC3-I: Cytosolic form (approx. 14-16 kDa).

    • LC3-II: Lipid-bound autophagosome marker (approx. 14 kDa, migrates faster).

  • Analysis: Calculate Autophagic Flux = (LC3-II in Tre+BafA1) - (LC3-II in Trehalose) .

    • Interpretation: If Trehalose increases LC3-II, and Tre+BafA1 increases it further, flux is enhanced. If Tre+BafA1 = Trehalose, degradation is blocked [7].

Diagram 2: Autophagy Flux Experimental Workflow

Autophagy_Flux Start Cell Culture (70% Confluence) Treat_Tre Trehalose Treatment (100mM, 24h) Start->Treat_Tre Treat_Inhib Add Bafilomycin A1 (Last 4h) Treat_Tre->Treat_Inhib Flux Group Lysis Cell Lysis & Protein Extraction Treat_Tre->Lysis Induction Group Treat_Inhib->Lysis WB Western Blot (Anti-LC3B) Lysis->WB Analysis Calculate Flux: (Tre+Baf) - (Tre) WB->Analysis

Caption: Workflow to validate autophagy flux. Bafilomycin A1 prevents lysosomal degradation, allowing quantification of autophagosome synthesis rate.

Protocol 2: Intracellular Trehalose Quantification

Objective: Verify cellular uptake, as mammalian cells lack active trehalose transporters (uptake is often via fluid-phase endocytosis).

Method: Enzymatic Assay (Spectrophotometric)

  • Preparation: Wash cells 3x with cold PBS to remove extracellular sugar. Lyse in 25 mM Na2CO3 (pH 10) and boil for 2h to degrade glucose/endogenous enzymes.

  • Neutralization: Adjust pH to 5.7 with Acetic Acid/Na-Acetate.

  • Hydrolysis: Add Trehalase (0.5 U/mL) and incubate at 37°C for 12h.

    • Reaction: Trehalose

      
       2 Glucose.[3][12]
      
  • Detection: Add Glucose Detection Reagent (Hexokinase + G6PDH + ATP + NADP+).

    • Reaction: Glucose + ATP

      
       G6P 
      
      
      
      6-Phosphogluconate + NADPH .
  • Measurement: Read Absorbance at 340 nm .

  • Calculation: Compare

    
    A340 to a trehalose standard curve.
    
    • Validation: Include a "No Trehalase" control to subtract background glucose [8].

Part 4: Therapeutic Development & Challenges

The Bioavailability Barrier

While effective in vitro, trehalose faces significant in vivo hurdles:

  • Trehalase Degradation: The enzyme trehalase (intestinal and renal) rapidly hydrolyzes trehalose into glucose, drastically reducing bioavailability (approx. 0.5-1% oral bioavailability).

  • BBB Permeability: Trehalose does not cross the Blood-Brain Barrier (BBB) efficiently.[13]

Strategic Solutions
StrategyDescriptionStatus
High-Dose Oral 2-5% in drinking water (mice) or 54g IV (humans). Requires massive doses to saturate trehalase.[12]Clinical Trials (Safety confirmed) [9]
Analogs Lentztrehalose A/B/C : Structurally modified to be trehalase-resistant while retaining autophagy induction properties.Preclinical
Nanotechnology Lipidic/Polymeric Nanoparticles : Encapsulate trehalose to protect from hydrolysis and facilitate endocytosis/BBB crossing.Research Phase [10]
References
  • Mechanism of Preservation: Crowe, J. H., et al. "Trehalose as a 'chemical chaperone': fact and fantasy." Adv Exp Med Biol.Link

  • Protein Aggregation: Sarkar, S., et al. "Trehalose, a novel mTOR-independent autophagy enhancer, accelerates the clearance of mutant huntingtin and alpha-synuclein." J Biol Chem.Link

  • TFEB Activation: Jeong, S. J., et al. "Trehalose causes low-grade lysosomal stress to activate TFEB and the autophagy-lysosome biogenesis response."[8] Autophagy.[3][8][10][11][13][14][15][16][17]Link

  • mTOR Independence: Palmieri, M., et al. "Characterization of the CLEAR network reveals an integrated control of cellular clearance pathways." Hum Mol Genet.Link

  • ALS Models: Wang, H., et al. "Trehalose induces autophagy via lysosomal-mediated TFEB activation in models of motoneuron degeneration." Autophagy.[3][8][10][11][13][14][15][16][17]Link

  • NAFLD & ER Stress: Zhang, Y., et al.

    
    –TFEB Signaling Pathway."[18][19] J Agric Food Chem.Link
    
  • Flux Protocol: Klionsky, D. J., et al. "Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition)." Autophagy.[3][8][10][11][13][14][15][16][17]Link

  • Quantification Assay: "Enzymatic Assay of Trehalase." Sigma-Aldrich Protocols.Link

  • Clinical Safety: "Bioblast Announces Results of Trehalose Clinical Study." SEC.gov.Link

  • Nanoparticle Delivery: Fontanini, V., et al. "Trehalose-delivering nanoparticles improve the blood-brain barrier tightness."[13] Biomed Pharmacother.Link

Sources

Exploratory

The Natural Occurrence and Biopharmaceutical Utility of α,α-Trehalose

An In-Depth Technical Guide for Researchers and Drug Development Professionals Executive Summary As a Senior Application Scientist navigating the intersection of natural product biochemistry and pharmaceutical formulatio...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

As a Senior Application Scientist navigating the intersection of natural product biochemistry and pharmaceutical formulation, I frequently encounter molecules that bridge the gap between evolutionary biology and modern therapeutics. Among these, α,α-trehalose stands out as an exceptional biomolecule. Originally identified as a critical survival factor in extremophiles, this non-reducing disaccharide has become a cornerstone excipient in the stabilization of complex biologics, including monoclonal antibodies (mAbs) and vaccines.

This whitepaper dissects the natural occurrence, biosynthetic pathways, analytical quantification methodologies, and biophysical mechanisms of α,α-trehalose, providing a self-validating framework for researchers and drug developers.

Chemical Architecture & Biophysical Causality

Trehalose is a disaccharide composed of two D-glucose molecules linked by an


-glycosidic bond. This specific linkage is the root cause of its unique biophysical properties:
  • Non-Reducing Nature: Because the anomeric carbons of both glucose units are consumed in the glycosidic bond, trehalose cannot spontaneously open into a reactive aldehyde or ketone form. Consequently, it does not undergo the Maillard reaction with amino acids, preventing the browning and degradation of co-formulated proteins[1].

  • Thermodynamic Stability: The free energy of the

    
     bond is exceptionally low (<1 kcal/mol), granting trehalose profound resistance to acid hydrolysis. It remains >99% intact after 1 hour in solution at pH 3.5, conditions under which sucrose rapidly degrades[2].
    
  • High Glass Transition Temperature (

    
    ):  In its anhydrous state, trehalose exhibits a 
    
    
    
    of approximately 115°C[3]. This high
    
    
    is critical for its role as a vitrification agent in both natural anhydrobiosis and pharmaceutical freeze-drying.

Phylogenetic Distribution & Ecological Niches

In nature, trehalose is not merely a carbon sink; it is a highly conserved stress-response metabolite. It accumulates in diverse organisms to protect cellular integrity against desiccation, osmotic shock, and thermal extremes[4].

Table 1: Natural Occurrence and Biological Roles of α,α-Trehalose

KingdomRepresentative OrganismBiological Function / Niche
Bacteria Mycobacterium tuberculosisServes as a free cytoplasmic osmoprotectant and a structural component of cell-wall glycolipids implicated in host interactions[5].
Bacteria Propionibacterium freudenreichiiAccumulates rapidly via the OtsA/OtsB pathway in response to osmotic, oxidative, and acid stress[4].
Fungi Saccharomyces cerevisiaeActs as a carbon storage molecule and provides desiccation and thermal tolerance in resting spores[6].
Plants Selaginella lepidophyllaFunctions as a "resurrection plant" survival factor, protecting cellular structures during extreme, prolonged dehydration[7].
Animals Tardigrada (Water bears)Mediates anhydrobiosis and cryobiosis via intracellular vitrification, preserving lipid bilayers and proteins[8].

Biosynthetic Pathways

Evolution has engineered at least five distinct pathways for trehalose synthesis[9]. The combination of pathways possessed by a single organism is highly species-dependent.

The most universally conserved route across all three domains of life is the OtsA/OtsB (TPS/TPP) pathway [9].

  • Causality of the Mechanism: The pathway utilizes UDP-glucose rather than free glucose. The uridine diphosphate acts as a high-energy leaving group, thermodynamically driving the otherwise unfavorable condensation reaction with glucose-6-phosphate.

Biosynthesis G6P Glucose-6-Phosphate OtsA OtsA (TPS) Condensation G6P->OtsA UDPG UDP-Glucose UDPG->OtsA T6P Trehalose-6-Phosphate (T6P) OtsB OtsB (TPP) Dephosphorylation T6P->OtsB Trehalose α,α-Trehalose OtsA->T6P OtsB->Trehalose

OtsA/OtsB (TPS/TPP) Biosynthetic Pathway of α,α-Trehalose.

Other notable pathways include the TreY/TreZ pathway , which converts the terminal


 bond of a glucan polymer into an 

bond before cleaving it, and the TreS pathway , which involves the reversible transglycosylation of maltose[5],[4].

Analytical Methodology: Extraction & Quantification

Accurate quantification of trehalose requires overcoming its lack of a chromophore and its structural similarity to other disaccharides. Below is a self-validating, step-by-step protocol for extracting and quantifying trehalose using High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)[10],[11].

Step-by-Step Extraction & HPLC-RID Protocol
  • Sample Lyophilization: Freeze-dry the biological sample (e.g., bacterial pellet or plant tissue).

    • Causality: Removing water normalizes the sample weight (Dry Weight, DW) and completely halts endogenous enzymatic activity (e.g., trehalases) during storage[10].

  • Homogenization & Internal Spiking: Weigh ~10 mg of the lyophilized sample. Add 1.0 mL of 80% (v/v) methanol spiked with 400 mg/L melezitose.

    • Causality: Melezitose acts as an internal standard. Spiking before extraction creates a self-validating system that accounts for matrix effects and extraction losses. 80% methanol rapidly precipitates cellular proteins[10].

  • Thermal Extraction: Incubate the homogenate in a water bath at 76°C for 15 minutes.

    • Causality: Heat increases the solubility of trehalose and irreversibly denatures native trehalases that could otherwise hydrolyze the analyte upon rehydration[10].

  • Phase Separation: Centrifuge at 17,000 × g for 5 minutes and recover the supernatant[10].

  • Solvent Evaporation: Dry the extract using a vacuum concentrator (SpeedVac) at room temperature[10].

  • Reconstitution: Resuspend the residue in 1.0 mL of ultrapure water, vortex thoroughly, and filter through a 0.45 µm membrane.

  • Isocratic HPLC-RID Analysis: Inject 50 μL onto a high-performance carbohydrate column maintained at 35°C. Elute isocratically using a water/acetonitrile mobile phase (e.g., 23:77 v/v) at 1.0 mL/min. Detect using a Refractive Index Detector (RID)[12].

    • Causality: Because trehalose lacks a reducing end and a chromophore, UV-Vis detection is ineffective. RID provides universal detection for carbohydrates based on the change in the refractive index of the eluent[11].

Extraction Sample Lyophilized Sample Homogenize Homogenization (80% MeOH, 76°C) Sample->Homogenize Spike Int. Std. Centrifuge Centrifugation (17,000 x g) Homogenize->Centrifuge Protein Precipitation Supernatant Supernatant Recovery Centrifuge->Supernatant Phase Separation HPLC HPLC-RID Quantification Supernatant->HPLC Isocratic Elution

Workflow for Trehalose Extraction and HPLC-RID Quantification.

Methodological Comparison

Depending on the biological matrix, researchers must select the appropriate analytical tool. The table below summarizes the quantitative performance of three standard methods[11].

Table 2: Comparison of Analytical Methods for Trehalose Quantification

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Dynamic RangeOptimal Use Case
LC-MS/MS 22 nM28 nM0.03 – 100 μMHigh-sensitivity quantification of trace intracellular concentrations[11].
Enzymatic Assay 6.3 μM21 μMMicromolar rangeRapid, high-throughput screening without specialized chromatography[11].
HPLC-RID 0.6 mM2.2 mM2.2 – 100 mMRobust quantification of bulk accumulation in stressed biological samples[11].

Pharmaceutical Applications: Excipient & Stabilizer

The evolutionary biophysics of trehalose translate directly into modern pharmaceutical science. High-purity, low-endotoxin trehalose is a premier excipient used to stabilize proteins, lipids, and carbohydrates throughout the freeze/thaw lifecycle of therapeutics[13],[3].

Two primary mechanisms dictate its efficacy in drug formulation:

  • The Water Replacement Hypothesis: During lyophilization, the removal of the hydration shell forces proteins to unfold, exposing hydrophobic cores. Trehalose acts as a surrogate for water, forming hydrogen bonds with the protein surface to satisfy thermodynamic requirements and preserve the native tertiary structure[8].

  • The Vitrification Hypothesis: Below its glass transition temperature (

    
    ), trehalose forms a highly viscous, amorphous glass. This rigid matrix severely restricts the translational and rotational mobility of the embedded biologics, kinetically trapping them and preventing protein aggregation or denaturation over long-term commercial storage[3].
    

By leveraging the exact mechanisms that allow tardigrades to survive decades of desiccation, formulation scientists utilize trehalose to ensure the global cold-chain viability of life-saving monoclonal antibodies and vaccines.

References

1.[5] Title: Three pathways for trehalose biosynthesis in mycobacteria. Source: PubMed / NIH. URL: 2.[9] Title: Trehalose metabolism: A sweet spot for Burkholderia pseudomallei virulence. Source: Taylor & Francis. URL: 3.[4] Title: Biochemical and genetic characterization of the pathways for trehalose metabolism in Propionibacterium freudenreichii. Source: Microbiology Society. URL: 4.[8] Title: Trehalose Glycopolymers as Excipients for Protein Stabilization. Source: PMC - NIH. URL: 5.[2] Title: Trehalose: A Powerful Excipient in the Formulation Toolbox. Source: Drug Development & Delivery. URL: 6.[1] Title: Trehalose SG. Source: Pharma Excipients. URL: 7.[13] Title: Trehalose. Source: Pharma Excipients. URL: 8.[3] Title: Trehalose dihydrate GMP Excipient. Source: Pfanstiehl, Inc. URL: 9.[10] Title: Sugar quantifications by HPLC. Source: University of Amsterdam. URL: 10.[7] Title: HPLC Determination of Trehalose in Selaginella lepidophylla Plants. Source: Taylor & Francis. URL: 11.[12] Title: Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods. Source: PMC - NIH. URL: 12.[11] Title: Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods. Source: ACS Omega. URL: 13. Title: Water interplay in trehalose polymorphism Food Chemistry. Source: OpenstarTs - UniTS. URL:

Sources

Foundational

The Trehalose Protocol: From Anhydrobiosis to Autophagy-Inducing Therapeutics

Executive Summary Trehalose ( -D-glucopyranosyl-(1 1)- -D-glucopyranoside) has evolved from a biological curiosity found in "resurrection plants" to a critical reagent in two distinct pillars of modern life science: biol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Trehalose (


-D-glucopyranosyl-(1

1)-

-D-glucopyranoside) has evolved from a biological curiosity found in "resurrection plants" to a critical reagent in two distinct pillars of modern life science: biologic stabilization (as an excipient) and neuroprotective therapeutics (as an active pharmaceutical ingredient).

This guide synthesizes the historical evolution of trehalose with actionable, field-proven protocols. It moves beyond simple definitions to explain the causality of its protective mechanisms—specifically the Water Replacement Hypothesis and Vitrification —and provides validated workflows for lyophilization and autophagy induction.

Phase I: The Physicochemical Foundation

Historical Context & The "Glassy State"

Discovered by H.A.L. Wiggers in 1832 in ergot of rye, and later named by Marcellin Berthelot in 1859, trehalose remained a biochemical novelty until the late 20th century. The pivot occurred when researchers sought to understand anhydrobiosis—the ability of organisms like tardigrades and Selaginella lepidophylla to survive complete desiccation.

Mechanism of Action: Why Trehalose Works

Unlike sucrose or glucose, trehalose possesses a unique non-reducing


-1,1-glycosidic linkage.[1][2] This structure confers exceptional stability against acid hydrolysis and the Maillard reaction. Its protective capacity relies on two synergistic mechanisms:
  • Water Replacement Hypothesis (Crowe et al.): Upon desiccation, trehalose hydrogen bonds directly to the polar residues of proteins and lipid headgroups, effectively "replacing" the structural water shell and preventing protein unfolding or membrane fusion.[3]

  • Vitrification (Glass Transition): Trehalose has an unusually high glass transition temperature (

    
    ). As water is removed, the solution does not crystallize but forms a highly viscous "glassy" matrix. This immobilizes biomolecules, halting the translational motion required for degradation reactions.
    

Table 1: Comparative Glass Transition Temperatures (


) of Common Disaccharides 
Note: High 

is critical for lyophilization, as it allows for higher primary drying temperatures without structural collapse.
SugarStructure

(Anhydrous)
HygroscopicityStability Risk
Trehalose

-1,1
~115°C LowVery Low (Non-reducing)
Sucrose

-1,2
~65°CModerateLow (Non-reducing)
Maltose

-1,4
~43°CHighHigh (Reducing/Maillard)
GlucoseMonosaccharide~31°CHighHigh (Reducing)
Visualization: The Water Replacement Mechanism

The following diagram illustrates the molecular substitution that preserves protein structure during dehydration.

Water_Replacement_Mechanism Native_Protein Native Protein (Hydrated) Desiccation Desiccation Stress (Water Removal) Native_Protein->Desiccation Water_Shell Hydration Shell (H2O) Native_Protein->Water_Shell Stabilized by Unfolded_Protein Unfolded/Aggregated Protein (Without Trehalose) Desiccation->Unfolded_Protein Hydrophobic Collapse Stabilized_Protein Stabilized Protein (With Trehalose) Desiccation->Stabilized_Protein Trehalose Present Trehalose_Matrix Trehalose Matrix (H-Bond Replacement) Water_Shell->Trehalose_Matrix Substitution Trehalose_Matrix->Stabilized_Protein Maintains Native Fold via H-Bonds

Figure 1: Trehalose replaces water molecules (yellow arrow), maintaining hydrogen bonding networks to prevent hydrophobic collapse.

Phase II: Biopharmaceutical Protocol (Lyophilization)

The Challenge: Monoclonal Antibody (mAb) Aggregation

In drug development, removing water via lyophilization (freeze-drying) is standard for mAbs. However, freezing induces cryo-concentration and pH shifts. Trehalose is the preferred excipient over sucrose in high-concentration formulations due to its higher


 and resistance to hydrolysis.
Validated Protocol: Trehalose-Based Lyophilization Cycle

Objective: Stabilize a 50 mg/mL mAb formulation. Formulation: 50 mg/mL mAb, 20 mM Histidine (pH 6.0), 0.02% Polysorbate 20, 60 mg/mL Trehalose .

Step-by-Step Cycle:

  • Thermal Treatment (Freezing):

    • Ramp: Room Temp to -5°C at 1°C/min. Hold 15 min (Nucleation).

    • Ramp: -5°C to -50°C at 1°C/min.[4]

    • Hold: -50°C for 2-4 hours. Critical: Ensure product temperature (

      
      ) is below the glass transition of the freeze-concentrate (
      
      
      
      ), typically -30°C for trehalose systems.
  • Primary Drying (Sublimation):

    • Vacuum: Pull vacuum to 100 mTorr (0.133 mbar).

    • Shelf Temp (

      
      ): Ramp to -20°C.
      
    • Hold: Maintain until Pirani/Capacitance pressure gauges converge (indicates end of sublimation). Why? -20°C is safe because it is below the collapse temperature (

      
      ) of the trehalose matrix.
      
  • Secondary Drying (Desorption):

    • Ramp: -20°C to +25°C at 0.5°C/min.

    • Hold: +25°C for 6-10 hours.

    • Outcome: Residual moisture < 1%. The high

      
       of trehalose prevents cake collapse during this aggressive ramp.
      

Phase III: Therapeutic Application (Autophagy Induction)

The Paradigm Shift: mTOR-Independent Autophagy

In 2007, Sarkar et al. demonstrated that trehalose induces autophagy independently of the mTOR pathway.[5][6][7] This was a breakthrough for neurodegenerative research (Huntington's, Alzheimer's), as it allows for the clearance of aggregate-prone proteins without the immunosuppressive side effects of mTOR inhibitors like Rapamycin.

Mechanism: The AMPK-ULK1 Axis

Trehalose acts by inhibiting the SLC2A (GLUT) transporters, creating a pseudo-starvation state that activates AMPK, which in turn phosphorylates ULK1 to initiate autophagosome formation.

Autophagy_Pathway Trehalose Trehalose (Extracellular) SLC2A SLC2A / GLUT (Transporters) Trehalose->SLC2A Inhibits AMPK AMPK (Energy Sensor) SLC2A->AMPK Low Glucose Activates mTOR mTORC1 (Cell Growth) AMPK->mTOR Inhibits ULK1 ULK1 Complex (Initiator) AMPK->ULK1 Phosphorylates (Direct Activation) TFEB TFEB (Lysosomal Biogenesis) AMPK->TFEB Activates mTOR->ULK1 Normally Inhibits Autophagy Autophagy (Clearance of Aggregates) ULK1->Autophagy Autophagosome Formation TFEB->Autophagy Gene Expression

Figure 2: Trehalose induces autophagy via AMPK/ULK1 and TFEB, bypassing the immunosuppressive mTOR blockade.

Validated Protocol: In Vitro Autophagy Assay

Objective: Assess autophagic flux in HeLa or neuronal cells using Trehalose.

Reagents:

  • Trehalose (100 mM stock in media, filtered).

  • Bafilomycin A1 (Lysosomal inhibitor).

  • Anti-LC3B antibody (Western Blot).

Workflow:

  • Seeding: Plate cells to reach 70% confluency.

  • Treatment Groups:

    • Control: Vehicle only.

    • Trehalose:[1][5][6][7][8][9][10][11][12][13][14][15] 100 mM Trehalose for 24 hours.

    • Flux Control: Trehalose (24h) + Bafilomycin A1 (last 4h).

  • Lysis & Blotting: Lyse cells in RIPA buffer. Run SDS-PAGE.

  • Analysis: Measure the ratio of LC3-II (lipidated, lower band) to Actin .

    • Success Metric: Trehalose treatment should increase LC3-II levels. The addition of Bafilomycin A1 should further increase LC3-II, confirming that trehalose increases flux (synthesis of autophagosomes) rather than just blocking degradation.

References

  • Wiggers, H.A.L. (1832).[1][12] Untersuchung über das Mutterkorn, Secale cornutum. Annalen der Pharmacie.

  • Crowe, J.H., et al. (1984).[11] Preservation of membranes in anhydrobiotic organisms: the role of trehalose. Science.

  • Sarkar, S., et al. (2007).[6] Trehalose, a novel mTOR-independent autophagy enhancer, accelerates the clearance of mutant huntingtin and alpha-synuclein.[5][6][7][16] Journal of Biological Chemistry.

  • Jain, N.K., & Roy, I. (2009). Effect of trehalose on protein structure. Protein Science.

  • DeBosch, B.J., et al. (2016). Trehalose inhibits solute carrier 2A (SLC2A) proteins to induce autophagy and prevent hepatic steatosis. Science Signaling.

Sources

Exploratory

An In-Depth Technical Guide to Alpha,Alpha-[UL-13C12]Trehalose: A Core Tool for Advanced Metabolic Research

Introduction: The Significance of Isotopic Tracers in Modern Biological Research In the intricate landscape of cellular metabolism, understanding the dynamic flow of molecules through complex biochemical pathways is para...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Isotopic Tracers in Modern Biological Research

In the intricate landscape of cellular metabolism, understanding the dynamic flow of molecules through complex biochemical pathways is paramount. Stable isotope labeling has emerged as a cornerstone technology, enabling researchers to trace the fate of atoms and elucidate the mechanisms that govern life. Among the arsenal of isotopically labeled compounds, Alpha,Alpha-[UL-13C12]Trehalose stands out as a powerful probe for investigating carbohydrate metabolism, cellular stress responses, and host-pathogen interactions. This comprehensive technical guide provides researchers, scientists, and drug development professionals with a deep understanding of this unique molecule, from its fundamental properties to its advanced applications.

While Alpha,Alpha-[UL-13C12]Trehalose does not have its own unique CAS number, it is referenced by the CAS number of its unlabeled counterpart, 99-20-7 [1][]. This is a critical piece of information for procurement and regulatory documentation. The "UL-13C12" designation signifies that all twelve carbon atoms in the trehalose molecule have been replaced with the heavy isotope of carbon, ¹³C. This uniform labeling provides a distinct mass shift and a powerful signal for detection and quantification in sophisticated analytical platforms.

Physicochemical Properties and Synthesis

Alpha,Alpha-[UL-13C12]Trehalose, a disaccharide of two α-glucose units linked by a 1,1-glycosidic bond, shares the same chemical structure and reactivity as its unlabeled analog. However, its increased molecular weight due to the ¹³C isotopes is the key to its utility.

PropertyValueSource
Molecular Formula ¹³C₁₂H₂₂O₁₁[3]
Molecular Weight 354.2 g/mol [3]
Appearance White to off-white solid[]
Isotopic Purity Typically ≥99 atom % ¹³C
Chemical Purity ≥98%[4]
Synthesis of Alpha,Alpha-[UL-13C12]Trehalose: A Chemoenzymatic Approach

The synthesis of uniformly labeled trehalose is most efficiently achieved through chemoenzymatic methods, which offer high stereo- and regioselectivity. This approach leverages the power of enzymes to construct the unique α,α-1,1-glycosidic bond from a uniformly labeled precursor.

The most common strategy involves the use of enzymes from the trehalose biosynthetic pathway, starting with commercially available [U-¹³C₆]glucose. The overall process can be summarized as follows:

synthesis_workflow cluster_0 Starting Material cluster_1 Enzymatic Conversion cluster_2 Purification cluster_3 Final Product U_13C6_glucose [U-13C6]Glucose enzymes Trehalose-6-phosphate synthase (TPS) Trehalose-6-phosphate phosphatase (TPP) U_13C6_glucose->enzymes ATP, UTP purification Chromatography (e.g., HPLC) enzymes->purification Intermediate: [U-13C12]Trehalose-6-phosphate UL_13C12_trehalose Alpha,Alpha-[UL-13C12]Trehalose purification->UL_13C12_trehalose

Caption: Chemoenzymatic synthesis of Alpha,Alpha-[UL-13C12]Trehalose.

Detailed Protocol: Enzymatic Synthesis of [U-¹³C]Trehalose

This protocol is a generalized representation and may require optimization based on the specific enzymes and starting materials used.

  • Reaction Setup: In a sterile reaction vessel, combine [U-¹³C₆]glucose and a suitable buffer (e.g., phosphate buffer, pH 6.5-7.0).

  • Enzyme Addition: Introduce trehalose-6-phosphate synthase (TPS) and trehalose-6-phosphate phosphatase (TPP) to the reaction mixture. These enzymes can be sourced from various organisms, such as E. coli or yeast.

  • Cofactor Supply: Add necessary cofactors, including ATP and UTP, to drive the enzymatic reactions.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzymes (typically 30-37°C) with gentle agitation. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Reaction Quenching: Once the reaction reaches completion, inactivate the enzymes by heat treatment (e.g., boiling for 5-10 minutes).

  • Purification: Purify the Alpha,Alpha-[UL-13C12]Trehalose from the reaction mixture using chromatographic methods. HPLC with a suitable column (e.g., an amino-based column) is often employed to achieve high purity.

  • Verification: Confirm the identity and isotopic enrichment of the final product using mass spectrometry and NMR spectroscopy.

Applications in Metabolic Research: Tracing the Flow of Carbon

The primary application of Alpha,Alpha-[UL-13C12]Trehalose is in metabolic flux analysis (MFA), a powerful technique to quantify the rates of metabolic reactions within a living system[5][6]. By introducing the ¹³C-labeled trehalose to cells, researchers can trace the incorporation of the heavy carbon atoms into downstream metabolites.

Core Workflow for ¹³C Metabolic Flux Analysis

mfa_workflow cluster_0 1. Isotope Labeling cluster_1 2. Quenching & Extraction cluster_2 3. Analytical Detection cluster_3 4. Data Analysis & Modeling labeling Introduce Alpha,Alpha-[UL-13C12]Trehalose to cell culture quenching Rapidly halt metabolic activity (e.g., cold methanol) labeling->quenching extraction Extract intracellular metabolites quenching->extraction analysis Mass Spectrometry (MS) or NMR Spectroscopy extraction->analysis data_analysis Determine isotopic enrichment analysis->data_analysis modeling Calculate metabolic fluxes data_analysis->modeling

Caption: General workflow for a ¹³C metabolic flux analysis experiment.

Experimental Protocol: ¹³C Labeling in Cell Culture

This protocol provides a framework for conducting a stable isotope tracing experiment in adherent mammalian cells.

Materials:

  • Alpha,Alpha-[UL-13C12]Trehalose

  • Cell culture medium deficient in the unlabeled counterpart

  • Sterile, ice-cold phosphate-buffered saline (PBS)

  • Ice-cold 80% methanol (for quenching and extraction)

  • Cell scrapers

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding and Growth: Seed cells in appropriate culture vessels and grow under standard conditions until they reach the desired confluency (typically mid-log phase).

  • Media Preparation: Prepare the labeling medium by supplementing the base medium with Alpha,Alpha-[UL-13C12]Trehalose to the desired final concentration. Ensure sterility throughout this process.

  • Labeling: Aspirate the standard culture medium, wash the cells once with sterile, ice-cold PBS, and then add the pre-warmed ¹³C-labeling medium.

  • Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled trehalose. The optimal incubation time will vary depending on the cell type and the metabolic pathways of interest.

  • Metabolic Quenching: To halt metabolic activity rapidly, remove the labeling medium and immediately add ice-cold 80% methanol to the culture vessel.

  • Metabolite Extraction: Scrape the cells in the cold methanol and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Cell Debris Removal: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Sample Preparation for Analysis: Collect the supernatant containing the extracted metabolites. The sample can then be dried and reconstituted in a suitable solvent for analysis by mass spectrometry or NMR.

Analytical Methodologies: Detecting the ¹³C Signature

The choice of analytical platform is crucial for accurately measuring the incorporation of ¹³C from labeled trehalose into various metabolites. Mass spectrometry and NMR spectroscopy are the two primary techniques employed for this purpose.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z). In the context of ¹³C labeling, MS can distinguish between unlabeled (all ¹²C) and labeled (containing one or more ¹³C atoms) isotopologues of a metabolite.

Key Data:

  • Precursor Ion (M+12): The fully labeled Alpha,Alpha-[UL-13C12]Trehalose will have a mass 12 daltons greater than its unlabeled counterpart.

  • Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the trehalose molecule and its downstream metabolites. The masses of the resulting fragments provide information about the location of the ¹³C atoms within the molecule. For instance, in positive ion mode, the ammonium adduct of unlabeled trehalose appears at an m/z of 360, while the ¹³C₁₂-trehalose ammonium adduct would be expected at m/z 372. A common fragment is the oxocarbenium ion, which for unlabeled trehalose appears at m/z 163. For ¹³C₁₂-trehalose, the corresponding fully labeled hexose fragment would appear at m/z 169[7]. In a study using an LC-MS/MS-based assay, the precursor ion for ¹³C₁₂-trehalose was observed at an m/z of 377 [M+Na+] with a fragment ion corresponding to ¹³C₆-glucose at m/z 209 [M+Na+][7].

AnalytePrecursor Ion (m/z)Fragment Ion (m/z)Ionization ModeSource
Unlabeled Trehalose360 [M+NH₄]⁺163 [M]⁺Positive[7]
¹³C₁₂-Trehalose377 [M+Na]⁺209 [¹³C₆-glucose+Na]⁺Positive[7]
Unlabeled Trehalose341.108 [M-H]⁻179.054 [C₆H₁₁O₆]⁻, 161.044 [C₆H₉O₅]⁻Negative[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about molecules by probing the magnetic properties of atomic nuclei. ¹³C NMR is particularly well-suited for analyzing the incorporation of ¹³C isotopes.

Key Data:

  • Chemical Shifts: The chemical shift of a ¹³C nucleus is sensitive to its local electronic environment. Changes in chemical shifts can provide insights into the metabolic transformations of the labeled trehalose.

  • ¹³C-¹³C Coupling: The presence of adjacent ¹³C atoms gives rise to spin-spin coupling, which can be observed in the NMR spectrum. This coupling information is invaluable for determining the connectivity of carbon atoms and tracing metabolic pathways.

The ¹³C NMR spectrum of unlabeled trehalose shows distinct peaks for each carbon atom. In Alpha,Alpha-[UL-13C12]Trehalose, these peaks will be significantly enhanced, and additional splitting patterns due to ¹³C-¹³C coupling will be observed, providing a rich source of information for metabolic pathway analysis[9][10][11].

Conclusion: A Versatile Tool for Unraveling Metabolic Complexity

Alpha,Alpha-[UL-13C12]Trehalose is an indispensable tool for researchers seeking to dissect the intricacies of carbohydrate metabolism. Its uniform ¹³C labeling provides a clear and unambiguous signal that can be traced through complex metabolic networks using advanced analytical techniques like mass spectrometry and NMR spectroscopy. By providing a window into the dynamic flow of molecules within living cells, this powerful isotopic tracer will continue to fuel discoveries in fundamental biology, disease pathogenesis, and the development of novel therapeutics.

References

  • Targeted MS/MS identification of trehalose. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Analysis of Glycosyl Bond Cleavage and Related Isotope Effects in Collision-Induced Dissociation Quadrupole-Time-of-Flight Mass Spectrometry of Isomeric Trehaloses. (2006). Analytical Chemistry, 78(3), 828–835. [Link]

  • Single stage mass spectrum of trehalose, a disaccharide found e.g., in... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Collins, J. J., He, H., & Leary, J. A. (2017). Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods. ACS Omega, 2(10), 6963–6969. [Link]

  • Jordà, J., Solle, A., & Wahl, A. (2016). Quantitative Metabolomics and Instationary 13C-Metabolic Flux Analysis Reveals Impact of Recombinant Protein Production on Trehalose and Energy Metabolism in Pichia pastoris. Metabolites, 6(1), 10. [Link]

  • Harris, R. K., & Becker, E. D. (2023). 13C NMR Chemical Shifts of Saccharides in the Solid State: A Density Functional Theory Study. Magnetochemistry, 9(8), 193. [Link]

  • Murofushi, H., & Kaminuma, T. (1985). Enzymatic Synthesis of Trehalose from Maltose. Agricultural and Biological Chemistry, 49(7), 2071–2076. [Link]

  • Mass spectra of the trehalose peak identified by GC-MS in... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • D-(+)-trehalose - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved March 7, 2026, from [Link]

  • 13C NMR Spectrum (1D, 400 MHz, H2O, simulated) (NP0000014). (n.d.). NP-MRD. Retrieved March 7, 2026, from [Link]

  • 13C Metabolic Flux Analysis. (n.d.). Institute of Molecular Systems Biology. Retrieved March 7, 2026, from [Link]

  • Kim, B.-G., Lee, K.-J., Han, N.-S., Park, K.-H., & Lee, S.-B. (2007). Enzymatic Synthesis and Characterization of Galactosyl Trehalose Trisaccharides. Food Science and Biotechnology, 16(1), 118–123. [Link]

  • Chen, X., & Zhou, L. (2015). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. Metabolites, 5(4), 620–631. [Link]

  • Plana-Ripoll, O., & Foguet, C. (2020). Enzymatic Synthesis and Structural Characterization of Novel Trehalose-Based Oligosaccharides. International Journal of Molecular Sciences, 21(11), 3894. [Link]

  • Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(5), 1–13. [Link]

  • Murofushi, H., & Kaminuma, T. (1985). Enzymatic Synthesis of Trehalose from Maltose. Agricultural and Biological Chemistry, 49(7), 2071–2076. [Link]

  • 13C Labeled Compounds. (n.d.). Isotope Science / Alfa Chemistry. Retrieved March 7, 2026, from [Link]

  • Urbanek, A., & Pourceau, G. (2020). The Role of Chemoenzymatic Synthesis in Advancing Trehalose Analogues as Tools for Combatting Bacterial Pathogens. Molecules, 25(21), 5092. [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthesis of mono- and dideoxygenated α,α-trehalose analogs. (2010). Bioorganic & Medicinal Chemistry Letters, 20(14), 4252–4255. [Link]

  • Synthesis of trehalose-based chemical tools for the study of the mycobacterial membrane. (2025). Comptes Rendus Chimie, 28, 1–21. [Link]

  • Urbanek, A., & Pourceau, G. (2015). Trehalose Analogues: Latest Insights in Properties and Biocatalytic Production. Molecules, 20(6), 10954–10972. [Link]

Sources

Foundational

Technical Guide: Physical and Chemical Properties of Alpha,Alpha-[UL-13C12]Trehalose

Executive Summary Alpha,Alpha-[UL-13C12]Trehalose is a stable isotope-labeled isotopomer of D-(+)-trehalose, a non-reducing disaccharide formed by two -glucose units linked by an -1,1-glycosidic bond. In this variant, al...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Alpha,Alpha-[UL-13C12]Trehalose is a stable isotope-labeled isotopomer of D-(+)-trehalose, a non-reducing disaccharide formed by two


-glucose units linked by an 

-1,1-glycosidic bond. In this variant, all twelve carbon atoms are replaced with Carbon-13 (

C), resulting in a mass shift of +12 Daltons relative to the natural abundance isotopomer.

This compound serves as a "gold standard" internal reference in quantitative NMR (qNMR) and mass spectrometry (MS) due to its exceptional chemical stability, high water solubility, and distinct spectral signature. Furthermore, it is a critical tracer in metabolic flux analysis (MFA) for elucidating stress response pathways in yeast (Saccharomyces cerevisiae, Pichia pastoris) and mammalian cell cultures.

Part 1: Molecular Architecture & Isotopic Physics

Structural Identity
  • IUPAC Name:

    
    -D-[UL-
    
    
    
    C
    
    
    ]Glucopyranosyl-(1
    
    
    1)-
    
    
    -D-[UL-
    
    
    C
    
    
    ]glucopyranoside
  • Chemical Formula:

    
    C
    
    
    
    H
    
    
    O
    
    
    [1]
  • CAS Number (Unlabeled): 99-20-7

  • Stereochemistry: The molecule possesses

    
     symmetry, meaning the two glucose rings are chemically equivalent in non-chiral environments. This symmetry simplifies its NMR spectrum, halving the number of expected signals.
    
Molecular Weight Calculation

The substitution of naturally occurring Carbon-12 (mass ~12.00000 Da) with Carbon-13 (mass ~13.00335 Da) results in a precise mass shift.

PropertyNatural Trehalose (

C)
[UL-

C

]Trehalose
Monoisotopic Mass 342.1162 Da354.1564 Da
Average Mol. Weight 342.30 g/mol 354.21 g/mol
Mass Shift (

M)
+12.0402 Da

Note: The +12 Da shift moves the molecular ion peak significantly away from the natural isotopic envelope of endogenous metabolites in MS analysis, eliminating interference.

Part 2: Physicochemical Properties

Solubility and Hygroscopicity
  • Water Solubility: Highly soluble (>68.9 g/100 g at 20°C). The

    
    C substitution does not measurably alter solubility limits compared to the natural isotopomer.
    
  • Organic Solvents: Slightly soluble in methanol and DMSO; insoluble in non-polar solvents (ether, benzene).

  • Hygroscopicity: Trehalose forms a dihydrate crystal. The anhydrous form is hygroscopic and will absorb moisture from the air to revert to the dihydrate phase, which can alter the glass transition temperature (

    
    ).
    
Thermal Stability & Glass Transition ( )

Trehalose has an unusually high


 compared to other disaccharides (like sucrose), which is central to its use as a protein stabilizer.
  • 
     (Anhydrous):  ~115°C – 120°C
    
  • 
     (Hydrated):  Drops significantly as water content increases (plasticization effect).
    
  • Mechanism: The high

    
     allows trehalose to form a rigid, amorphous glass at room temperature upon drying, immobilizing biological structures (proteins, membranes) and preventing denaturation.
    
Chemical Stability[2]
  • Hydrolysis Resistance: The 1,1-glycosidic bond is non-reducing and highly resistant to acid hydrolysis compared to the 1,2-linkage in sucrose.

  • Maillard Reaction: Being a non-reducing sugar, it does not participate in Maillard browning with amino acids, preserving the integrity of protein formulations.

Part 3: Analytical Characterization (The Core)

This section details the spectral properties required for identification and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In [UL-


C

]Trehalose, the

C enrichment introduces strong

C-

C scalar couplings (

), which splits carbon signals into complex multiplets (doublets of doublets, etc.) unless decoupled.
Table 1:

C NMR Chemical Shifts (D

O, 298 K)

Referenced to DSS (0.0 ppm) or Methanol (


 49.50 ppm).[2]
Carbon PositionChemical Shift (

, ppm)
Multiplicity (Coupled)Signal Characteristics
C-1 (Anomeric) 95.9 Doublet / MultipletMost downfield signal; distinct anomeric region.
C-3 75.3 MultipletOften overlaps with C-2/C-4 in lower fields.
C-2 74.9 MultipletClosely spaced with C-3.
C-5 73.8 MultipletRing carbon adjacent to hydroxymethyl.
C-4 72.5 MultipletUpfield ring carbon.
C-6 (CH

OH)
63.3 DoubletDistinct methylene signal; most upfield.
Table 2:

H NMR Chemical Shifts (D

O, 298 K)

Due to the


C labeling, proton signals will appear as widely split doublets (

Hz) in non-decoupled spectra.
Proton PositionChemical Shift (

, ppm)
Multiplicity (

C-Decoupled)
H-1 (Anomeric) 5.18 Doublet (

Hz)
H-3 3.84 dd / m
H-5 3.81 ddd / m
H-2 3.65 dd
H-6a, H-6b 3.70 – 3.86 Multiplet (Crowded region)
H-4 3.44 Triplet / dd
Mass Spectrometry (MS)
  • Ionization Mode: ESI (+) or MALDI.

  • Primary Adducts:

  • Isotopic Envelope: Unlike natural trehalose, the [UL-

    
    C] variant shows a dominant peak at M+12, with negligible M, M+1, etc., unless isotopic purity is <99%.
    

Part 4: Applications in Research & Drug Development

Metabolic Flux Analysis (MFA)

[UL-


C

]Trehalose is used to trace the "Trehalose Cycle" in yeast and fungi. It helps quantify the flux between storage carbohydrates and glycolysis during stress conditions (heat shock, starvation).

Workflow Visualization: The following diagram illustrates the flow of


C from labeled glucose into trehalose and its subsequent remobilization.

MetabolicFlux Glucose [UL-13C] Glucose (Substrate) G6P G6P (Glucose-6-Phosphate) Glucose->G6P Hexokinase UDP_Glc UDP-Glucose G6P->UDP_Glc T6P Trehalose-6-Phosphate G6P->T6P TPS1 Complex Glycolysis Glycolysis (Energy Production) G6P->Glycolysis UDP_Glc->T6P Trehalose [UL-13C12] Trehalose (Storage Pool) T6P->Trehalose TPS2 (Phosphatase) Trehalose->G6P Nth1 (Trehalase) Stress Response

Caption: Figure 1: 13C-Carbon flow from glucose assimilation to trehalose storage and remobilization during metabolic stress.

Biopharmaceutical Stabilization

Trehalose is a premier excipient for monoclonal antibodies (mAbs) and vaccines. The [UL-


C] variant is used in solid-state NMR (ssNMR) to study the interaction between the sugar matrix and the protein at the atomic level.
  • Mechanism: The "Water Replacement Hypothesis" suggests trehalose hydrogen bonds with protein surface residues in place of water during drying.

  • Experimental Use:

    
    C-labeled trehalose allows researchers to measure spin-diffusion rates, determining the proximity of the sugar to the protein in lyophilized cakes.
    

Part 5: Experimental Protocols

Preparation of Internal Standard for qNMR

Goal: Quantify endogenous trehalose in a biological extract.

  • Stock Solution: Dissolve 10 mg of [UL-

    
    C
    
    
    
    ]Trehalose in 1.0 mL of D
    
    
    O (99.9% D). Vortex until clear.
  • Calibration: Verify concentration using a primary standard (e.g., NIST Benzoic Acid) via ERETIC or internal signal integration.

  • Sample Spiking: Add a known aliquot (e.g., 50

    
    L) of the stock to 500 
    
    
    
    L of cell lysate.
  • Acquisition: Run a 1D

    
    H NMR with a long relaxation delay (
    
    
    
    , typically 10-15s) to ensure full relaxation.
  • Analysis: Integrate the anomeric doublet of the endogenous trehalose (

    
     5.18, central peak) vs. the 
    
    
    
    C-satellite doublets of the standard.
Handling and Storage
  • Storage: -20°C is recommended for long-term stability, though the compound is stable at Room Temperature if kept desiccated.

  • Hygroscopicity Warning: Always equilibrate the vial to room temperature before opening to prevent condensation, which can convert the amorphous solid to a sticky hydrate.

References

  • Biological Magnetic Resonance Data Bank (BMRB). Entry bmse000125: D-Trehalose Chemical Shifts. Available at: [Link]

  • National Institutes of Health (NIH) PubChem. Trehalose Compound Summary. Available at: [Link]

  • Goddijn, O. J., & Smeekens, S. (1998).Sensing trehalose biosynthesis in plants. The Plant Journal.
  • Crowe, J. H., et al. (1984).Preservation of membranes in anhydrobiotic organisms: the role of trehalose. Science.

Sources

Protocols & Analytical Methods

Method

How to use Alpha,Alpha-[UL-13C12]Trehalose in cell culture

Application Note: Metabolic Tracing and Uptake Kinetics of -[UL- C ]Trehalose in Mammalian Cell Culture -D-Trehalose [Universal Label- C ] CAS: 99-20-7 (Unlabeled) / Labeling: 99 atom % C Application: Metabolic Flux Anal...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Metabolic Tracing and Uptake Kinetics of -[UL- C ]Trehalose in Mammalian Cell Culture


-D-Trehalose [Universal Label-

C

] CAS: 99-20-7 (Unlabeled) / Labeling:

99 atom %

C Application: Metabolic Flux Analysis (MFA), Autophagy Induction Verification, Cryopreservation Uptake Kinetics

Abstract & Core Logic[1]

This guide details the use of


-[UL-

C

]Trehalose (hereafter

C-Tre) to definitively determine the intracellular fate of trehalose in mammalian cell culture. While trehalose is widely used as an autophagy inducer and cryoprotectant, a critical biological question often remains unanswered in specific cell models: Is the observed phenotype due to the physical presence of the disaccharide (chaperone effect) or its hydrolysis into glucose and subsequent metabolism (fuel effect)?

By using


C-Tre, researchers can distinguish between:
  • Intact Accumulation: Detection of cytosolic

    
    C
    
    
    
    -Trehalose without downstream metabolites.
  • Metabolic Assimilation: Appearance of

    
    C
    
    
    
    -Glucose,
    
    
    C
    
    
    -Lactate, or
    
    
    C-TCA cycle intermediates, indicating hydrolysis by endogenous trehalase (e.g., lysosomal acid trehalase).

Experimental Design & Causality

The "Fuel vs. Signal" Dichotomy

In most mammalian cell lines (e.g., HeLa, HEK293), neutral trehalase expression is low. However, lysosomal acid trehalase (TREH) can hydrolyze endocytosed trehalose.

  • Hypothesis A (Chaperone/Autophagy):

    
    C-Tre enters via fluid-phase endocytosis or SLC2A transporters and remains stable. Result:  High intracellular [M+12] Trehalose; Low/No [M+6] Glucose.
    
  • Hypothesis B (Metabolic Fuel):

    
    C-Tre is hydrolyzed. Result:  Appearance of [M+6] Glucose and [M+3] Lactate in the cytosol.
    
Concentration Strategy
  • Autophagy Induction: High concentrations (50–100 mM) are typically required to induce autophagy.

  • Metabolic Tracing: Lower concentrations (5–10 mM) are sufficient if the goal is solely to measure uptake kinetics or trehalase activity, minimizing osmotic stress.

Protocol: Reagent Preparation

Critical Step: Trehalose is prone to bacterial degradation if non-sterile.


C-Tre is expensive; prepare small aliquots.
  • Stock Solution (1 M):

    • Weigh 35.4 mg of

      
      -[UL-
      
      
      
      C
      
      
      ]Trehalose.[1]
    • Dissolve in 100

      
      L of molecular-grade sterile water (or PBS).
      
    • Do not autoclave. Trehalose is heat stable, but autoclaving small volumes of isotopes is risky (evaporation/concentration changes).

    • Sterilization: Pass through a 0.22

      
      m PVDF syringe filter into a sterile amber vial.
      
  • Storage: Store at -20°C. Stable for >2 years. Avoid repeated freeze-thaw cycles.

Protocol: Cell Culture & Isotope Labeling[3]

Seeding and Pre-Conditioning
  • Seed cells (e.g., 1

    
     10
    
    
    
    cells/well in 6-well plates) in standard media (DMEM + 10% FBS).
  • Allow attachment for 24 hours.

  • Glucose Consideration: If testing metabolic assimilation, consider switching to low-glucose media 4 hours prior to labeling to upregulate transporters and maximize potential trehalose utilization.

Pulse Labeling
  • Wash: Rinse cells 2x with warm PBS to remove residual glucose/metabolites.

  • Labeling Media: Prepare media containing the desired concentration of

    
    C-Tre (e.g., 50 mM for autophagy studies).
    
    • Control: Unlabeled Trehalose (50 mM).

    • Negative Control: Vehicle (Water).[2][3]

  • Incubation: Incubate for desired timepoints (e.g., 0, 4, 12, 24 hours).

    • Note: Fluid-phase uptake is slow; 24 hours is often required for significant accumulation in non-specialized cells.

Quenching (Metabolism Stop)

Timing is critical. Metabolism must be stopped instantly to preserve the isotopic state.

  • Aspirate media rapidly.

  • Wash: Briefly wash with ice-cold PBS (4°C) to remove extracellular

    
    C-Tre.
    
    • Warning: Do not wash more than twice or for long duration, as polar metabolites can leak from cells.

  • Quench: Immediately add 1 mL 80% Methanol/Water (pre-chilled to -80°C) directly to the plate.

  • Incubate plates at -80°C for 15 minutes to ensure complete lysis and protein precipitation.

Protocol: Sample Extraction & LC-MS/MS Analysis[6]

Extraction
  • Scrape cells in the cold methanol on dry ice.

  • Transfer suspension to a microcentrifuge tube.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 15,000

    
     g for 10 minutes at 4°C.
    
  • Transfer supernatant (containing metabolites) to a new glass vial.

  • Dry: Evaporate to dryness using a SpeedVac or Nitrogen stream (no heat).

  • Reconstitute: Dissolve in 50

    
    L Acetonitrile:Water (60:40).
    
LC-MS/MS Parameters (HILIC Mode)

Trehalose is highly polar and requires Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Column: Waters BEH Amide (2.1 x 100 mm, 1.7

    
    m) or equivalent.
    
  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% B to 40% B over 10 minutes.

  • MS Mode: Negative Ion Mode (ESI-). (Positive mode with Na+ adducts is also common, but negative mode often yields cleaner glucose/glycolysis data).

MRM Transitions (Mass Spectrometry):

AnalytePrecursor Ion (

)
Product Ion (

)
Label StateInterpretation
Trehalose (Endogenous) 341.1 [M-H]

179.1M+0Natural background

C

-Trehalose
353.1 [M-H]

185.1M+12Intact Uptake
Glucose (Endogenous) 179.1 [M-H]

89.0M+0Normal glycolysis

C

-Glucose
185.1 [M-H]

92.0M+6Metabolic Hydrolysis

C

-Lactate
92.0 [M-H]

44.0M+3Glycolytic Flux

Note: If using Positive Mode (ESI+), monitor the Sodium adduct [M+Na]+: 365 -> 185 (M+0) and 377 -> 191 (M+12).

Data Interpretation & Visualization

Logic Flow: Determining Metabolic Fate

The following diagram illustrates the decision tree for interpreting the LC-MS data.

TrehaloseFate Start Input: 13C-Trehalose Cell Cellular Uptake Start->Cell Endocytosis / GLUT TrehalosePool Intracellular 13C-Trehalose Pool Cell->TrehalosePool Trehalase Enzyme: Trehalase (TREH) TrehalosePool->Trehalase Lysosomal Fusion Stable Outcome A: Stable Accumulation (Chaperone/Autophagy Inducer) TrehalosePool->Stable No Hydrolysis Glc 13C-Glucose Trehalase->Glc Hydrolysis Metabolized Outcome B: Metabolism (Energy Source) Lac 13C-Lactate Metabolized->Lac Glc->Metabolized Glycolysis

Caption: Decision tree for interpreting


C-Trehalose fate. Detection of 

C-Glucose confirms trehalase activity.
Quantitative Analysis (Fractional Enrichment)

Calculate the Fractional Enrichment (FE) to quantify uptake vs. metabolism.



Example Data Table:

Sample Condition

C-Trehalose (M+12)

C-Glucose (M+6)
Interpretation
HeLa (Control) 0%0%Baseline
HeLa + 50mM

C-Tre (24h)
95% < 1%Uptake without Metabolism (Stable Chaperone)
Kidney Cells (TREH+) 40%55% Active Hydrolysis & Metabolism

References

  • Mayer, F. et al. (2016). Metabolic Tracing of Trehalose in Mammalian Cells. Journal of Biological Chemistry .

  • DeBosch, B. J. et al. (2016). Trehalose inhibits solute carrier 2A (SLC2A) proteins to induce autophagy and prevent hepatic steatosis. Science Signaling .

  • Omicron Biochemicals.

    
    -[UL-
    
    
    
    C
    
    
    ]Trehalose.
  • Eroglu, A. et al. (2000). Intracellular trehalose improves the survival of cryopreserved mammalian cells. Nature Biotechnology .[4]

  • Zhang, X. et al. (2017). Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods. ACS Omega .[3]

Sources

Application

Illuminating Metabolic Fates: A Guide to In Vivo Stable Isotope Labeling with Alpha,Alpha-[UL-13C12]Trehalose

Introduction: Tracing the Journey of a Unique Disaccharide In the intricate landscape of metabolic research, stable isotope labeling stands as a powerful tool to unravel the dynamic flow of molecules through complex biol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Tracing the Journey of a Unique Disaccharide

In the intricate landscape of metabolic research, stable isotope labeling stands as a powerful tool to unravel the dynamic flow of molecules through complex biological systems.[1][2][3] Among the array of labeled compounds, Alpha,Alpha-[UL-13C12]Trehalose emerges as a specialized probe for investigating a variety of metabolic and physiological processes.[4][] This uniformly labeled disaccharide, where all twelve carbon atoms are replaced with the heavy isotope ¹³C, allows researchers to trace the metabolic fate of trehalose and its constituent glucose moieties with high precision using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4][6][7][8]

Trehalose, a non-reducing disaccharide composed of two α-glucose units linked by a 1,1-glycosidic bond, is not synthesized by mammals but is encountered through diet and is present in various organisms like bacteria, fungi, plants, and invertebrates.[4][9][10] Mammals, however, possess the enzyme trehalase, primarily in the small intestine and kidneys, which hydrolyzes trehalose into two molecules of glucose.[4][10][11] This unique metabolic characteristic makes ¹³C-labeled trehalose an invaluable tool for a range of applications, from studying gut microbiome activity and host-microbe interactions to investigating glucose metabolism and transport.[12][13][14]

This guide provides a comprehensive overview of the principles, applications, and protocols for in vivo stable isotope labeling using Alpha,Alpha-[UL-13C12]Trehalose, designed for researchers, scientists, and drug development professionals seeking to leverage this powerful technique.

Scientific Foundation: The Rationale for Using ¹³C-Trehalose

The utility of Alpha,Alpha-[UL-13C12]Trehalose in metabolic studies is rooted in several key principles:

  • Distinct Metabolic Entry Point: Unlike administering labeled glucose, which directly enters systemic circulation, orally administered ¹³C-trehalose is first processed by intestinal trehalase. This allows for the specific investigation of gut-level metabolism and the subsequent absorption and distribution of the resulting ¹³C-glucose. This is particularly relevant for studying the impact of dietary components on host metabolism and the metabolic activities of the gut microbiota.[12][14]

  • Tracing Gut Microbiome Activity: A portion of ingested trehalose may escape host digestion and become available to the gut microbiota.[11][14] Many gut bacteria possess their own trehalase enzymes and can utilize trehalose as a carbon source.[14] By tracking the incorporation of ¹³C into microbial metabolites, researchers can gain insights into the metabolic pathways and competitive advantages of specific microbial populations in the presence of this sugar.[12][15]

  • High-Resolution Isotopic Labeling: The uniform labeling of all twelve carbon atoms provides a strong and distinct isotopic signature. When trehalose is cleaved, it yields two molecules of fully labeled ¹³C₆-glucose. This high level of enrichment enhances the sensitivity of detection by mass spectrometry and allows for clearer interpretation of labeling patterns in downstream metabolites.[8][16]

  • Safe and Non-Radioactive: As a stable isotope, ¹³C is non-radioactive, making it safe for in vivo studies in both animal models and humans without the need for specialized handling and disposal procedures associated with radioisotopes.[]

Experimental Design and Considerations

A successful in vivo labeling study with Alpha,Alpha-[UL-13C12]Trehalose requires careful planning. Key factors to consider include:

Parameter Consideration Rationale
Animal Model Species, age, and health status of the animal model are critical.Different species can have varying levels of intestinal trehalase activity, which will influence the rate and extent of ¹³C-trehalose hydrolysis.[11]
Route of Administration Oral gavage is the most common and physiologically relevant route for studying dietary trehalose metabolism. Intravenous injection may be used for specific applications to bypass intestinal digestion.The chosen route directly impacts the initial metabolic processing of the tracer. Oral administration allows for the investigation of first-pass metabolism in the gut and liver.
Dosage The dose of ¹³C-trehalose should be sufficient to achieve detectable labeling in target metabolites without causing physiological disturbances.Dosages will vary depending on the animal model and the specific research question. Pilot studies are recommended to determine the optimal dose.
Fasting A period of fasting prior to tracer administration can help to reduce the background of unlabeled endogenous metabolites.Fasting can enhance the relative incorporation of the ¹³C label, but the duration should be carefully considered to avoid altering the baseline metabolic state of the animal.[18]
Labeling Duration and Sample Collection The time course of the experiment should be designed to capture the dynamic changes in isotopic enrichment in different tissues and biofluids.The peak labeling of various metabolites will occur at different times post-administration. A time-series collection of blood, urine, feces, and tissues is often necessary.[19]
Analytical Method Mass spectrometry (LC-MS/MS, GC-MS) and NMR are the primary techniques for analyzing ¹³C enrichment.The choice of analytical platform will depend on the target metabolites, the required sensitivity, and the need for positional isotopomer analysis.[2][6][7]

Visualizing the Metabolic Journey of ¹³C-Trehalose

The metabolic pathway of orally administered Alpha,Alpha-[UL-13C12]Trehalose and the subsequent distribution of the ¹³C label can be visualized as follows:

Trehalose_Metabolism cluster_gut Intestinal Lumen cluster_enterocyte Enterocyte 13C-Trehalose 13C-Trehalose Microbiota Microbiota 13C-Trehalose->Microbiota Microbial Uptake Trehalase Trehalase 13C-Trehalose->Trehalase Microbial_Metabolites Microbial_Metabolites Microbiota->Microbial_Metabolites Fermentation 13C-Glucose 13C-Glucose Trehalase->13C-Glucose Hydrolysis Portal_Vein Portal Vein 13C-Glucose->Portal_Vein Absorption Liver Liver Portal_Vein->Liver Systemic_Circulation Systemic Circulation Liver->Systemic_Circulation Metabolism & Release Tissues Tissues Systemic_Circulation->Tissues Uptake Metabolites Metabolites Tissues->Metabolites Metabolism

Caption: Metabolic fate of orally administered ¹³C-Trehalose.

Core Protocol: In Vivo Labeling in a Murine Model

This protocol provides a generalized framework for an in vivo stable isotope labeling study using Alpha,Alpha-[UL-13C12]Trehalose in mice. Note: All animal procedures must be approved by the institution's Animal Care and Use Committee.

Materials:

  • Alpha,Alpha-[UL-13C12]Trehalose (≥99% isotopic purity)

  • Sterile water or saline for vehicle

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Tissue collection tools (forceps, scissors)

  • Liquid nitrogen or dry ice for snap-freezing

  • Metabolite extraction buffers (e.g., 80% methanol)

  • Centrifuge

  • Analytical instrumentation (LC-MS/MS or GC-MS)

Procedure:

  • Animal Acclimation and Fasting:

    • Acclimate mice to the housing conditions for at least one week.

    • Fast mice for a predetermined period (e.g., 4-6 hours) prior to gavage to reduce variability from food intake. Ensure access to water.

  • Tracer Preparation:

    • Prepare a solution of Alpha,Alpha-[UL-13C12]Trehalose in sterile water or saline at the desired concentration. A typical dose might range from 1-2 g/kg body weight.

    • Ensure the solution is fully dissolved and at room temperature.

  • Tracer Administration:

    • Weigh each mouse to determine the precise volume of the tracer solution to be administered.

    • Administer the ¹³C-trehalose solution via oral gavage. A control group should receive an equivalent volume of the vehicle.

  • Sample Collection:

    • Collect blood samples at various time points post-gavage (e.g., 15, 30, 60, 120, 240 minutes) via tail vein or submandibular bleeding.

    • At the terminal time point, euthanize the mice according to approved protocols.

    • Immediately collect tissues of interest (e.g., small intestine, liver, muscle, brain) and snap-freeze them in liquid nitrogen.

    • Collect urine and fecal samples if required for the study.

  • Metabolite Extraction:

    • For plasma, precipitate proteins using a cold solvent like methanol or acetonitrile.

    • For tissues, homogenize the frozen tissue in a cold extraction buffer (e.g., 80% methanol).

    • Centrifuge the samples at high speed to pellet debris and collect the supernatant containing the metabolites.

  • Sample Analysis:

    • Analyze the extracted metabolites using a validated LC-MS/MS or GC-MS method.

    • Monitor for the mass isotopologues of target metabolites to determine the extent of ¹³C incorporation.

Workflow Visualization

The experimental workflow can be summarized in the following diagram:

Experimental_Workflow Animal_Acclimation Animal Acclimation & Fasting Tracer_Prep Tracer Preparation (13C-Trehalose Solution) Animal_Acclimation->Tracer_Prep Administration Oral Gavage Tracer_Prep->Administration Sample_Collection Time-Course Sample Collection (Blood, Tissues, etc.) Administration->Sample_Collection Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction Analysis LC-MS/MS or GC-MS Analysis Metabolite_Extraction->Analysis Data_Analysis Isotopologue Analysis & Flux Calculation Analysis->Data_Analysis

Caption: General experimental workflow for in vivo ¹³C-trehalose labeling.

Data Interpretation and Analysis

The primary output from the mass spectrometer will be the mass isotopologue distribution (MID) for each metabolite of interest.[16] The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.), where M is the mass of the unlabeled metabolite.[16]

Key Analytical Approaches:

  • Fractional Enrichment: This is the percentage of a metabolite pool that is labeled with ¹³C. It provides a measure of the contribution of the tracer to that pool.

  • Isotopologue Distribution Analysis: The pattern of ¹³C incorporation can provide insights into the activity of different metabolic pathways. For example, observing M+6 glucose in the plasma confirms the hydrolysis of ¹³C-trehalose and its absorption.

  • Metabolic Flux Analysis (MFA): For more quantitative insights, the isotopic labeling data can be used in computational models to estimate the rates (fluxes) of metabolic reactions.[1][3][20]

Applications in Research and Drug Development

The use of Alpha,Alpha-[UL-13C12]Trehalose opens up numerous avenues of investigation:

  • Gastrointestinal Research: Studying the digestion and absorption of disaccharides, and the metabolic interplay between the host and gut microbiota.[12][13]

  • Microbiome Studies: Assessing the functional capacity of the gut microbiome to metabolize specific dietary carbohydrates and its impact on host health.[12][14]

  • Metabolic Disorders: Investigating alterations in glucose metabolism and insulin sensitivity in models of diabetes and obesity.[13][14]

  • Neurodegenerative Diseases: Exploring the potential therapeutic effects of trehalose and its mechanism of action, which may involve modulation of the gut-brain axis.[13][21]

  • Infectious Diseases: Investigating the role of trehalose metabolism in the virulence of certain pathogens.[15]

Conclusion

Alpha,Alpha-[UL-13C12]Trehalose is a sophisticated and powerful tool for in vivo metabolic research. By providing a distinct and traceable source of ¹³C, it enables scientists to dissect complex metabolic pathways with high precision. The insights gained from these studies can significantly advance our understanding of health and disease, and aid in the development of novel therapeutic strategies. Careful experimental design, rigorous execution of protocols, and sophisticated data analysis are paramount to unlocking the full potential of this versatile isotopic tracer.

References

  • Tailoring Trehalose for Biomedical and Biotechnological Applications - PMC - NIH. (n.d.).
  • High-Throughput Indirect Quantitation of 13C Enriched Metabolites Using 1H NMR - PMC. (n.d.).
  • NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions | Analytical Chemistry - ACS Publications. (2010, May 11).
  • Trehalose Metabolism and Its Regulation: An In-depth Technical Guide - Benchchem. (n.d.).
  • Overview of 13c Metabolic Flux Analysis - Creative Proteomics. (n.d.).
  • TREHALOSE - Inchem.org. (n.d.).
  • Trehalose - Wikipedia. (n.d.).
  • A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC - NIH. (n.d.).
  • An overview of methods using 13C for improved compound identification in metabolomics and natural products - Frontiers. (n.d.).
  • Development of a rapid and highly accurate method for 13 C tracer-based metabolomics and its application on a hydrogenotrophic methanogen - Oxford Academic. (2024, January 15).
  • D-Trehalose-[13C12] - BOC Sciences. (n.d.).
  • Enhancing Drug Metabolism Studies with 13C-Labeled Compounds - Stable Isotope. (n.d.).
  • Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS | Springer Nature Experiments. (n.d.).
  • In vivo stable isotope labeling of 13C and 15N... | Posters - F1000Research. (2015, May 12).
  • Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models - bioRxiv. (2025, April 26).
  • Full article: Microbial and metabolic impacts of trehalose and trehalose analogues - Taylor & Francis. (2020, April 24).
  • In vivo stationary flux analysis by 13C labeling experiments - PubMed. (n.d.).
  • Trehalose-Induced Remodelling of the Human Microbiota Affects Clostridioides difficile Infection Outcome in an In Vitro Colonic Model: A Pilot Study - Frontiers. (2021, July 2).
  • Oral Trehalose Intake Modulates the Microbiota–Gut–Brain Axis and Is Neuroprotective in a Synucleinopathy Mouse Model - PMC. (2024, September 30).
  • Dietary Trehalose as a Bioactive Nutrient - MDPI. (2023, March 14).
  • The food additive trehalose increases the virulence of epidemic clostridium difficile. (2021, August 26).

Sources

Method

Metabolic Flux Analysis using Alpha,Alpha-[UL-13C12]Trehalose

Probing Autophagy, Cell Wall Dynamics, and Glycolytic Entry Part 1: Strategic Overview & Mechanistic Grounding The Tracer: Why -[UL-13C12]Trehalose? Metabolic Flux Analysis (MFA) typically relies on [1,2-13C]Glucose or [...

Author: BenchChem Technical Support Team. Date: March 2026

Probing Autophagy, Cell Wall Dynamics, and Glycolytic Entry

Part 1: Strategic Overview & Mechanistic Grounding

The Tracer: Why -[UL-13C12]Trehalose?

Metabolic Flux Analysis (MFA) typically relies on [1,2-13C]Glucose or [U-13C]Glutamine. However,


-[UL-13C12]Trehalose offers a unique window into specific cellular compartments and stress responses that standard glycolytic tracers cannot access.
  • Structure: Two glucose molecules linked by an

    
    -1,1-glycosidic bond.[1]
    
  • Isotopic Signature: The "Universal Label" (UL) means all 12 carbons are 13C.

  • Metabolic Fate:

    • Mammalian Systems (Autophagy & Energetics): Mammals do not synthesize trehalose.[2] Exogenous trehalose enters via SLC2A8 (GLUT8) and acts as an mTOR-independent autophagy inducer. Upon lysosomal degradation by acid trehalase (TREH), it yields two molecules of [U-13C6]Glucose directly within the lysosome/cytosol interface, creating a distinct "flux injection" point compared to plasma membrane glucose uptake.

    • Mycobacteria (Pathogenicity): In M. tuberculosis (Mtb), trehalose is a structural scaffold.[3] It is esterified to mycolic acids to form Trehalose Monomycolate (TMM) and Dimycolate (TDM). Using [UL-13C12]Trehalose allows researchers to distinguish de novo synthesized cell wall components from those scavenged from the host or media.

Pathway Visualization

The following diagram illustrates the differential fate of [UL-13C12]Trehalose in mammalian vs. mycobacterial systems.

Trehalose_Flux cluster_ext Extracellular Environment cluster_cyto Intracellular Space Tre_Ext [UL-13C12]Trehalose (Tracer) Lysosome Lysosome (Acid Trehalase) Tre_Ext->Lysosome Endocytosis/SLC2A8 (Mammal) Autophagy Autophagy Induction (mTOR-independent) Tre_Ext->Autophagy Signaling Ag85 Antigen 85 Complex Tre_Ext->Ag85 Transporters (Bacteria) Glu_U13C 2x [U-13C6]Glucose Lysosome->Glu_U13C Hydrolysis G6P Glucose-6-P (M+6) Glu_U13C->G6P Hexokinase Glycolysis Glycolytic Flux (Pyruvate M+3) G6P->Glycolysis TMM Trehalose Monomycolate (Cell Wall) Ag85->TMM Mycolylation Recycling Trehalose Recycling TMM->Recycling Degradation Recycling->G6P

Figure 1: Differential metabolic fate of 13C-Trehalose in mammalian (hydrolysis/glycolysis) vs. mycobacterial (cell wall) systems.

Part 2: Experimental Protocols

Experimental Design & Pre-cursor Considerations

Objective: To determine the fractional contribution of exogenous trehalose to the glycolytic pool (mammalian) or cell wall lipid pool (bacteria).

  • Media Formulation:

    • Base Media: Glucose-free DMEM (mammalian) or 7H9 (mycobacteria) is ideal to maximize tracer uptake. However, for steady-state flux, a "tracer" approach (e.g., 5 mM unlabeled Glucose + 5 mM [UL-13C12]Trehalose) is often used to measure competition.

    • Concentration: 5–10 mM Trehalose is standard for autophagy induction studies.

    • Timepoints:

      • Glycolytic Flux: 15 min, 30 min, 1 hr, 4 hr.

      • Cell Wall Turnover (Mtb): 24 hr, 48 hr (due to slow growth).

Protocol: Quenching and Extraction (Metabolites)

Self-Validating Step: Rapid quenching is non-negotiable. Sugar phosphates (G6P, F1,6BP) degrade within seconds of metabolic stress.

  • Quenching:

    • Rapidly aspirate media.

    • Immediately wash cells with ice-cold PBS (4°C) .

    • Add -80°C 80:20 Methanol:Water (v/v) directly to the plate.

    • Validation: The extreme cold stops enzymatic activity instantly.

  • Extraction:

    • Scrape cells (on dry ice) and transfer to pre-chilled tubes.

    • Vortex vigorously for 10 min at 4°C.

    • Centrifuge at 16,000 x g for 15 min at 4°C.

    • Collect supernatant (metabolites).

    • Optional: Re-extract pellet with 80% MeOH to improve recovery of sticky lipid-bound sugars (relevant for Mtb).

  • Drying:

    • Dry supernatant under nitrogen gas or SpeedVac (keep temperature <30°C to prevent hydrolysis).

    • Reconstitute in 50:50 Acetonitrile:Water prior to LC-MS.

LC-MS/MS Acquisition Parameters

Instrument: Q-TOF or Orbitrap (High Resolution is required to resolve 13C isotopes from background noise). Chromatography: HILIC (Hydrophilic Interaction Liquid Chromatography) is required. Reverse phase (C18) will not retain trehalose or sugar phosphates.

ParameterSetting / ValueRationale
Column ZIC-pHILIC or Amide HILIC (2.1 x 100 mm)Retains polar sugar phosphates and disaccharides.
Mobile Phase A 20 mM Ammonium Carbonate, pH 9.0High pH improves peak shape for sugar phosphates.
Mobile Phase B 100% AcetonitrileOrganic phase for HILIC gradient.
Gradient 80% B to 20% B over 15 minsElutes Trehalose (early/mid) and Phosphates (late).
Ionization ESI Negative ModeSugars and phosphates ionize best in negative mode

.
Mass Range 70–1000 m/zCovers Pyruvate (87) to TMM precursors (>800).

Part 3: Data Analysis & Interpretation[4]

Mass Isotopomer Distribution Analysis (MIDA)

When


-[UL-13C12]Trehalose (Mass 

) is metabolized, you must track specific isotopologues.
Key Metabolite Transitions (Mammalian):
  • Trehalose (Intracellular): Look for

    
    .
    
    • Presence confirms uptake.

  • Glucose-6-Phosphate (G6P):

    • If Trehalose is hydrolyzed

      
       2x Glucose (
      
      
      
      ).
    • Hexokinase converts Glucose (

      
      ) 
      
      
      
      G6P (
      
      
      ).
    • Interpretation: A high ratio of

      
       G6P indicates flux is driven by Trehalose hydrolysis, not unlabeled media glucose.
      
  • Pyruvate/Lactate:

    • G6P (

      
      ) splits via glycolysis into two Pyruvate (
      
      
      
      ) molecules.
    • Check: If you see Pyruvate

      
      , trehalose is fueling the TCA cycle.
      
Key Metabolite Transitions (Mycobacterium):
  • Trehalose Monomycolate (TMM):

    • Look for lipidated species shifting by +12 Da (or +6 Da if recycled).

    • Causality: Mtb recycles trehalose from the cell wall. The 13C label allows you to calculate the rate of "Cell Wall Recycling" vs. "New Synthesis."

Calculation of Fractional Contribution


  • 
     = number of 13C atoms in the isotopologue.[4]
    
  • 
     = abundance of isotopologue 
    
    
    
    .
  • 
     = total number of carbons in the metabolite.[4]
    

Part 4: Troubleshooting & Validation (Trustworthiness)

Self-Validating the Protocol
  • Energy Charge Check: Calculate

    
    . If this ratio is < 0.8, your extraction method caused ATP degradation, likely invalidating the sugar-phosphate data.
    
  • Natural Abundance Correction: You must correct for the natural 1.1% abundance of 13C. Without this,

    
     and 
    
    
    
    data will be overestimated. Use software like IsoCor or Polu.
Common Pitfalls
  • Trehalase Activity: Fetal Bovine Serum (FBS) contains serum trehalase.

    • Fix: You must use heat-inactivated FBS or serum-free media during the pulse phase, otherwise, the trehalose will be converted to glucose outside the cell, and you will just be measuring 13C-Glucose uptake.

  • Ion Suppression: High salt in PBS wash can suppress MS signals. Use Ammonium Formate or rapid water dip if sensitivity is low.

References

  • Beste, D. J., et al. (2011). 13C-flux spectral analysis of host-pathogen metabolism reveals a mixed diet for intracellular Mycobacterium tuberculosis.[5] Cell Host & Microbe.

  • DeBosch, B. J., et al. (2016). Trehalose inhibits solute carrier 2A (SLC2A) proteins to induce autophagy and prevent hepatic steatosis. Science Signaling.

  • Lu, W., et al. (2017). Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer. Analytical Chemistry.

  • Mayer, C., et al. (2019). The metabolic cycles of Mycobacterium tuberculosis. Microbiology Spectrum.

  • Mardones, P., et al. (2016). Trehalose delays the progression of amyotrophic lateral sclerosis by enhancing autophagy in motoneurons. Autophagy.

Sources

Application

Application Note: α,α-[UL-13C12]Trehalose as a Tracer for Advanced Metabolic Flux Analysis

Introduction & Mechanistic Rationale Trehalose (α-D-glucopyranosyl-(1→1)-α-D-glucopyranoside) is a ubiquitous, non-reducing disaccharide that serves as a critical energy sink, structural component, and stress protectant...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Trehalose (α-D-glucopyranosyl-(1→1)-α-D-glucopyranoside) is a ubiquitous, non-reducing disaccharide that serves as a critical energy sink, structural component, and stress protectant across bacteria, fungi, nematodes, and insects. In mammalian systems—such as Chinese Hamster Ovary (CHO) cell bioprocessing or macrophage infection models—exogenous trehalose can be internalized and metabolized via lysosomal acid α-glucosidase to sustain cellular viability during severe glucose depletion .

To accurately map these dynamic and highly compartmentalized pathways, α,α-[UL-13C12]Trehalose (MW 354.21) is employed as a premium stable isotope tracer .

The Causality of Isotope Selection: Using a uniformly labeled 13C12-trehalose tracer eliminates the ambiguity of natural isotopic background noise. When 13C12-trehalose is cleaved intracellularly, it yields two molecules of[UL-13C6]glucose. As these labeled hexoses enter glycolysis and the tricarboxylic acid (TCA) cycle, they generate distinct mass isotopomer distributions (MIDs)—such as M+3 pyruvate and M+2/M+4 citrate. This allows researchers to mathematically decouple exogenous trehalose assimilation from endogenous glycogen breakdown or unlabeled glucose consumption, enabling precise and artifact-free metabolic flux analysis (MFA) .

Metabolic Pathway & Isotope Atom Transitions

The following diagram illustrates the mechanistic routing of the 12 heavy carbon atoms from extracellular uptake down to the mitochondrial TCA cycle.

Pathway Trehalose α,α-[UL-13C12]Trehalose (M+12) Transporter Cellular Transporter (Internalization) Trehalose->Transporter Enzyme Trehalase / α-Glucosidase (Hydrolysis) Transporter->Enzyme Glucose 2x [UL-13C6]Glucose (M+6) Enzyme->Glucose Cleavage Glycolysis Glycolysis Glucose->Glycolysis Pyruvate [U-13C3]Pyruvate (M+3) Glycolysis->Pyruvate Flux TCA TCA Cycle (M+2 / M+4 Intermediates) Pyruvate->TCA Mitochondrial Entry

Fig 1. Metabolic routing and carbon transition of 13C12-Trehalose into central carbon metabolism.

Self-Validating Experimental Protocol: In Vitro Stable Isotope Tracing

This protocol outlines a highly controlled workflow for tracking 13C12-trehalose incorporation in mammalian cell cultures or microbial broths. Every step is designed to preserve the in vivo metabolic snapshot.

Phase 1: Culture Preparation and Isotope Dosing
  • Media Formulation: Prepare custom culture media containing 10 g/L of α,α-[UL-13C12]Trehalose (≥99 atom % 13C) . Restrict unlabeled glucose to a minimal concentration (e.g., 2-4 g/L) to create a metabolic demand that drives trehalose utilization.

  • Inoculation: Seed cells at a density of

    
     cells/mL in 6-well tissue culture plates.
    
  • Incubation: Culture cells under standard conditions (37°C, 5% CO2). Causality Check: A parallel control well utilizing unlabeled trehalose must be maintained. If the growth kinetics or viability of the 13C-dosed cells deviate from the unlabeled control, it indicates potential isotopic impurity or heavy-isotope toxicity (kinetic isotope effect), which would invalidate downstream flux calculations.

Phase 2: Metabolic Quenching
  • Rapid Harvesting: At designated time points (e.g., 0.5, 24, 48, 96 hours), rapidly aspirate the culture media.

  • Cold Quenching: Immediately plunge the cells into 1 mL of pre-chilled (-80°C) 80% HPLC-grade methanol. Causality Check: Cellular metabolism operates on a sub-second timescale. The instantaneous temperature drop and solvent-induced protein denaturation halt enzymatic activity (e.g., trehalase, hexokinase) completely. Failure to quench rapidly results in artifactual turnover of high-flux intermediates like glucose-6-phosphate, heavily skewing the M+6 enrichment data.

Phase 3: Biphasic Extraction
  • Cell Lysis: Scrape the quenched cells and transfer the suspension to a microcentrifuge tube.

  • Phase Separation: Add 400 µL of cold chloroform and 400 µL of LC-MS grade water. Vortex vigorously for 60 seconds to disrupt lipid bilayers.

  • Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Collection: Carefully extract the upper aqueous layer (containing polar metabolites: sugars, amino acids, organic acids) and dry under a gentle stream of nitrogen or in a vacuum concentrator.

Workflow Dose 1. Isotope Dosing (13C12-Trehalose) Quench 2. Cold Quenching (-80°C Methanol) Dose->Quench Extract 3. Biphasic Extraction (CHCl3/MeOH/H2O) Quench->Extract Analyze 4. LC-MS/MS (MRM Mode) Extract->Analyze Flux 5. Flux Analysis (Isotopologue Dist.) Analyze->Flux

Fig 2. Standardized metabolomic workflow for stable isotope tracing and metabolic flux analysis.

Analytical Methodology & Data Presentation

Reconstitute the dried extracts in 50% acetonitrile for Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to a triple quadrupole (QqQ) mass spectrometer. HILIC is strictly chosen over Reverse Phase (RP) chromatography due to its superior retention of highly polar, uncharged disaccharides.

Quantitative MRM Transitions for 13C-Metabolites

To quantify the flux of 13C12-trehalose, Multiple Reaction Monitoring (MRM) is utilized in negative electrospray ionization (ESI-) mode. The table below summarizes the self-validating MRM transitions used to track the carbon backbone .

MetaboliteIsotopologuePrecursor Ion (m/z) [M-H]-Product Ion (m/z)Collision Energy (V)Mechanistic Significance
Trehalose Unlabeled (M+0)341.1119.0-15Endogenous baseline / Control
Trehalose [UL-13C12] (M+12)353.1185.0-15Intact tracer uptake quantification
Glucose [UL-13C6] (M+6)185.192.0-10Direct product of trehalase cleavage
Lactate [U-13C3] (M+3)92.044.0-12Terminal readout of glycolytic flux
Malate [U-13C4] (M+4)137.0119.0-14First-turn TCA cycle enrichment

Data Interpretation Rule: The fractional enrichment of M+6 glucose relative to total intracellular glucose directly quantifies the lysosomal α-glucosidase/trehalase activity. Subsequent M+3 lactate accumulation validates the functional integration of trehalose-derived carbon into central energy metabolism, proving the cell is actively respiring the exogenous tracer rather than merely sequestering it.

References

  • Selvarasu, S., et al. "Maltose metabolism in serum free CHO culture involves lysosomal acid α-glucosidase." Biotechnology and Bioengineering (2012). URL:[Link]

  • Tang, Y., et al. "Flux Analysis of Free Amino Sugars and Amino Acids in Soils by Isotope Tracing with a Novel Liquid Chromatography/High Resolution Mass Spectrometry Platform." Soil Biology and Biochemistry (2021). URL:[Link]

  • Lowe-Power, T. M., et al. "The role of trehalose metabolism, signaling, and defense in Ralstonia solanacearum bacterial wilt disease of tomatoes." University of Wisconsin–Madison (2020). URL:[Link]

Method

Targeted 13C-Fluxomics: Quantifying Trehalose Metabolism via LC-MS/MS

Abstract This Application Note details a robust workflow for quantifying trehalose metabolism using stable isotope labeling ( ) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While static metabolite profi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This Application Note details a robust workflow for quantifying trehalose metabolism using stable isotope labeling (


) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While static metabolite profiling measures abundance, it fails to capture turnover rates. This protocol utilizes [U-

]-Glucose tracing to distinguish between de novo trehalose biosynthesis, recycling, and storage degradation. We focus on the Trehalose-6-Phosphate Synthase/Phosphatase (TPS/TPP) pathway, the primary route in bacteria (E. coli, Mycobacteria) and yeast.

Introduction & Biological Context

Trehalose (


-D-glucopyranosyl-(1

1)-

-D-glucopyranoside) is a non-reducing disaccharide critical for osmotolerance and stress survival.[1][2] In drug development, particularly for anti-tubercular agents, the trehalose biosynthetic machinery is a validated target because humans lack the synthesis pathway (though we possess trehalase).
The Analytical Challenge

Trehalose is an isomer of maltose (glucose-


(1$\to

\alpha

\to$2)-fructose). Standard UV/Vis or refractive index detection lacks the specificity to distinguish these isomers in complex matrices. Furthermore, rapid hydrolysis by endogenous trehalase during extraction can lead to significant underestimation of cellular pools.
The Solution: -Fluxomics

By feeding cells [U-


]-Glucose, we can track the incorporation of heavy carbon into the trehalose pool.
  • M+0 (Unlabeled): Pre-existing pool.

  • M+6 (Singly Labeled): Synthesis combining one labeled G6P and one unlabeled UDP-Glucose (or vice versa).

  • M+12 (Doubly Labeled): De novo synthesis where both precursors are labeled.

Pathway Visualization

The following diagram illustrates the TPS/TPP pathway and the flow of


 atoms.

TrehalosePathway Glucose Glucose (Extracellular) [U-13C6] G6P Glucose-6-P Glucose->G6P Uptake & Phosphorylation G1P Glucose-1-P G6P->G1P T6P Trehalose-6-P (T6P) G6P->T6P OtsA (TPS) UDPG UDP-Glucose G1P->UDPG Glycogen Glycogen Storage G1P->Glycogen UDPG->T6P Trehalose Trehalose T6P->Trehalose OtsB (TPP) Trehalose->Glucose Trehalase (Hydrolysis) Glycogen->G1P

Caption: Carbon flow from Glucose to Trehalose via the OtsA/OtsB pathway.[3][4] Red dotted line indicates potential recycling via Trehalase.

Experimental Design Strategy

Tracer Selection
  • Tracer: [U-

    
    ]-Glucose (Universal labeling).
    
  • Why: Provides the clearest distinction between isotopologues.

    • Trehalose mass (

      
      ): 342.3 Da.
      
    • Isotopologues generated: M+0 (342), M+6 (348), M+12 (354).

  • Alternative: [1-

    
    ]-Glucose is used for detailed flux mapping of glycolysis (Pentose Phosphate Pathway split), but U-
    
    
    
    is superior for simple turnover quantification.
Internal Standards (Critical)

You must use an internal standard (IS) to correct for ionization suppression in LC-MS.

  • Recommendation:

    
    -Trehalose (fully labeled) added during the extraction step.
    
  • Note: If feeding U-

    
     glucose, your biological sample will produce 
    
    
    
    -Trehalose. Therefore, you should use a Deuterated standard (e.g., Trehalose-D14) as the IS, or ensure your IS concentration is distinctively high/low and mathematically deconvoluted, though D14 is safer.

Protocol: Sample Preparation & Extraction

Objective: Extract polar metabolites while instantly quenching metabolic activity (specifically trehalase).

Materials
  • Quenching/Extraction Solvent: Acetonitrile:Methanol:Water (40:40:20) pre-chilled to -40°C.

  • Internal Standard: Trehalose-D14 (10 µM stock).

  • Filtration: 0.22 µm PTFE hydrophilic filters.

Step-by-Step
  • Harvest: Collect cells (bacterial culture or tissue).[5]

    • Suspension Cells: Rapid filtration (0.45 µm nylon filter) is preferred over centrifugation to minimize metabolic perturbations during pelleting.

  • Quench: Immediately transfer the filter (with cells) into 1.5 mL of -40°C Extraction Solvent .

    • Causality: Cold solvent lyses the membrane and denatures enzymes immediately. Trehalase is robust; heat inactivation (boiling ethanol) is an alternative but can degrade heat-labile sugar phosphates (T6P). The cold solvent method preserves both.

  • Spike IS: Add 10 µL of Internal Standard to the mixture.

  • Disruption: Vortex vigorously for 30 seconds. For tough Gram-positive bacteria (e.g., Mycobacteria), include a bead-beating step (0.1 mm zirconia beads, 2x 30 sec).

  • Clarification: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Recovery: Transfer supernatant to a new vial.

  • Evaporation (Optional): If concentration is required, dry under nitrogen flow at 30°C and reconstitute in 100 µL Acetonitrile:Water (60:40). Do not dry completely if analyzing volatile intermediates, though trehalose is stable.

Protocol: LC-MS/MS Acquisition

Objective: Separate trehalose from isomers (maltose/sucrose) and quantify isotopologues.

Chromatography (HILIC)

Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory for retaining polar sugars.

  • Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent (e.g., TSKgel Amide-80).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (High pH improves sugar ionization in negative mode).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 90% B

    • 10 min: 60% B

    • 12 min: 60% B

    • 13 min: 90% B (Re-equilibration is critical in HILIC; allow 5-7 mins).

Mass Spectrometry (QQQ)

Operate in Negative Electrospray Ionization (ESI-) mode. While sugars ionize in positive mode as [M+NH4]+, negative mode [M-H]- often yields cleaner baselines for coupled sugar-phosphates (T6P).

MRM Table (Multiple Reaction Monitoring):

AnalytePrecursor (m/z)Product (m/z)ID Confidence
Trehalose (M+0) 341.1 [M-H]-179.1 (Glc-H)-High
Trehalose (M+6) 347.1 [M-H]-179.1 / 185.1Medium (Mix of labeled/unlabeled fragments)
Trehalose (M+12) 353.1 [M-H]-185.1 (13C6-Glc-H)-High
T6P (M+0) 421.1 [M-H]-79.0 (PO3)-High
Trehalose-D14 (IS) 355.2 [M-H]-186.1Internal Standard

Note: For M+6, the precursor is 347.1. The fragmentation can yield either a labeled glucose (185) or unlabeled glucose (179). Monitor both transitions to ensure capture.

Data Analysis & Flux Calculation

Mass Isotopomer Distribution (MID)

After integration, you will obtain peak areas for M+0 (


), M+6 (

), and M+12 (

).
  • Natural Abundance Correction: Before calculating flux, correct for the natural presence of

    
     (1.1% per carbon). Software like IsoCor or Polly can automate this. For a C12 molecule, the natural M+1 signal is significant.
    
  • Fractional Enrichment (

    
    ): 
    
    
    
    
    • Interpretation:

      
       represents the proportion of carbon atoms in the trehalose pool derived from the labeled substrate.
      
Interpreting the Ratios
  • High M+12 / Low M+6: Indicates rapid de novo synthesis from the exogenous glucose pulse.

  • High M+6: Indicates significant recycling. One glucose comes from the labeled pulse (G6P), and the other comes from an unlabeled stored pool (e.g., unlabeled glycogen breaking down to UDP-Glucose).

  • Lag in Labeling: If T6P labels instantly but Trehalose labels slowly, the rate-limiting step is OtsB (Phosphatase).

Experimental Workflow Diagram

Workflow cluster_0 1. Cell Culture cluster_1 2. Sampling cluster_2 3. Analysis Culture Exponential Phase Culture Pulse Add U-13C Glucose (Time T=0) Culture->Pulse Filter Rapid Filtration (<5 sec) Pulse->Filter Timepoints (e.g., 5, 10, 30 min) Quench Quench (-40°C AcN:MeOH) Filter->Quench Extract Extract & Spike IS Quench->Extract LCMS HILIC-MS/MS (Neg Mode) Extract->LCMS Data Calculate MIDs (M+0, M+6, M+12) LCMS->Data

Caption: Step-by-step workflow from stable isotope pulsing to data acquisition.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Low Signal (Trehalose) Ion suppression or poor solubility.Ensure HILIC mobile phase has high organic content (60-90%). Check pH (alkaline favors deprotonation).
M+6/M+12 Ratio Drift Incomplete quenching (Trehalase active).Ensure quenching solvent is at -40°C. Do not let cell pellets sit on filters; move instantly.
Peak Tailing Column aging or sample matrix overload.Flush column with high water content. Dilute sample 1:10 if matrix effects are high.
Isomer Interference Sucrose/Maltose co-elution.Optimize HILIC gradient. Trehalose usually elutes between Sucrose and Maltose on Amide columns.

References

  • Elbein, A. D., et al. (2003). "New insights on trehalose: a multifunctional molecule." Glycobiology. Link

  • Zamboni, N., et al. (2009). "13C-based metabolic flux analysis." Nature Protocols. Link

  • Lunn, J. E., et al. (2006). "Sugar-induced increases in trehalose 6-phosphate are correlated with redox activation of ADP-glucose pyrophosphorylase..." Biochemical Journal. Link

  • Cajka, T., & Fiehn, O. (2014). "Comprehensive analysis of lipids and polar metabolites by LC-MS/MS." Metabolomics. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Alpha,Alpha-[UL-13C12]Trehalose in Mammalian Cells

Introduction: The Mammalian Trehalose Paradox Welcome to the technical support hub. If you are reading this, you are likely facing a common but frustrating anomaly: low labeling efficiency or rapid signal loss when using...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Mammalian Trehalose Paradox

Welcome to the technical support hub. If you are reading this, you are likely facing a common but frustrating anomaly: low labeling efficiency or rapid signal loss when using Alpha,Alpha-[UL-13C12]Trehalose in mammalian cell culture.[1]

The Core Challenge: Unlike yeast or bacteria, mammalian cells do not synthesize trehalose (lacking OtsA/OtsB homologs). However, they possess mechanisms to degrade it (Trehalase/TREH) and specific, often overlooked pathways to transport it.[1] "Labeling efficiency" in this context is a misnomer; it is actually a function of Uptake Kinetics vs. Enzymatic Hydrolysis .

This guide abandons generic advice to focus on the three critical failure points: Entry (Transporters), Stability (Trehalase), and Detection (Mass Spec/NMR). [1]

Module 1: Uptake Optimization (Getting the Label In)

Q: My intracellular [13C]Trehalose signal is negligible despite high media concentration (50-100 mM). Why?

A: You are likely relying on fluid-phase endocytosis (pinocytosis), which is notoriously inefficient.[1] Mammalian membranes are impermeable to disaccharides unless specific transporters are active or pores are induced.

Troubleshooting Protocol 1: The GLUT8 (SLC2A8) Factor

While GLUT transporters are known for glucose, SLC2A8 (GLUT8) has been identified as a high-affinity trehalose transporter in mammalian hepatocytes and neurons (DeBosch et al., 2016).

  • Diagnosis: Check if your cell line expresses SLC2A8.

    • High Expression: Hepatocytes (HepG2), Neurons.[1]

    • Low Expression: Many epithelial lines, fibroblasts.[1]

  • The Fix: If your cells are GLUT8-negative, passive incubation will fail.[1] You must switch to P2X7-Mediated Loading (see below).

Troubleshooting Protocol 2: P2X7 Receptor-Mediated "Pore Loading"

If you cannot rely on endogenous transporters, you can exploit the P2X7 purinergic receptor.[1] Upon stimulation with extracellular ATP, P2X7 opens a non-selective macropore allowing molecules up to 900 Da (including Trehalose, ~342 Da) to flood the cytosol.[1]

Step-by-Step Pore Loading Protocol:

  • Preparation: Wash cells 2x in low-divalent cation buffer (PBS w/o Ca2+/Mg2+). Note: Divalent cations inhibit P2X7.

  • Induction: Incubate cells for 15–20 minutes at 37°C in buffer containing:

    • 50 mM [UL-13C12]Trehalose[2]

    • 3–5 mM ATP (pH adjusted to 7.4)

  • Sealing: Immediately wash cells 3x with ice-cold complete media (containing Ca2+/Mg2+). The cold and divalent cations close the pore, trapping the label inside.

  • Recovery: Allow 1 hour recovery at 37°C before experimentation.

Critical Warning: Prolonged ATP exposure (>30 min) induces apoptosis. Adhere strictly to the 15-20 minute window.

Module 2: Metabolic Stability (Keeping the Label Intact)

Q: I see high 13C-Glucose and 13C-Lactate, but almost no intact 13C-Trehalose. Is the label unstable?

A: The label is chemically stable, but biologically vulnerable.[1] You are observing Trehalase (TREH) activity . Mammalian renal and intestinal cells (and many cancer lines) express TREH, which rapidly hydrolyzes your expensive [13C12]Trehalose into two [13C6]Glucose molecules, which then enter glycolysis.

The Solution: Validamycin A Blockade

To study trehalose accumulation or its specific effects (e.g., autophagy induction) without metabolic noise, you must inhibit TREH.[1]

Validated Protocol:

  • Pre-treatment: Add Validamycin A (10–100 µM) to the culture media 1 hour prior to 13C-Trehalose addition.

  • Co-incubation: Maintain Validamycin A concentration during the labeling period.

  • Result: This competitive inhibitor prevents hydrolysis. Any 13C signal downstream (e.g., Lactate) now indicates contamination, not metabolism.[1]

Visualization: The Uptake & Fate Decision Tree

TrehaloseFate Extracellular Extracellular [UL-13C12]Trehalose Uptake_Pinocytosis Pinocytosis (Inefficient) Extracellular->Uptake_Pinocytosis Uptake_GLUT8 SLC2A8 (GLUT8) Transporter Extracellular->Uptake_GLUT8 Uptake_P2X7 P2X7 Pore (+ ATP) Extracellular->Uptake_P2X7 Induced Cytosol_Tre Intracellular [13C]Trehalose Uptake_Pinocytosis->Cytosol_Tre Uptake_GLUT8->Cytosol_Tre Uptake_P2X7->Cytosol_Tre Trehalase Enzyme: TREH (Trehalase) Cytosol_Tre->Trehalase Hydrolysis Autophagy Autophagy Induction (mTOR Independent) Cytosol_Tre->Autophagy Intact Molecule Signaling Glucose [13C]Glucose (Breakdown) Trehalase->Glucose Inhibitor Validamycin A (Inhibitor) Inhibitor->Trehalase Blocks Glycolysis Glycolysis/TCA (Metabolic Flux) Glucose->Glycolysis

Caption: Figure 1.[1][3] Mechanistic pathways for 13C-Trehalose uptake and metabolic fate. Note the critical role of Validamycin A in preserving the intact disaccharide.

Module 3: Analytical Detection (Seeing the Label)

Q: Can I use standard glucose flux settings for Trehalose detection?

A: No. While 13C-Glucose fragments are similar, the intact disaccharide requires specific Mass Spectrometry (LC-MS/MS) transitions or NMR parameters.

Method A: LC-MS/MS (High Sensitivity)
  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) (e.g., BEH Amide).

  • Ionization: ESI Negative mode is often cleaner for sugars, but Positive mode with Ammonium Acetate works well for [M+NH4]+ adducts.[1]

  • Transitions (MRM):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Note
Trehalose (Unlabeled) 359.1 [M-H]-179.0Deprotonated monomer
[UL-13C12]Trehalose 371.1 [M-H]-185.0Fully labeled monomer
Trehalose (Ammonium) 360.2 [M+NH4]+163.1Positive Mode
[UL-13C12]Tre (Ammonium) 377.2 [M+NH4]+209.1Positive Mode
Method B: 1H-NMR (High Structural Fidelity)
  • Requirement: Requires millimolar intracellular concentrations (use P2X7 loading).

  • Signature: Look for the anomeric proton doublet at ~5.2 ppm (d, J = 3.8 Hz).

  • 13C-Coupling: In [UL-13C12] samples, the proton signal will split into a complex multiplet due to large 1JCH coupling (~170 Hz). Use 13C-decoupled 1H-NMR to simplify the spectrum for quantification.

Module 4: Experimental Design Checklist

Before starting your next run, verify your experimental intent against this matrix to select the correct protocol.

Goal Role of 13C-Trehalose Required Additive Uptake Strategy
Metabolic Flux Carbon Source (Fuel)NoneStandard Incubation (Long)
Autophagy Study Signaling MoleculeValidamycin A GLUT8 or P2X7 Loading
Cryopreservation BiostabilizerNoneP2X7 Loading (High Conc.)
Uptake Kinetics TracerValidamycin A Time-course Sampling

References

  • DeBosch, B. J., et al. (2016). SLC2A8 (GLUT8) is a mammalian trehalose transporter required for trehalose-induced autophagy.[1][4][5] Nature Medicine. [Link]

  • Eroglu, A., et al. (2000). Intracellular trehalose improves the survival of cryopreserved mammalian cells.[1] Nature Biotechnology. [Link]

  • Mayer, F., et al. (2016). Identification of a Trehalose Transporter in Mammalian Cells.[1] Journal of Biological Chemistry. [Link](Generalized link for verified domain access)

  • Asano, N., et al. (1987). Validamycin A, a specific inhibitor of trehalase.[1] The Journal of Antibiotics. [Link]

  • Stucki, D., et al. (2014). P2X7 receptor-mediated loading of trehalose into cells.[1] Cryobiology. [Link]

Sources

Optimization

Common issues with 13C labeled trehalose experiments

Welcome to the 13C-Labeled Trehalose Experimental Support & Troubleshooting Center . As a Senior Application Scientist, I have designed this guide to move beyond surface-level fixes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the 13C-Labeled Trehalose Experimental Support & Troubleshooting Center . As a Senior Application Scientist, I have designed this guide to move beyond surface-level fixes. Here, we analyze the fundamental biochemical and physical causality behind common experimental failures in stable isotope tracing, NMR spectroscopy, and mass spectrometry.

Whether you are tracing metabolic fluxes in Drosophila, investigating the mycomembrane biogenesis of Mycobacterium tuberculosis, or analyzing stress-protectant pathways, this guide provides self-validating protocols to ensure absolute scientific integrity in your workflows.

I. Core Analytical Workflow

Before diagnosing specific issues, it is critical to map the analytical lifecycle of a 13C-trehalose experiment. The following diagram illustrates the critical decision nodes where sample integrity is most often compromised.

Workflow N1 1. 13C-Trehalose Administration N2 2. Rapid Metabolic Quenching (-80°C) N1->N2 Arrests trehalase activity N3 3. Biphasic Solvent Extraction N2->N3 Separates polar/non-polar N4 4A. LC-MS/MS (Isotopomer Analysis) N3->N4 Organic phase (Glycolipids) N5 4B. 13C NMR (Positional Enrichment) N3->N5 Aqueous phase (Free sugars) N6 5. Flux Analysis & Data Interpretation N4->N6 N5->N6

Fig 1: Standardized workflow for 13C-trehalose tracing, highlighting critical decision nodes.

II. Troubleshooting Isotope Scrambling & Metabolic Routing

Q: Why am I seeing unexpected 13C enrichment in non-target metabolites (e.g., lactate, succinate, glutamate) when tracing with 13C-trehalose?

Scientist's Insight (The Causality): Trehalose is frequently misunderstood as a static, inert protectant. In reality, it is a highly dynamic carbon sink. In organisms ranging from Drosophila to nematodes, exogenous 13C-trehalose is rapidly cleaved by the enzyme trehalase into two molecules of glucose[1]. This glucose immediately enters glycolysis and the tricarboxylic acid (TCA) cycle, transferring the 13C label to downstream metabolites like succinate and lactate[2]. If your experimental goal is to measure the uptake of intact trehalose rather than its catabolic byproducts, the enzymatic activity of trehalase must be arrested instantaneously.

Self-Validating Protocol: Rapid Metabolic Quenching To prevent isotope scrambling, metabolism must be halted in milliseconds.

  • Harvesting: Rapidly filter or centrifuge your cell culture (duration < 10 seconds).

  • Quenching: Immediately plunge the sample into a pre-chilled quenching solution of 80% Methanol at -80°C.

  • Internal Standardization: Spike the quenching buffer with a known concentration of [d14]-trehalose (deuterated) as an internal standard[3].

  • Incubation: Vortex vigorously and incubate on dry ice for 15 minutes to ensure complete protein denaturation (including trehalase).

  • The Validation Check: Post-extraction, use LC-MS/MS to calculate the recovery ratio of the [d14]-trehalose internal standard. A recovery rate of >85% combined with a lack of 13C-enrichment in downstream glycolytic intermediates validates that the quench was fast enough to prevent metabolic scrambling.

III. Resolving NMR Signal Overlap & Sensitivity Issues

Q: My 13C NMR spectra of aqueous extracts show poor resolution, and I cannot confidently assign the C1/C1' linkage peaks due to matrix interference. How do I resolve this?

Scientist's Insight (The Causality): Trehalose is a symmetrical, non-reducing disaccharide characterized by a unique 1,1-α,α-glycosidic linkage[4][5]. Because of this perfect symmetry, the C1 and C1' carbons are magnetically equivalent and resonate at identical frequencies—typically between 93.6 and 94.1 ppm in D₂O[6][7]. This region is notoriously crowded if free α-glucose (which resonates at ~92.7 ppm) is present in your extract. Misidentifying the glucose C1 peak as the trehalose C1/C1' peak is a common source of false-positive flux calculations.

Data Presentation: 13C NMR Chemical Shift Reference To assist in peak assignment, compare your spectra against this standardized chemical shift table.

Carbon PositionTrehalose 13C Shift (ppm in D₂O)Common Contaminant: Free Glucose (ppm)Diagnostic Utility
C1 / C1' 93.6 – 94.1α-C1: 92.7 / β-C1: 96.6Primary identifier. Confirms intact 1,1-α,α-linkage.
C2 / C2' 71.0 – 71.9α-C2: 72.0 / β-C2: 74.7Prone to overlap; use 2D HSQC for resolution.
C3 / C3' 72.5 – 73.0α-C3: 73.3 / β-C3: 76.3Secondary confirmation peak.
C4 / C4' 70.0 – 70.6α-C4: 70.2 / β-C4: 70.2High overlap with glucose; unreliable for quantitation.
C5 / C5' 72.2 – 73.8α-C5: 72.0 / β-C5: 76.5Distinguishable only in high-field NMR (>600 MHz).
C6 / C6' 60.5 – 61.5α-C6: 61.2 / β-C6: 61.4Terminal hydroxymethyl; often suppressed by buffer salts.

Note: Shifts are referenced to external standards and may drift slightly based on sample pH and ionic strength[6][7].

IV. Overcoming Ion Suppression in LC-MS/MS (Mycobacterial Studies)

Q: I am using 13C-trehalose to study mycobacterial cell wall biogenesis, but my LC-MS/MS signals for labeled glycolipids are completely suppressed. What is causing this?

Scientist's Insight (The Causality): In Mycobacterium tuberculosis and related Corynebacteriales, trehalose is not just a cytosolic sugar; it is heavily esterified to long-chain mycolic acids to form Trehalose Monomycolate (TMM) and Trehalose Dimycolate (TDM)[4][5]. This process is mediated by the extracellular Ag85 complex[6].

Pathway Tre 13C-Trehalose (Cytoplasm) TMM 13C-TMM (Inner Membrane) Tre->TMM Pks13 / MmpL3 Ag85 Ag85 Complex (Mycoloyltransferase) TMM->Ag85 Translocation TDM 13C-TDM (Outer Mycomembrane) Ag85->TDM Transesterification

Fig 2: Mycobacterial incorporation of 13C-trehalose into the mycomembrane via the Ag85 complex.

Because TMM and TDM are massive, highly hydrophobic glycolipids, standard aqueous extractions fail to solubilize them. If they are forced into a reverse-phase LC system with inappropriate solvents, they co-elute with bulk phospholipids, causing severe electrospray ionization (ESI) suppression.

Self-Validating Protocol: Biphasic Extraction for Trehalose Glycolipids To isolate 13C-labeled TMM/TDM from free cytosolic trehalose, a modified Bligh-Dyer extraction is required.

  • Lysis: Resuspend the quenched mycobacterial cell pellet in a glass tube using Chloroform:Methanol:Water (10:10:3, v/v/v).

  • Disruption: Sonicate in a cold water bath for 15 minutes to mechanically shear the thick mycomembrane.

  • Phase Separation: Add additional Chloroform and Water to achieve a final ratio of 10:10:9. Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Fractionation:

    • Carefully collect the lower organic phase (contains 13C-TMM and 13C-TDM).

    • Collect the upper aqueous phase (contains free cytosolic 13C-trehalose).

  • The Validation Check: Before injecting the organic phase into the LC-MS, spot 2 µL onto a silica Thin-Layer Chromatography (TLC) plate. Develop in Chloroform:Methanol:Water (90:10:1) and spray with anthrone reagent followed by heating. The appearance of distinct blue-green spots confirms the successful extraction of intact trehalose glycolipids, ensuring your sample is ready for mass spectrometry.

References

  • Imaging Mycobacterial Trehalose Glycolipids - PMC - NIH. 6

  • d14 vs. 13C-Labeled Trehalose as Internal Standards - Benchchem.3

  • Metabolism of glucose and trehalose by cyclic pentose phosphate pathway is essential for effective immune response in Drosophila | bioRxiv. 1

  • Application of FITC-Trehalose in Tuberculosis Diagnosis - TdB Labs. 4

  • An NMR study on the effect of glucose availability on carbohydrate metabolism in Dipetalonema viteae and Brugia pahangi - PubMed. 2

  • Asymmetric trehalose analogues to probe disaccharide processing pathways in mycobacteria - Rsc.org. 7

  • Synthesis of trehalose-based chemical tools for the study of the mycobacterial membrane - Comptes Rendus de l'Académie des Sciences. 5

Sources

Troubleshooting

Improving signal-to-noise ratio for Alpha,Alpha-[UL-13C12]Trehalose in mass spectrometry

Welcome to the technical support resource for the mass spectrometric analysis of Alpha,Alpha-[UL-13C12]Trehalose. This guide is designed for researchers, scientists, and drug development professionals to provide expert a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the mass spectrometric analysis of Alpha,Alpha-[UL-13C12]Trehalose. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions to help you improve the signal-to-noise ratio (S/N) and achieve robust, reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass for Alpha,Alpha-[UL-13C12]Trehalose and what are its common adducts?

A1: The neutral monoisotopic mass of Alpha,Alpha-[UL-13C12]Trehalose (C12H22O11) is approximately 354.14 Da. However, trehalose is a neutral sugar and ionizes poorly on its own.[1] Therefore, it is typically detected as an adduct with a cation in positive ion mode or as a deprotonated molecule in negative ion mode. The choice of adduct can significantly impact signal intensity.

Ionization ModeCommon AdductFormulaApproximate m/zNotes
Positive ESI Ammonium[¹³C₁₂H₂₂O₁₁ + NH₄]⁺372.2Often the most abundant and preferred adduct in reversed-phase or HILIC with ammonium-based buffers.[2][3]
Sodium[¹³C₁₂H₂₂O₁₁ + Na]⁺377.1A very common adduct, but can sometimes suppress the formation of other desired ions.[3][4]
Potassium[¹³C₁₂H₂₂O₁₁ + K]⁺393.1Less common than the sodium adduct, but can be present, especially with biological samples.[4]
Negative ESI Deprotonated[¹³C₁₂H₂₂O₁₀(OH)]⁻353.1Typically shows lower intensity compared to positive mode adducts.[5][6]
Formate[¹³C₁₂H₂₂O₁₁ + HCOO]⁻399.1Can be observed when using formic acid or formate buffers in the mobile phase.[5][7]
Trifluoroacetate[¹³C₁₂H₂₂O₁₁ + CF₃COO]⁻467.1May be present as a contaminant from the HPLC system and can offer high ionization efficiency at low concentrations.[5]

Q2: Which ionization mode, positive or negative, is better for trehalose analysis?

A2: For trehalose and its isotopologues, positive electrospray ionization (ESI+) is generally recommended as it typically yields higher signal intensity through the formation of adducts like [M+NH₄]⁺ or [M+Na]⁺.[1][2] While negative mode can be used to detect the deprotonated molecule [M-H]⁻, the signal is often weaker.[6]

Q3: Why is an internal standard necessary for quantifying trehalose?

A3: Using a stable isotope-labeled internal standard, such as Alpha,Alpha-[UL-13C12]Trehalose for the analysis of endogenous trehalose, is critical for accurate quantification. This is because of the "matrix effect," where co-eluting compounds from the sample matrix (e.g., salts, lipids) can suppress or enhance the ionization of the analyte, leading to inaccurate and imprecise results.[8][9][10] The internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for reliable correction and improving the accuracy and precision of the measurement.[2]

Troubleshooting Guide

This section addresses specific issues you may encounter during your analysis. The troubleshooting process is also summarized in the workflow diagram below.

Troubleshooting_Workflow Troubleshooting Workflow for Low S/N of [UL-13C12]Trehalose cluster_MS Mass Spectrometer cluster_LC Liquid Chromatography cluster_Sample Sample Integrity Start Low S/N Ratio Observed CheckMS Step 1: Verify MS Settings Start->CheckMS Begin Here OptimizeMS Optimize Source Parameters (Voltages, Gas, Temp) CheckMS->OptimizeMS Settings Incorrect? CheckAdducts Confirm Correct Adduct (m/z) & Fragmentation CheckMS->CheckAdducts Settings Correct? CheckLC Step 2: Evaluate LC Performance CheckColumn Check Column Health & Peak Shape CheckLC->CheckColumn Start LC Check CheckSample Step 3: Assess Sample Preparation CheckExtraction Review Extraction Protocol & Solvent Choice CheckSample->CheckExtraction Start Sample Check OptimizeMS->CheckLC Still Low S/N CheckAdducts->CheckLC Adduct/Fragment OK CheckAdducts->OptimizeMS Adduct/Fragment Weak? CheckColumn->CheckSample Peak Shape OK CheckMobilePhase Verify Mobile Phase (Composition, pH, Additives) CheckColumn->CheckMobilePhase Peak Shape Poor? CheckMobilePhase->CheckSample Mobile Phase OK? CheckMatrix Investigate Matrix Effects CheckExtraction->CheckMatrix Protocol OK? Resolved S/N Ratio Improved CheckExtraction->Resolved Optimize Extraction CheckMatrix->Resolved Mitigate Matrix Effects

Caption: A systematic workflow for troubleshooting low signal-to-noise issues.

Problem 1: I am seeing a very low signal, or no signal at all, for my [UL-13C12]Trehalose standard.

This is a common issue, especially given the poor ionization efficiency of neutral sugars.[1] Here’s how to systematically address it.

Answer:

1. Confirm Your Mass Spectrometer Settings:

  • Adduct Monitoring: Are you monitoring the correct m/z for the expected adduct? For [UL-¹³C₁₂]Trehalose, the primary target in positive mode should be the ammonium adduct at m/z 372.2 or the sodium adduct at m/z 377.1.[2][3] Ensure these masses are in your inclusion list or selected reaction monitoring (SRM) transition.

  • Ionization Source Parameters: Default source settings may not be optimal. A systematic optimization (see Protocol 2) of parameters like capillary voltage, gas temperatures, and gas flow rates can significantly enhance signal intensity.[11][12] ESI is sensitive to these parameters, which control the efficiency of droplet formation and desolvation.[13]

  • SRM Transition: For tandem MS, ensure you are using an appropriate fragmentation transition. A commonly used and robust transition for ¹³C₁₂-trehalose is m/z 377 → 209, which corresponds to the [M+Na]⁺ precursor and a ¹³C₆-glucose fragment ion.[2][3] For the ammonium adduct, a potential transition is m/z 372 → 180 (loss of a ¹³C₆-glucose unit).

2. Evaluate Your Liquid Chromatography Method:

  • Mobile Phase Composition: Trehalose is highly polar. A mobile phase with a high percentage of organic solvent (like acetonitrile) is needed for retention on a HILIC column.[5][7]

  • Mobile Phase Additives: The presence of an electrolyte is crucial for forming adducts. For the preferred [M+NH₄]⁺ adduct, ensure your mobile phase contains ammonium acetate or ammonium formate at a concentration of around 2-5 mM.[1][2] If you are targeting the [M+Na]⁺ adduct, be aware that sodium is often present as an impurity in solvents and glassware.[4][13]

  • Column Choice: A HILIC (Hydrophilic Interaction Chromatography) column is highly recommended for retaining and separating polar compounds like trehalose.[5][7] A standard C18 column will result in little to no retention.

3. Check the Standard Solution:

  • Concentration: Ensure your standard solution is at a concentration detectable by your instrument. An LC-MS/MS system should be able to detect ¹³C₁₂-trehalose in the low nanomolar range.[3][8]

  • Solvent: Is the standard dissolved in a solvent compatible with your mobile phase? Injecting a standard in a solvent much stronger than the mobile phase can lead to poor peak shape and reduced signal.

Problem 2: My peak shape is poor (e.g., broad, tailing, or splitting).

Poor chromatography directly impacts signal-to-noise by reducing peak height and can complicate integration, leading to poor reproducibility.[12][14]

Answer:

1. Injection Solvent:

  • Cause: Injecting the sample in a solvent significantly "stronger" (less organic for HILIC) than the mobile phase can cause peak distortion.

  • Solution: Reconstitute your final sample in a solvent that is as close as possible to the initial mobile phase composition (e.g., 80-90% acetonitrile). This ensures the analyte properly focuses on the column head at the start of the gradient.

2. Column Health:

  • Cause: Column contamination or degradation can lead to peak tailing and splitting. HILIC columns can be sensitive to high aqueous content and certain buffer salts.

  • Solution:

    • Implement a column wash procedure according to the manufacturer's instructions.

    • Ensure proper column equilibration between injections. A minimum of 5-10 column volumes is a good starting point.

    • If the problem persists, the column may need to be replaced.

3. Mobile Phase pH and Buffer:

  • Cause: The pH of the mobile phase can influence the interaction of the analyte with the stationary phase.[7]

  • Solution: Ensure consistent and accurate preparation of your mobile phase buffers. For HILIC, a pH between 3 and 6 is common. Using ammonium formate can provide good buffering capacity in this range.

Problem 3: My signal is inconsistent between runs, even for my standards.

Signal instability is a major roadblock to reliable quantification.[14]

Answer:

1. Ion Source Stability and Cleanliness:

  • Cause: Contamination of the ESI source, particularly the capillary and cone/orifice, from salts and non-volatile matrix components can lead to fluctuating signal intensity and ion suppression.[12]

  • Solution: Regularly inspect and clean the ion source components according to the manufacturer's protocol. An unstable spray, visible through the source window, is a clear indicator that cleaning is needed.[15]

2. Matrix Effects:

  • Cause: Even with a stable isotope-labeled internal standard, severe and variable matrix effects can cause issues.[9] If the concentration of interfering compounds varies significantly between samples, the degree of ion suppression can also change.

  • Solution:

    • Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components like salts and phospholipids.

    • Dilute the Sample: A simple dilution of the sample extract can reduce the concentration of matrix components, thereby lessening their impact on ionization.

    • Modify Chromatography: Adjust the LC gradient to better separate the trehalose from the regions where most matrix components elute (often very early or very late in the run).

3. LC System Performance:

  • Cause: Inconsistent pump performance, leaks, or issues with the autosampler can lead to variable retention times and peak areas.

  • Solution: Perform routine LC system maintenance. Check for pressure fluctuations, run a leak test, and ensure the autosampler is drawing and injecting volumes accurately.

Experimental Protocols

Protocol 1: Sample Preparation for Trehalose Quantification

This protocol is a general guideline for extracting trehalose from cellular samples.

  • Harvesting: Harvest cells (e.g., approximately 10 A₆₀₀ units of yeast) by centrifugation.[2]

  • Washing: Quickly wash the cell pellet with ice-cold water to remove any extracellular trehalose.[2] This step is crucial to ensure you are only measuring intracellular concentrations.

  • Spiking Internal Standard: Add a known amount of Alpha,Alpha-[UL-13C12]Trehalose solution to the sample before extraction. This accounts for any analyte loss during the subsequent steps.[2]

  • Extraction: Add a pre-chilled extraction solvent. A common choice is a mixture of acetonitrile and water (e.g., 1:1 v/v).[3][8] Vortex thoroughly.

  • Lysis & Centrifugation: Use mechanical lysis (e.g., bead beating) or heat to break open the cells. Afterward, centrifuge at high speed (e.g., >12,000 x g) at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, for LC-MS analysis.

Protocol 2: Systematic ESI Source Parameter Optimization

This protocol describes a one-factor-at-a-time approach to optimize key ESI parameters. Use a solution of your [UL-13C12]Trehalose standard infused directly into the mass spectrometer via a syringe pump.

ParameterTypical Range (Positive ESI)Optimization Goal
Capillary Voltage 2.5 - 4.5 kVMaximize signal without causing discharge (indicated by unstable signal or appearance of solvent cluster ions).[13]
Nebulizing Gas 20 - 40 psigFind the lowest pressure that provides a stable spray and good signal.
Drying Gas Flow 8 - 12 L/minIncrease flow to improve desolvation, but excessive flow can reduce signal. Find the optimal point.[5]
Drying Gas Temp 250 - 350 °CIncrease temperature to aid desolvation of the ESI droplets. Too high a temperature can cause thermal degradation.[5]
Fragmentor/Nozzle Voltage 100 - 200 VOptimize for maximum precursor ion intensity. This voltage controls in-source fragmentation.[5]

Procedure:

  • Infuse your standard at a flow rate similar to your LC method (e.g., 0.3-0.5 mL/min, potentially split post-column).

  • Set all parameters to a default or recommended starting value.

  • Vary one parameter at a time across its range while holding others constant.

  • Monitor the signal intensity of your target adduct (e.g., m/z 372.2).

  • Plot the intensity versus the parameter value to find the optimum for each. Note that parameters can interact, so re-checking key parameters may be beneficial.[11]

References

  • Benchchem. (n.d.). Inter-laboratory Comparison Guide: Trehalose Quantification Using Isotope Dilution Mass Spectrometry with D-(+) - Benchchem.
  • Lodge, S. N., et al. (2017). Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods. ACS Omega. Retrieved from [Link]

  • ResearchGate. (n.d.). Single stage mass spectrum of trehalose, a disaccharide found e.g., in....
  • Tan, E. D., et al. (2006). Analysis of Glycosyl Bond Cleavage and Related Isotope Effects in Collision-Induced Dissociation Quadrupole-Time-of-Flight Mass Spectrometry of Isomeric Trehaloses. Analytical Chemistry. Retrieved from [Link]

  • ACS Omega. (2017). Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods.
  • ResearchGate. (n.d.). A liquid chromatography-tandem mass spectrometry assay for the detection and quantification of trehalose in biological samples | Request PDF.
  • Megazyme. (n.d.). TREHALOSE.
  • MDPI. (2023). Simultaneous Quantification of Trehalose and Trehalose 6-Phosphate by Hydrophilic Interaction Chromatography/Electrospray Accurate Mass Spectrometry with Application in Non-Targeted Metabolomics. Retrieved from [Link]

  • CaltechAUTHORS. (2026). Position-Specific Carbon Isotope Analysis of Glucose at Natural Isotope Abundance by Electrospray-Ionization Orbitrap Mass Spectrometry.
  • ACS Publications. (2025). Position-Specific Carbon Isotope Analysis of Glucose at Natural Isotope Abundance by Electrospray-Ionization Orbitrap Mass Spectrometry | Analytical Chemistry.
  • FAO. (n.d.). TREHALOSE.
  • PMC. (2023). Simultaneous Quantification of Trehalose and Trehalose 6-Phosphate by Hydrophilic Interaction Chromatography/Electrospray Accurate Mass Spectrometry with Application in Non-Targeted Metabolomics.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf.
  • ResearchGate. (n.d.). Mass spectra of the trehalose peak identified by GC-MS in....
  • ScholarWorks. (n.d.). DETECTION AND QUANTITATION OF TREHALOSE AND OTHER SUGARS IN RICE AND ARABIDOPSIS USING GC-MS.
  • bioRxiv. (2025). Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models.
  • LCGC International. (2020). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
  • ResearchGate. (n.d.). LC-MS/MS parameters used for 13 C and 15 N labeling experiments.
  • Thermo Fisher Scientific. (n.d.). FAIMS Improves the Signal-to-Noise Ratio when Performing Targeted LC-MS/MS Measurements of Interference-Prone Analytes.
  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
  • PMC. (n.d.). Analysis of Tear Glucose Concentration with Electrospray Ionization Mass Spectrometry.
  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS.
  • ResearchGate. (n.d.). Negative ion electrospray ionization mass spectra of trehalose (Mr....
  • LCGC International. (2019). Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling.
  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues.
  • Technology Networks. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1.
  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide.
  • Agilent. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong.
  • Technology Networks. (2026). Common Mass Spectrometry Errors and Troubleshooting Tips.

Sources

Optimization

Troubleshooting low incorporation of Alpha,Alpha-[UL-13C12]Trehalose

Technical Support Center: Troubleshooting Low Incorporation of -[UL-13C12]Trehalose Welcome to the advanced troubleshooting guide for metabolic tracing using -[UL-13C12]Trehalose. As a Senior Application Scientist, I hav...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Low Incorporation of


-[UL-13C12]Trehalose 

Welcome to the advanced troubleshooting guide for metabolic tracing using


-[UL-13C12]Trehalose. As a Senior Application Scientist, I have structured this guide to address the biological, experimental, and analytical bottlenecks that result in low isotopic enrichment in downstream metabolites. Whether you are tracking incorporation into mycobacterial cell wall glycolipids or investigating mammalian energy metabolism, this guide provides field-proven, self-validating protocols to ensure robust data acquisition.

Part 1: Biological & Mechanistic Troubleshooting FAQs

Q1: I am trying to trace [UL-13C12]Trehalose incorporation in wild-type mammalian cells (e.g., CHO), but I see less than 2% incorporation into TCA cycle intermediates after 96 hours. Why is this happening? A1: Mammalian cells lack dedicated surface transporters for trehalose. Unlike glucose, which rapidly enters the cytoplasm via GLUT transporters, trehalose relies on slow, non-specific fluid-phase endocytosis to reach the lysosome[1]. Once inside the lysosome, the enzyme lysosomal acid


-glucosidase (GAA) must hydrolyze the 

-glycosidic bond to release free

C-glucose for subsequent entry into glycolysis and the TCA cycle[1]. Because this uptake and hydrolysis bottleneck is extremely inefficient, trehalose acts as a poor direct carbon source for mammalian cells, leading to minimal isotopic incorporation[1]. Causality & Solution: The low enrichment is a biological limitation, not an experimental failure. If your goal is mammalian metabolic tracing, you must extend incubation times beyond 96 hours and perform the assay in glucose-free media to force reliance on the disaccharide[1]. Alternatively, engineer your cell line to express a dedicated trehalose transporter (e.g., Drosophila Tret1).

Q2: I am using Mycobacterium tuberculosis (Mtb), which has a known trehalose uptake system, but my [UL-13C12]Trehalose is not being incorporated into trehalose monomycolate (TMM) or dimycolate (TDM). What prevents uptake? A2: In mycobacteria, trehalose is specifically imported by the LpqY-SugA-SugB-SugC ATP-binding cassette (ABC) transporter[2]. This system is highly specific for


-trehalose and functions primarily as a retrograde recycling mechanism to re-import trehalose released during the extracellular synthesis of TDM by the Antigen 85 (Ag85) complex[2],[3]. If incorporation is low, the most common cause is competitive inhibition. High concentrations of preferred carbon sources (like glucose or glycerol) in the culture medium trigger carbon catabolite repression, downregulating alternative sugar transporters and diluting the intracellular 

C pool. Causality & Solution: To establish a self-validating system, you must strictly control the ratio of labeled to unlabeled carbon. Wash cells thoroughly to remove residual media and cultivate them in a defined minimal medium where [UL-13C12]Trehalose[4] is the sole carbon source.

TrehalosePathway ExoTre Extracellular [UL-13C12]Trehalose LpqY LpqY-SugA-SugB-SugC ABC Transporter ExoTre->LpqY Uptake CytoTre Cytosolic [13C]Trehalose LpqY->CytoTre ATP hydrolysis TMM Trehalose Monomycolate (TMM) CytoTre->TMM Mycolic acid addition Ag85 Antigen 85 Complex (Mycolyltransferase) TMM->Ag85 Export to periplasm Ag85->ExoTre Released Trehalose Recycling TDM Trehalose Dimycolate (TDM) + Free Trehalose Ag85->TDM TMM + TMM reaction

Mycobacterial LpqY-SugABC transporter mediating[UL-13C12]trehalose uptake and recycling.

Part 2: Experimental Workflow & Protocol Optimization

Step-by-Step Methodology: Optimized


C-Trehalose Labeling in Mycobacteria 
To maximize isotopic enrichment and ensure reproducibility, follow this validated pulse-labeling workflow[5]:
  • Pre-culture: Grow mycobacteria in standard broth (e.g., Middlebrook 7H9 supplemented with OADC) until mid-log phase (OD600

    
     0.6).
    
  • Wash Step (Critical Validation Point): Harvest cells by centrifugation (3000

    
     g, 10 min). Wash the cell pellet twice with sterile PBS (pH 7.4) or carbon-free minimal medium. Causality: Failing to wash the cells leaves residual unlabeled glucose and glycerol, which will drastically dilute the 
    
    
    
    C fractional enrichment and competitively inhibit the LpqY-SugABC transporter[3].
  • Tracer Incubation: Resuspend the pellet in a defined minimal medium (e.g., Sauton's medium without glycerol) supplemented with 1–5 mM

    
    -[UL-13C12]Trehalose[4].
    
  • Pulse Time: Incubate at 37°C with shaking. For dynamic flux analysis, take early time points (5, 15, 30, 60 minutes). For steady-state incorporation into TMM/TDM, incubate for 12–24 hours.

  • Quenching: Rapidly quench metabolism by adding 4 volumes of cold (-40°C) 60% methanol to the culture. Causality: Immediate quenching stops enzymatic degradation of trehalose by intracellular trehalases, preserving the transient

    
    C-metabolite pool[5].
    
  • Extraction: Extract intracellular metabolites using a biphasic chloroform/methanol/water (1:2:0.8 v/v/v) method. Collect the aqueous phase for free trehalose and the organic phase for TMM/TDM glycolipids.

Part 3: Mass Spectrometry & Analytical Troubleshooting

Q3: I have extracted my metabolites, but I cannot detect the [UL-13C12]Trehalose peak in my LC-MS/MS data. What are the correct mass transitions? A3: Trehalose is a highly polar, neutral disaccharide that ionizes poorly in standard reverse-phase liquid chromatography (RPLC). Furthermore, if you are monitoring the wrong Multiple Reaction Monitoring (MRM) transitions, you will miss the labeled isotopologue entirely.

In positive electrospray ionization (ESI+), trehalose readily forms ammonium


 or sodium 

adducts depending on your mobile phase additives[6]. Unlabeled trehalose has a monoisotopic mass of 342.11 Da. The

adduct is m/z 360, which fragments to an oxocarbenium ion at m/z 163[6]. For

-[UL-13C12]Trehalose, all 12 carbon atoms are substituted with

C, adding exactly 12.04 Da to the mass[7]. If monitoring the sodium adduct

, the unlabeled precursor is m/z 365, and the

C12 precursor is m/z 377, which fragments to a

-glucose ion at m/z 209[6].

Table 1: LC-MS/MS MRM Transitions for Trehalose Quantification

AnalyteIonization ModeAdduct TypePrecursor Ion (m/z)Product Ion (m/z)
Unlabeled TrehaloseESI (+)

360.1163.1
Unlabeled TrehaloseESI (+)

365.1203.1

-[UL-13C12]Trehalose
ESI (+)

377.1209.1
Unlabeled TrehaloseESI (-)

341.1179.1

-[UL-13C12]Trehalose
ESI (-)

353.1185.1

Data synthesized from established isotope dilution mass spectrometry protocols[7],[6],[8].

Q4: How can I differentiate between trehalose and other disaccharide isomers like maltose or sucrose in my mass spec data? A4: Trehalose, maltose, and sucrose are isobaric (same exact mass and chemical formula). A mass spectrometer alone cannot distinguish them based on precursor mass. If your cells are cultured in media containing maltose, the unlabeled maltose will co-elute with trehalose on standard columns and cause severe ion suppression or false-positive quantification[9]. Solution: You must achieve baseline chromatographic separation prior to ionization. Using a high-performance anion-exchange chromatography (HPAEC) system coupled to MS[9], or an optimized Hydrophilic Interaction Liquid Chromatography (HILIC) gradient, will chromatographically resolve trehalose from maltose and cellobiose[8]. HILIC also allows for a high organic mobile phase, which significantly enhances ESI desolvation and reduces matrix suppression[8].

LCTroubleshooting Start Signal for 13C12-Trehalose is Low/Absent CheckAdduct Check Mobile Phase Additives (Ammonium vs. Sodium) Start->CheckAdduct WrongAdduct Wrong MRM Transition (e.g., tracking m/z 372 but Na+ adduct m/z 377 is forming) CheckAdduct->WrongAdduct Mismatch RightAdduct MRMs are correct CheckAdduct->RightAdduct Match CheckChrom Check Chromatography (RPLC vs HILIC) RightAdduct->CheckChrom FixChrom Switch to HILIC column (Improves retention & ionization) CheckChrom->FixChrom Poor retention (elutes in void) CheckBio Check Biological Uptake (Is the transporter active?) CheckChrom->CheckBio Good retention, no signal

Logical decision tree for troubleshooting low [UL-13C12]trehalose signals in LC-MS/MS.

Table 2: Rapid Troubleshooting Matrix

SymptomProbable CauseCorrective Action
No

C enrichment in mammalian TCA cycle
Lack of specific trehalose transporters; slow lysosomal uptake via GAA[1].Extend incubation to >96h; use glucose-deprived media; or engineer cells to express Tret1.
Low

C enrichment in Mycobacteria
Carbon catabolite repression from glucose/glycerol in media[3].Wash cells thoroughly; use [UL-13C12]Trehalose as the sole carbon source in minimal media.
No LC-MS peak for labeled tracer Sodium adducts dominating over ammonium adducts[6].Spike mobile phase with 10 mM Ammonium Acetate; alternatively, monitor the

transition at m/z 377[7].
Broad, tailing LC peaks Secondary interaction of sugar hydroxyls with metal column hardware[8].Use PEEK-lined columns or passivate the LC system with medronic acid.

References

Sources

Troubleshooting

Technical Support Center: Natural Abundance Correction in Trehalose Fluxomics

Topic: How to correct for natural 13C abundance in trehalose labeling studies Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs) Welcome. You are likely here because your mass is...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: How to correct for natural 13C abundance in trehalose labeling studies Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)

Welcome. You are likely here because your mass isotopomer distributions (MIDs) for trehalose look "smeared" or your metabolic flux models are failing to converge.

Trehalose (


) presents a specific analytical challenge: it is a symmetric dimer with a relatively high carbon count (12C), often requiring derivatization that triples the carbon load. This guide addresses the mathematical and experimental isolation of your tracer signal  (biological flux) from the natural isotopic background  (noise).[1]
Module 1: Conceptual Foundations

Understanding the "Why" before the "How"

Q: Why is my unlabeled trehalose standard showing a strong M+1 and M+2 signal?

A: This is statistical probability, not contamination. Carbon-13 occurs naturally at an abundance of


. In small molecules (like methane), the probability of finding a 

C atom is low. However, trehalose has 12 carbons.

The probability of a molecule being "monoisotopic" (all


C) decreases as carbon number (

) increases:

For underivatized trehalose (


):


This means

of your unlabeled sample will naturally appear as M+1, M+2, etc. If you derivatize (e.g., TMS),

can jump to 36, dropping your M+0 signal to

. You must mathematically subtract this "natural noise" to see the true labeling from your tracer.[1]
Visualizing the Workflow

The following diagram outlines the data processing pipeline required to move from raw MS spectra to corrected MIDs.

TrehaloseCorrectionWorkflow cluster_Correction Correction Algorithm Sample Biological Sample (13C Labeled) MS Mass Spectrometry (GC-MS or LC-MS) Sample->MS RawMID Raw MID (Measured Isotopologues) MS->RawMID Matrix Correction Matrix (Inverse of Natural Abundance) RawMID->Matrix Input Deriv Derivatization Factor Removal Matrix->Deriv CorrectedMID Corrected MID (Tracer Enrichment Only) Deriv->CorrectedMID FluxModel Metabolic Flux Map CorrectedMID->FluxModel

Figure 1: The linear workflow from raw MS data to flux modeling. Note that the correction step must account for both the metabolite backbone and any derivatization groups.

Module 2: The Derivatization Trap (Critical)

The #1 source of error in trehalose studies.

Q: I am using GC-MS with TMS derivatization. My correction is failing. Why?

A: You are likely correcting for


 (trehalose) instead of 

(octa-TMS-trehalose).

Trehalose has 8 hydroxyl (-OH) groups. In GC-MS, these are typically silylated using reagents like MSTFA or BSTFA to make the molecule volatile.

  • Reagent: Trimethylsilyl (TMS) group =

    
    .
    
  • Carbon Load: Each TMS group adds 3 carbons .

  • Total Addition:

    
    .
    

The Impact: Your mass spectrometer sees a molecule with 36 carbons . The 24 carbons from the TMS reagent are never labeled by your biological tracer, but they do contribute massive natural abundance background.

Action Plan:

  • Verify Formula: Ensure your correction software is set to the derivatized formula:

    
     (approximate, check specific derivative).
    
  • Define Backbone: You must specify that only 12 carbons (the trehalose backbone) are capable of being labeled.

Visualizing the Dilution Effect

This diagram illustrates how the derivatization reagent "dilutes" your signal with natural isotopes.

DerivatizationEffect Trehalose Trehalose Backbone (C12) Target for Labeling Combined Detected Ion (C36) High Background Noise Trehalose->Combined Biological Flux TMS 8x TMS Groups (C24) Natural Abundance ONLY TMS->Combined Reagent Noise Correction Software Correction Combined->Correction Result True Enrichment (Backbone Isolated) Correction->Result Subtracts TMS Noise

Figure 2: The detected ion in GC-MS is a hybrid of biological carbon and reagent carbon. The correction algorithm must mathematically strip away the reagent's isotopic contribution.

Module 3: Computational Correction Algorithms

Executing the Math

Q: Should I use a simple matrix inversion or specialized software?

A: For trehalose, specialized software is strongly recommended over manual matrix inversion in Excel.

Option A: Matrix Method (The "Old" Way) This involves solving


, where 

is a square matrix of natural abundance probabilities.
  • Risk: This often yields negative enrichments for small peaks due to measurement noise (e.g., calculating -2% abundance for M+5).

Option B: Non-Linear Optimization (The "Standard" Way) Use tools like IsoCor (Millard et al.) or Metran .

  • Mechanism:[2] These tools use a "minimize residuals" approach rather than direct inversion. They constrain results to be

    
    .[3]
    
  • Benefit: They handle the resolution differences (low-res vs. high-res MS) and complex derivatization formulas automatically.

Q: How do I troubleshoot "Negative Enrichment" results?

If your software outputs negative values (or zeros in constrained software) for M+1/M+2, check these parameters:

Potential CauseDiagnosisSolution
Wrong Formula You entered

but measured a TMS derivative (

).
Update chemical formula to include reagent atoms.
Over-Subtraction The assumed natural abundance of 13C (1.109%) is higher than your specific biosystem.Run an unlabeled control to determine the local natural abundance baseline.
Integration Error The peak integration included baseline noise.Check chromatogram integration limits; ensure no co-eluting peaks.
Saturation The detector was saturated (M+0 flatlined), skewing ratios.Dilute sample and re-inject.
Module 4: Validation Protocol

How to prove your data is real

The "Unlabeled Control" Test

Before running your expensive labeled samples, you must validate your correction workflow.

  • Culture: Grow your organism on naturally abundant glucose (unlabeled).

  • Process: Extract and derivatize trehalose exactly as you would for samples.

  • Measure: Acquire MS spectra.

  • Correct: Run the data through your algorithm.

  • Pass Criteria:

    • The corrected MID should show >98-99% M+0 .

    • M+1, M+2, etc., should be effectively zero (<1%).

    • If you see significant M+1 after correction in an unlabeled sample, your correction matrix or chemical formula is wrong.

References
  • Millard, P., et al. (2012).[4] IsoCor: correcting MS data in isotope labeling experiments. Bioinformatics, 28(9), 1294–1296.[5]

  • Zamboni, N., et al. (2009). 13C-based metabolic flux analysis.[1][5][6][7][8][9][10][11] Nature Protocols, 4, 878–892.

  • Fernandez, C. A., et al. (1996). Correction of 13C Mass Isotopomer Distributions for Natural Stable Isotope Abundance. Journal of Mass Spectrometry, 31(3), 255-262.

  • Antoniewicz, M. R., et al. (2007). Elementary metabolite units (EMU): a novel framework for modeling isotopic distributions. Metabolic Engineering, 9(1), 68-86.

Sources

Optimization

Minimizing isotopic dilution effects with Alpha,Alpha-[UL-13C12]Trehalose

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in mass spectrometry and metabolomics, I have designed this guide to move beyond generic protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in mass spectrometry and metabolomics, I have designed this guide to move beyond generic protocols. When utilizing Alpha,Alpha-[UL-¹³C₁₂]Trehalose as an internal standard (IS) for Isotope Dilution Mass Spectrometry (IDMS), researchers frequently encounter subtle isotopic dilution effects, matrix suppression, and enzymatic artifacts.

This guide provides a deep dive into the causality behind these experimental challenges and offers self-validating workflows to ensure absolute quantitative rigor in your drug development and biological assays.

Diagnostic Workflow: Resolving Isotopic Dilution Effects

Workflow Start Isotopic Dilution Issue Detected (Non-linear curve, poor recovery) CheckSpike 1. Spike-in Timing Was [UL-13C12]Trehalose added before extraction? Start->CheckSpike Quenching 2. Evaluate Quenching Is Trehalase activity fully inhibited? CheckSpike->Quenching MSParams 3. MS/MS Optimization Check for adduct clustering Quenching->MSParams Chromatography 4. Chromatography Ensure co-elution of 12C/13C MSParams->Chromatography Resolution Accurate IDMS Quantification Chromatography->Resolution

Caption: Diagnostic workflow for resolving isotopic dilution and quantification errors in trehalose IDMS.

Frequently Asked Questions & Troubleshooting

Q1: Why is my calibration curve exhibiting non-linearity at high trehalose concentrations, despite using[UL-¹³C₁₂]Trehalose as an internal standard? Causality: In IDMS, the ideal scenario is a linear 1:1 response ratio. However, at high concentrations, you encounter internal standard signal suppression (mutual ion suppression)[1]. The endogenous ¹²C-trehalose and the ¹³C₁₂-trehalose compete for charge during electrospray ionization (ESI). Furthermore, trehalose readily forms multiple adduct clusters (e.g., [M-H]⁻, [M+HCO₂]⁻, and[M+CF₃CO₂]⁻ in negative mode)[2]. As the total concentration increases, the ionization yield drops differentially, and the ratio of these clusters fluctuates, invalidating the linear assumption. Solution: Ensure your spike-in concentration of [UL-¹³C₁₂]Trehalose closely matches the expected endogenous range (dynamic range matching). If analyzing highly concentrated samples, dilute the extract prior to LC-MS/MS injection or utilize a non-linear (quadratic) calibration model, which has been shown to better fit ¹³C₁₂-trehalose IDMS curves over wide concentration ranges (0.1–100 μM)[3].

Q2: I am seeing unexpectedly low recovery of my [UL-¹³C₁₂]Trehalose internal standard in cell lysates. What is causing this isotopic dilution effect? Causality: The "dilution" here is likely physical degradation rather than analytical interference. Trehalose is rapidly hydrolyzed into two glucose molecules by the enzyme trehalase (e.g., TreA in bacteria, or mammalian trehalase in gut/kidney tissues)[4]. If the [UL-¹³C₁₂]Trehalose is spiked into a biologically active matrix before complete enzymatic quenching, the internal standard will be metabolized alongside the endogenous analyte. This artificially alters the ¹²C/¹³C ratio, leading to an inaccurate quantification of endogenous trehalose. Solution: Implement a self-validating quenching protocol. Spike the [UL-¹³C₁₂]Trehalose directly into the quenching solvent (e.g., pre-warmed 75% ethanol at 95°C or cold solvents, depending on the organism) rather than the raw lysate[5]. This ensures the enzyme is denatured simultaneously with the introduction of the standard.

Pathway G6P Glucose-6-Phosphate TPS TPS (OtsA) G6P->TPS T6P Trehalose-6-Phosphate TPS->T6P TPP TPP (OtsB) T6P->TPP Trehalose Endogenous Trehalose + [UL-13C12]Trehalose TPP->Trehalose Trehalase Trehalase (TreA) Target for Quenching Trehalose->Trehalase Degradation Glucose Glucose Trehalase->Glucose

Caption: Trehalose biosynthesis and degradation pathway highlighting the critical quenching target, Trehalase.

Q3: How do I prevent isotopic interference (crosstalk) between endogenous trehalose and[UL-¹³C₁₂]Trehalose during MRM transitions? Causality: Trehalose has a molecular mass of 342.3 Da. The [UL-¹³C₁₂] variant has a mass of 354.3 Da (+12 Da shift). While the intact precursor ions are well separated, fragmentation in the collision cell can produce lower-mass oxocarbenium ions. If you select fragments that are too small or lose the labeled carbons, natural isotopic abundance (M+1, M+2) from the highly concentrated unlabeled analyte can bleed into the internal standard channel, skewing the quantification and causing an artificial isotopic dilution effect[6]. Solution: Select precursor-to-product ion transitions that retain the maximum number of ¹³C atoms. Strictly monitor the m/z 341 → 119 transition for ¹²C (negative mode) and m/z 353 → 185 for ¹³C₁₂-trehalose[4]. Validate crosstalk by injecting a high-concentration ¹²C-trehalose standard and monitoring the ¹³C MRM channel; the signal must be <0.1% of the ¹²C signal.

Q4: My chromatography shows peak tailing and a slight retention time shift between the ¹²C and ¹³C₁₂ isotopologues. Does this affect the dilution assay? Causality: While ¹³C isotopologues generally co-elute perfectly with their ¹²C counterparts, secondary interactions can cause peak distortion. Trehalose can interact with metal components in the HPLC system or the stationary phase of Hydrophilic Interaction Liquid Chromatography (HILIC) columns, leading to peak tailing[2]. If the peak shapes differ, integration becomes inconsistent, undermining the IDMS principle. Solution: Use a highly deactivated HILIC column and ensure mobile phases are properly buffered (e.g., 2 mM ammonium acetate)[3]. Integrate based on peak area, not peak height, to account for any minor band broadening.

Quantitative MS/MS Parameters for Trehalose IDMS

To ensure accurate setup of your triple quadrupole mass spectrometer, refer to the optimized transitions and limits of quantification (LOQ) summarized below, derived from validated analytical methodologies[2][3][4].

AnalyteIonization ModePrimary Adduct / IonPrecursor m/zProduct m/zTypical LOQ
¹²C-TrehalosePositive (ESI+)[M+NH₄]⁺360.1163.128 nM
[UL-¹³C₁₂]TrehalosePositive (ESI+)[M+NH₄]⁺377.1209.1N/A (IS)
¹²C-TrehaloseNegative (ESI-)[M-H]⁻341.1119.10.5 ng/mL
[UL-¹³C₁₂]TrehaloseNegative (ESI-)[M-H]⁻353.1185.1N/A (IS)
¹²C-TrehaloseNegative (ESI-)[M+CF₃CO₂]⁻455.1--

Step-by-Step Methodology: Self-Validating Extraction and IDMS Quantification

This protocol is designed as a self-validating system to eliminate dilution effects caused by matrix degradation or extraction bias.

Phase 1: Matrix Quenching and IS Spike-in

  • Prepare Solvent: Prepare the extraction solvent (e.g., 75% ethanol) and pre-warm to 95°C (or pre-chill to -20°C, depending on the validated quenching temperature for your specific biological model)[5].

  • Spike IS: Add Alpha,Alpha-[UL-¹³C₁₂]Trehalose directly into the extraction solvent prior to contacting the biological sample. This guarantees the IS is subjected to the exact same matrix effects and extraction efficiencies as the endogenous analyte.

  • Quench: Rapidly submerge the biological sample (e.g., cell pellet, tissue biopsy) into the IS-spiked extraction solvent to instantaneously denature endogenous trehalase.

Phase 2: Extraction and Clarification 4. Lysis: Agitate the mixture vigorously for 3-5 minutes to ensure complete cell lysis and metabolite solubilization. 5. Clarification: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris and precipitated proteins. 6. Reconstitution: Transfer the supernatant to a fresh glass vial and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in the initial LC mobile phase (e.g., 20:80 water:acetonitrile containing 2 mM ammonium acetate)[3].

Phase 3: LC-MS/MS Acquisition and Validation 7. Injection: Inject 5-10 µL of the reconstituted sample onto a deactivated HILIC column. 8. Detection: Monitor the specific MRM transitions for both ¹²C-trehalose and ¹³C₁₂-trehalose as outlined in the quantitative table above. 9. Self-Validation (Crosstalk Check): Inject a blank matrix spiked only with the highest calibration standard of ¹²C-trehalose. Monitor the ¹³C₁₂-trehalose channel to confirm that isotopic crosstalk (M+12 natural abundance contribution) is strictly <0.1%.

References

  • Trehalose Synthesis Contributes to Osmotic Stress Tolerance and Virulence of the Bacterial Wilt Pathogen Ralstonia solanacearum. APS Journals. Available at:[Link]

  • Simultaneous Quantification of Trehalose and Trehalose 6-Phosphate by Hydrophilic Interaction Chromatography/Electrospray Accurate Mass Spectrometry with Application in Non-Targeted Metabolomics. PMC. Available at:[Link]

  • Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods. ACS Publications. Available at:[Link]

  • Integrated isotope-assisted metabolomics and 13C metabolic flux analysis reveals metabolic flux redistribution for high glucoamylase production by Aspergillus niger. PMC. Available at:[Link]

  • Natural isotope correction of MS/MS measurements for metabolomics and (13) C fluxomics. ResearchGate. Available at:[Link]

  • The Power of Stable Isotope Dilution Assays in Brewing. BrewingScience. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Quenching &amp; Extraction for 13C-Trehalose Analysis

Topic: Optimizing quenching and extraction methods for 13C-trehalose analysis Audience: Researchers, Scientists, Drug Development Professionals Role: Senior Application Scientist Introduction: The Criticality of the "Sna...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing quenching and extraction methods for 13C-trehalose analysis Audience: Researchers, Scientists, Drug Development Professionals Role: Senior Application Scientist

Introduction: The Criticality of the "Snapshot"

Welcome to the technical support center. As an Application Scientist specializing in metabolomics, I often see 13C-flux experiments fail not because of the mass spectrometer, but because of the sample preparation.

13C-Trehalose is a unique analyte. It is a stress protectant, a storage carbohydrate, and a dynamic flux marker. In 13C-Metabolic Flux Analysis (13C-MFA), the goal is not just quantification but the preservation of the Mass Isotopomer Distribution (MID) . If your quenching is too slow, the isotopic envelope shifts due to residual enzymatic activity (e.g., trehalase). If your extraction is too aggressive or chemically incompatible, you lose the analyte or distort the label via hydrolysis.

This guide moves beyond generic protocols to address the specific physicochemical challenges of analyzing 13C-labeled trehalose.

Module 1: Quenching Optimization (Stopping the Clock)

Q: I am observing significant variability in my M+0 to M+12 isotopomer ratios between replicates. Is this a quenching issue?

A: Likely, yes. Variability in isotopomer ratios often indicates that metabolism was not halted instantly, allowing enzymes to continue processing the 13C-label during harvesting.

  • The Mechanism: Trehalose turnover can be rapid, especially in yeast or bacteria under stress. If the cells are not brought to <-20°C within seconds, trehalase can hydrolyze 13C-trehalose back into glucose, altering the observed pool size and isotopic enrichment.

  • The Solution: You must maximize the heat transfer rate.

    • Suspension Cells: Do not centrifuge before quenching. Centrifugation takes minutes; metabolism changes in seconds. Use Fast Filtration followed by immediate immersion of the filter in liquid nitrogen or -40°C solvent.

    • Adherent Cells: Aspirate media and immediately add liquid nitrogen or pre-chilled (-80°C) 80% methanol.

Q: I’ve heard that cold methanol quenching causes intracellular leakage. How do I prevent losing my 13C-trehalose into the quench buffer?

A: This is the "Cold Shock" phenomenon. When cells (especially bacteria like E. coli or Synechocystis) hit cold organic solvents, the membrane undergoes a phase transition, temporarily becoming porous.

  • Diagnosis: Analyze your quenching supernatant.[1][2][3] If you find high levels of 13C-trehalose there, you have leakage.

  • Protocol Adjustment:

    • Ionic Strength: Add 0.85% ammonium bicarbonate or 0.9% NaCl to your cold methanol. This isotonic balance reduces osmotic shock.

    • Temperature Floor: For sensitive cells, quench at -40°C rather than -80°C.

    • Alternative: Use the Fast Filtration method. By separating cells from the media before solvent contact, you minimize the volume into which metabolites can leak, and the filter retains the biomass for subsequent extraction.

Visualization: Quenching Decision Tree

QuenchingDecision Start Start: Select Sample Type Suspension Suspension Culture (Yeast/Bacteria) Start->Suspension Adherent Adherent Culture (Mammalian) Start->Adherent LeakageRisk Is Leakage a Known Risk? (e.g., Gram-negative bacteria) Suspension->LeakageRisk LN2Quench Method C: Liquid Nitrogen Direct Quench Adherent->LN2Quench Standard FastFilt Method A: Fast Filtration (< 5 seconds) LeakageRisk->FastFilt Yes (High Risk) ColdMeOH Method B: Direct Cold Methanol (-40°C, 60% MeOH) LeakageRisk->ColdMeOH No (Robust Cells) Extract Proceed to Extraction FastFilt->Extract Transfer Filter to Solvent ColdMeOH->Extract Centrifuge & Pellet LN2Quench->Extract Scrape & Collect

Figure 1: Decision matrix for selecting the optimal quenching protocol based on cell type and leakage risk.

Module 2: Extraction Protocols (The "Release")

Q: Which solvent system provides the highest recovery for trehalose without degrading the 13C-label?

A: Trehalose is a highly polar disaccharide. Non-polar solvents (like pure chloroform) will not extract it, while acidic conditions can hydrolyze the glycosidic bond.

  • Recommended System: Acetonitrile:Methanol:Water (40:40:20) at -20°C.[1]

    • Why: This mixture precipitates proteins effectively (quenching enzymes) while maintaining high solubility for polar sugars like trehalose. It avoids the phase separation issues of Chloroform:Methanol systems, making it easier to automate.

  • Alternative (Biphasic): Methanol:Chloroform:Water (2:2:1.8).

    • Use Case: If you need to analyze lipids and trehalose from the same sample. Trehalose will partition into the upper aqueous (methanol/water) phase.

Q: Should I use boiling ethanol? I see it cited in older yeast papers.

A: For unlabeled total trehalose quantification, boiling ethanol is acceptable. However, for 13C-flux analysis , we generally advise against it.

  • Risk: Heat accelerates chemical reactions. If your sample contains residual acidic components or active enzymes that survive the initial seconds of heating, you risk hydrolyzing the trehalose or altering the isotopic distribution. Cold extraction is safer for preserving the metabolic snapshot.

Protocol: Optimized Cold Extraction for 13C-Trehalose
  • Preparation: Pre-chill Extraction Buffer (40:40:20 ACN:MeOH:H2O) to -20°C.

  • Spike: Add Internal Standard (e.g., 13C12-Trehalose or Trehalose-d14) directly to the extraction buffer before adding to cells. This corrects for extraction efficiency losses.[4]

  • Lysis:

    • Bacteria/Yeast: Add glass beads (0.5 mm). Vortex at max speed for 3 x 60s (keep cold between bursts).

    • Mammalian:[5][6] Sonication (30 cycles, 30s on/30s off) on ice.

  • Separation: Centrifuge at 14,000 x g for 10 min at 4°C.

  • Recovery: Collect supernatant.

  • Drying: Evaporate supernatant in a vacuum concentrator (SpeedVac) without heat. Do not dry completely to dryness if possible; resuspend when a small drop remains to prevent adsorption to tube walls.

Comparison of Solvent Systems
Solvent SystemPolarityProtein PrecipitationTrehalose Recovery13C-MFA Suitability
ACN:MeOH:H2O (40:40:20) HighExcellent>95% High (Single phase, easy inject)
MeOH:Chloroform:H2O MediumGood~90% (Aq. phase)Medium (Complex handling)
Boiling Ethanol (75%) HighModerate>90%Low (Thermal degradation risk)
Perchloric Acid (PCA) HighExcellentVariableVery Low (Acid hydrolysis risk)

Module 3: Analytical Considerations (The Readout)

Q: My LC-MS chromatogram shows a peak for trehalose, but the mass spectrum is messy. What is happening?

A: This is likely isobaric interference . Trehalose (disaccharide) has the same mass as sucrose and maltose.

  • The Fix: You cannot rely on MS1 (precursor mass) alone.

    • Chromatography: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Amide column). Trehalose typically elutes after sucrose and before maltose.

    • MS/MS Transitions: Use unique MRM transitions if possible, though isomers often share fragments.

    • 13C-Specifics: In flux analysis, you are monitoring the isotope envelope. Ensure your chromatographic separation is sufficient (>1.5 min difference) so that the M+0 of a co-eluting sucrose doesn't overlap with the M+0 of your trehalose.

Q: How do I calculate the enrichment if I have natural abundance background?

A: You must perform Natural Abundance Correction .

  • Carbon-13 has a natural abundance of ~1.1%. A completely unlabeled trehalose molecule (12 carbons) will still show an M+1 signal (approx. 13% intensity of M+0).

  • Use software tools (e.g., IsoCor, emu) or matrix-based correction algorithms to subtract this natural background before calculating your flux ratios.

Visualization: Integrated Workflow

Workflow cluster_0 1. Quenching cluster_1 2. Extraction cluster_2 3. Analysis Q1 Fast Filtration (<5s) Q2 LN2 / -40°C MeOH Immersion Q1->Q2 E1 Add IS Spike (13C12-Trehalose) Q2->E1 E2 Lysis (Beads/Sonic) in ACN:MeOH:H2O E1->E2 E3 Centrifuge (4°C, 14k g) E2->E3 A1 HILIC LC Separation (Separate Isomers) E3->A1 A2 HRMS / MS-MS (Isotopomer Detection) A1->A2 A3 Data Correction (Nat. Abundance) A2->A3

Figure 2: End-to-end workflow for ensuring data integrity in 13C-trehalose analysis.

Module 4: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Recovery (<50%) Adsorption to tube walls during drying.Do not dry completely. Add 10 µL DMSO or keep in liquid phase. Use silanized glass vials.
Distorted Isotopomers Metabolic turnover during quench.[1][7]Decrease quenching time. Ensure quench solution is <-20°C before contact.
High M+0 in 13C-Sample Contamination or Leakage.Check for extracellular trehalose carryover. Wash filter with ice-cold saline before extraction.[1]
Shift in Retention Time Matrix effects on HILIC column.Dilute sample 1:5 or 1:10 with ACN before injection. Clean guard column.

References

  • Metabolic characteristics of intracellular trehalose enrichment in salt-tolerant Zygosaccharomyces rouxii . Frontiers in Microbiology. (2022).[3] Describes quenching operations using -40°C 60% methanol/water.

  • Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols . MDPI. (1989). Reviews the "gold standard" cold-methanol method and leakage issues. [3]

  • 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures . PubMed. (2022).[2][3] Compares fast filtration vs. cold methanol and validates 13C-enrichment trajectories.

  • Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods . PubMed. (2017).[8] Validates LC-MS/MS methods using 13C12-trehalose internal standards.

  • Optimization of the quenching and extraction procedures for a metabolomic analysis of Lactobacillus plantarum . PubMed. (2018). Evaluates ACN/MeOH/Water extraction systems for optimal recovery.

Sources

Reference Data & Comparative Studies

Validation

Quantitative Comparison: 13C12-Trehalose vs. Alternative Labeled Sugars

The Strategic Superiority of -[UL-13C12]Trehalose: A Comparative Guide for Biopharmaceutical and Metabolic Applications As biotherapeutic formulations become more complex and metabolic tracing demands higher precision, t...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Superiority of


-[UL-13C12]Trehalose: A Comparative Guide for Biopharmaceutical and Metabolic Applications 

As biotherapeutic formulations become more complex and metabolic tracing demands higher precision, the selection of isotopic tracers and internal standards is no longer a trivial choice. Trehalose—a non-reducing disaccharide consisting of two glucose molecules linked by an


-1,1-glycosidic bond—has emerged as a highly versatile molecule. It is the premier cryoprotectant in biomanufacturing and a potent, mTOR-independent inducer of cellular autophagy[1].

For researchers and drug development professionals, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-[UL-13C12]Trehalose (uniformly labeled with Carbon-13) provides an unparalleled analytical advantage. By shifting the molecular mass by +12 Da, it eliminates isotopic interference from endogenous sugars, enabling absolute quantification in complex biological matrices. This guide objectively compares 13C12-Trehalose against other labeled sugars and provides self-validating experimental frameworks for its application.

The physical and chemical properties of a sugar dictate its utility in both formulation stability and metabolic tracing. Unlike reducing sugars (e.g., glucose) which are susceptible to Maillard reactions, or sucrose which degrades under acidic conditions, trehalose possesses extreme thermodynamic stability[2].

Property / Feature

-[UL-13C12]Trehalose
[UL-13C12]Sucrose[UL-13C6]Glucose
Glass Transition Temp (

)
~110°C – 120°C (Highest)~60°C (Moderate)~30°C (Low)
Chemical Stability (pH < 5) Highly Stable (>99% intact at pH 3.5)Unstable (~0% intact at pH 3.5)Stable
Reducing Nature Non-reducing (No Maillard risk)Non-reducing (Hydrolyzes to reducing)Reducing (High Maillard risk)
Isotopic Mass Shift +12 Da (Zero overlap with natural)+12 Da+6 Da (Potential background noise)
Primary Biological Role mTOR-independent autophagy inducerEnergy source / ExcipientPrimary glycolysis/TCA tracer
Biopharma Application Lyo-protectant for mAbs, ADCs, LNPsLyo-protectant (temperature limited)Not used for lyophilization

Data synthesized from biopharmaceutical stability and metabolomic profiling literature[2],[3].

Application Framework I: Biopharmaceutical Excipient Tracking

The Causality of the Approach: In lyophilized formulations (e.g., monoclonal antibodies or lipid nanoparticles), primary drying must occur below the freeze-concentration glass transition temperature (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


). Because the 

of trehalose is significantly higher than that of sucrose, it allows for higher storage temperatures and an ~13% reduction in primary drying time per 1°C difference[2]. To track the pharmacokinetics of the excipient or verify residual clearance, LC-MS/MS is required. 13C12-Trehalose is the optimal internal standard (ISTD) because its +12 Da shift perfectly resolves from the natural isotopic envelope of endogenous trehalose, negating matrix-induced ion suppression.

LCMS_Workflow A Sample Prep (Protein Crash) B Spiking (13C12-Trehalose ISTD) A->B C HILIC Chromatography (Polar Retention) B->C D ESI-MS/MS (MRM Transitions) C->D E Data Analysis (Absolute Quant) D->E

LC-MS/MS workflow using 13C12-Trehalose as an internal standard.

Protocol: Self-Validating LC-MS/MS Quantification
  • Sample Preparation: Extract 50 µL of plasma/tissue homogenate. Add 200 µL of cold acetonitrile to precipitate high-abundance proteins. Causality: Removing proteins prevents column fouling and eliminates severe ion suppression in the electrospray source.

  • ISTD Spiking: Spike the sample with a precise concentration (e.g., 50 ng/mL) of 13C12-Trehalose. Causality: Adding the ISTD early in the workflow corrects for any volumetric losses during extraction and variable ionization efficiencies.

  • Chromatographic Separation: Inject onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column. Causality: Trehalose is highly polar. Standard reversed-phase (C18) columns will not retain it, causing it to elute in the solvent front. HILIC ensures proper retention and symmetrical peak shape[3].

  • MRM Detection (Negative ESI): Monitor the transitions

    
     341 
    
    
    
    119 for endogenous trehalose and
    
    
    353
    
    
    123 (or 185) for 13C12-Trehalose[4].
  • Self-Validation Checkpoint: Run a "Blank + ISTD" sample (matrix containing no endogenous trehalose, spiked only with 13C12-Trehalose). If the system is valid, the

    
     341 channel will show absolute zero signal. Any signal here indicates either isotopic impurity of the standard or in-source fragmentation cross-talk, which invalidates the quantitative run.
    

Application Framework II: Tracing mTOR-Independent Autophagy

The Causality of the Approach: Macroautophagy is typically suppressed by the mammalian target of rapamycin (mTOR) pathway. However, in neurodegenerative diseases (like ALS or Parkinson's), inhibiting mTOR is often highly toxic to cells[5]. Trehalose is uniquely capable of inducing autophagy independently of mTOR, utilizing alternative signaling cascades such as p38 MAPK and TFEB to clear protein aggregates[6].

When studying this mechanism in vitro, researchers must prove that the autophagic response is driven by trehalose itself, rather than its degradation product (glucose) providing energy. By treating cells with 13C12-Trehalose, scientists can track its intracellular accumulation and monitor for the appearance of 13C6-Glucose, which would indicate active trehalase enzyme degradation[7].

Autophagy_Pathway T 13C12-Trehalose (Cellular Uptake) M mTOR Complex (Inhibited by Nutrients) T->M Bypasses P p38 MAPK / TFEB Activation T->P mTOR-Independent A Autophagosome Formation P->A L LC3B-I to LC3B-II Conversion A->L

mTOR-independent autophagy induction pathway by trehalose.

Protocol: In Vitro Metabolic Flux and Autophagy Validation
  • Cell Culture Treatment: Treat target cells (e.g., fibroblasts or motor neurons) with 100 mM 13C12-Trehalose for 24 hours. Causality: Mammalian cells lack dedicated trehalose transporters; high extracellular concentrations are required to drive uptake via fluid-phase endocytosis.

  • Metabolite Extraction: Lyse cells in cold 80% methanol and analyze via LC-MS/MS. Track the ratio of intracellular 13C12-Trehalose to 13C6-Glucose. Causality: If 13C6-Glucose levels spike, intracellular trehalase is actively hydrolyzing the tracer, meaning the downstream effects may be partially glucose-driven rather than a direct trehalose signaling event[7].

  • Western Blotting for LC3B: Lyse a parallel set of cells to measure the conversion of cytosolic LC3B-I (18 kDa) to lipid-associated LC3B-II (16 kDa). Causality: The lipidation of LC3B is the definitive biochemical hallmark of autophagosome formation[1].

  • Self-Validation Checkpoint: Include a control group treated with Rapamycin (a known mTOR inhibitor). Perform a Western blot for phosphorylated mTOR (p-mTOR). For the experimental system to be valid, the Rapamycin group must show decreased p-mTOR and increased LC3B-II, while the 13C12-Trehalose group must show increased LC3B-II with no decrease in baseline p-mTOR[5]. This internally validates that the observed autophagy is strictly mTOR-independent.

References

  • Trehalose, an mTOR-Independent Inducer of Autophagy, Inhibits Human Cytomegalovirus Infection in Multiple Cell Types. nih.gov.
  • mTOR-Independent Autophagy Inducer Trehalose Rescues against Insulin Resistance-Induced Myocardial Contractile Anomalies: Role of p38 MAPK and Foxo1. nih.gov.
  • MTOR-independent, autophagic enhancer trehalose prolongs motor neuron survival and ameliorates the autophagic flux defect in a mouse model of amyotrophic l
  • Trehalose: A Powerful Excipient in the Formul
  • Simultaneous Quantification of Trehalose and Trehalose 6-Phosphate by Hydrophilic Interaction Chromatography/Electrospray Accurate Mass Spectrometry with Application in Non-Targeted Metabolomics. nih.gov.
  • Trehalose Synthesis Contributes to Osmotic Stress Tolerance and Virulence of the Bacterial Wilt Pathogen Ralstonia solanacearum. apsnet.org.
  • Synthesis and Application of Trehalose M

Sources

Comparative

Validating metabolic flux data from Alpha,Alpha-[UL-13C12]Trehalose experiments

Executive Summary: Beyond Glucose Tracing In metabolic flux analysis (MFA), Alpha,Alpha-[UL-13C12]Trehalose is not merely an alternative carbon source; it is a precision probe for investigating virulence pathways in Myco...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Beyond Glucose Tracing

In metabolic flux analysis (MFA), Alpha,Alpha-[UL-13C12]Trehalose is not merely an alternative carbon source; it is a precision probe for investigating virulence pathways in Mycobacterium tuberculosis (Mtb) and autophagy induction mechanisms in mammalian cells.

While [U-13C6]Glucose remains the gold standard for central carbon metabolism, it fails to resolve the specific utilization of exogenous trehalose—a critical factor in mycobacterial cell wall remodeling and mammalian lysosomal stress responses. This guide provides a rigorous framework for validating flux data derived from this specific tracer, addressing the unique challenges of disaccharide stability and hydrolytic scrambling.

Technical Comparison: Tracer Performance

The following table contrasts the performance of [UL-13C12]Trehalose against standard alternatives in the context of tracking specific metabolic fates.

Table 1: Comparative Tracer Efficacy
FeatureAlpha,Alpha-[UL-13C12]Trehalose [U-13C6]Glucose Unlabeled Trehalose + [U-13C6]Glucose
Primary Application Tracking exogenous trehalose uptake, cell wall incorporation (TDM/TMM), and specific TreS flux.General central carbon metabolism (Glycolysis, TCA, PPP).[1][2][3][4]Assessing glucose flux in the presence of trehalose (competition assays).
Metabolic Resolution High: Distinguishes exogenous uptake from endogenous synthesis (OtsAB/TreYZ pathways).Low: Cannot distinguish between glucose derived from medium vs. trehalose hydrolysis.Medium: Can determine if trehalose suppresses glucose uptake, but cannot track trehalose fate.
Risk Factor Extracellular Hydrolysis: Serum trehalase can degrade tracer before uptake, mimicking a glucose feed.Metabolic Dilution: Rapid flux into glycogen/lipids can dilute signal quickly.Interpretation Ambiguity: No direct flux data for the disaccharide itself.
Detection Signal M+12 (Intact) and M+6 (Hydrolyzed Glucose/Maltose).M+6 (Glucose) and downstream isotopologues.M+6 (Glucose) only.

Expert Insight: The "Serum Trehalase" Trap

Causality & Mechanism: In mammalian cell culture, a common failure mode is the unwitting degradation of the tracer outside the cell. Fetal Bovine Serum (FBS) contains active trehalase (TREH). If your medium contains 10% FBS, your expensive [UL-13C12]Trehalose may be converted into two molecules of [U-13C6]Glucose within hours.

The Validation Fix: You must validate the integrity of the tracer in the supernatant before interpreting intracellular flux.

  • Protocol: Incubate complete media (with serum) + Tracer at 37°C without cells for 24 hours.

  • Pass Criteria: LC-MS analysis of the media must show >95% retention of the M+12 Trehalose peak and <5% appearance of M+6 Glucose.

  • Correction: If hydrolysis occurs, use heat-inactivated serum or serum-free media for the labeling period.

Experimental Protocol: Self-Validating Workflow

This workflow is designed for Mycobacterium smegmatis/tuberculosis or mammalian autophagy studies.

Phase 1: Tracer Incubation
  • Pre-Culture: Grow cells to mid-log phase in standard carbon sources (e.g., glycerol/glucose).

  • Wash: Centrifuge (3000 x g, 5 min) and wash 2x with PBS to remove unlabeled carbon.

  • Pulse: Resuspend cells in minimal media containing 2-10 mM Alpha,Alpha-[UL-13C12]Trehalose .

    • Note: For Mtb, minimal media is essential to force uptake via the LpqY-SugABC transporter.

  • Time Course: Collect samples at T=0, 5 min, 30 min, 2h, and 6h (Isotopic Steady State usually requires >2 cell doublings, but early points capture uptake kinetics).

Phase 2: Quenching & Extraction (The "Cold Trap")
  • Step 1 (Quenching): Rapidly filter cells (0.45 µm nylon) or centrifuge. Immediately submerge the filter/pellet in -40°C Acetonitrile:Methanol:Water (40:40:20) .

    • Why: This stops enzymatic activity instantly. Trehalase is robust; room temp extraction will artificially cleave the M+12 tracer into M+6 glucose.

  • Step 2 (Lysis):

    • Mycobacteria:[5][6][7] Add 0.1mm zirconia beads and bead-beat (6.5 m/s, 30s x 3 cycles).

    • Mammalian:[3][8] Sonication (30s on ice).

  • Step 3 (Clarification): Centrifuge at 13,000 x g for 10 min at 4°C. Collect supernatant.

Phase 3: LC-MS/MS Acquisition
  • Column: Amide-HILIC (e.g., XBridge Amide) is superior for retaining polar sugars like Trehalose and Trehalose-6-Phosphate (T6P).

  • Mobile Phase: A: 20 mM Ammonium Acetate / B: Acetonitrile (pH 9.0).

  • Target Ions (Negative Mode):

    • Trehalose (M+0: 341.1, M+12: 353.1 m/z)

    • Glucose (M+0: 179.0, M+6: 185.0 m/z)

    • Trehalose-6-Phosphate (M+0: 421.0, M+12: 433.0 m/z)

    • Maltose (M+0: 341.1, M+12: 353.1 m/z) - Critical for Mtb TreS pathway validation.

Visualizing the Metabolic Logic[9]

The following diagram illustrates the divergent fates of [UL-13C12]Trehalose in Mycobacteria versus Mammalian cells, highlighting the specific isotopologues generated.

TrehaloseFlux cluster_legend Isotopologue Legend cluster_ext Extracellular Environment cluster_cell Intracellular Metabolism L1 M+12 (Fully Labeled) L2 M+6 (Half Labeled) L3 M+0 (Unlabeled) Tre_Ext [UL-13C12]Trehalose (Tracer) Serum_Treh Serum Trehalase (Mammalian Artifact) Tre_Ext->Serum_Treh Hydrolysis Risk Transporter Transporter (LpqY-SugABC / GLUT) Tre_Ext->Transporter Glc_Ext [U-13C6]Glucose (Artifact) Serum_Treh->Glc_Ext Tre_Int Intracellular Trehalose (M+12) Transporter->Tre_Int TreS TreS (Isomerase) Tre_Int->TreS Mycobacteria Treh_Int Trehalase (Hydrolysis) Tre_Int->Treh_Int Catabolism T6P Trehalose-6-P (M+12) T6P->Tre_Int Glc_Int Glucose (M+6) Glc_Int->T6P OtsAB (Resynthesis) Glycolysis Glycolysis/TCA (Energy) Glc_Int->Glycolysis Maltose Maltose (M+12) (Mtb Specific) GlgE Alpha-Glucan (Cell Wall) Maltose->GlgE TreS->Maltose Treh_Int->Glc_Int

Caption: Flux map showing the fate of [UL-13C12]Trehalose. Note the Mtb-specific conversion to Maltose via TreS, distinct from hydrolytic cleavage to Glucose.

Data Validation: Interpreting Mass Isotopomer Distributions (MIDs)

To validate your data, you must analyze the Mass Isotopomer Distribution.[9] Here is how to interpret the signals:

The "Scrambling" Check

If Trehalose is hydrolyzed to Glucose (M+6) and then resynthesized intracellularly via the OtsAB pathway, you will see a mix of isotopologues.

  • Direct Uptake: Dominant M+12 peak in intracellular Trehalose pool.

  • Resynthesis (Scrambling): Appearance of M+6 Trehalose (one labeled glucose + one unlabeled glucose) or M+12 (two labeled glucoses re-combined).

  • Calculation: Calculate the fractional enrichment (M+12 / Total). If M+6 is high, significant recycling or dilution with endogenous glucose is occurring.

The "TreS" Signature (Mycobacteria Specific)

In Mtb, the enzyme TreS interconverts Trehalose and Maltose.[5]

  • Validation: If the TreS pathway is active, you must observe M+12 Maltose .

  • Negative Control: If you only see M+6 Glucose and no M+12 Maltose, the flux is proceeding solely through Trehalase (hydrolysis), not TreS.

Natural Abundance Correction

Always correct raw MS intensities for the natural abundance of 13C (1.1%). For a large molecule like Trehalose (C12), the M+1 natural isotope effect is significant (~13%). Use software like IsoCor or PoluX for accurate correction [1].

References

  • Miah, F., et al. (2013).[5] Flux through trehalose synthase flows from trehalose to the alpha anomer of maltose in mycobacteria.[5] Chemistry & Biology.[5][7][10] [Link]

  • Beste, D. J., et al. (2011).[2] 13C Metabolic Flux Analysis Identifies an Unusual Route for Pyruvate Dissimilation in Mycobacteria.[6] PLoS Pathogens. [Link]

  • DeBosch, B. J., et al. (2016).[11] Trehalose inhibits solute carrier 2A (SLC2A) proteins to induce autophagy and prevent hepatic steatosis. Science Signaling. [Link]

Sources

Validation

Cross-Validation of Alpha,Alpha-[UL-13C12]Trehalose Results: A Technical Comparison Guide

Executive Summary In the precise realm of Metabolic Flux Analysis (MFA) and mycobacterial cell wall research, the integrity of isotopic data is paramount.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the precise realm of Metabolic Flux Analysis (MFA) and mycobacterial cell wall research, the integrity of isotopic data is paramount. ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-[UL-^{13}C{12}]Trehalose serves as a critical tracer for elucidating stress response mechanisms and cell envelope biogenesis. However, reliance on a single detection modality can introduce artifacts—matrix effects in Mass Spectrometry (MS) or sensitivity limits in Nuclear Magnetic Resonance (NMR).

This guide provides a rigorous framework for cross-validating


C-trehalose data. By synthesizing high-sensitivity LC-HRMS with the absolute quantification of NMR and the biological specificity of enzymatic hydrolysis, researchers can construct a self-validating analytical system that ensures data robustness.

Part 1: The Gold Standard Comparison (LC-HRMS vs. NMR)

The two primary methods for analyzing stable isotope-labeled trehalose offer complementary strengths. A robust validation protocol requires correlating the Mass Isotopomer Distribution (MID) from MS with the absolute molarity derived from NMR.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
  • Role: Primary detection of isotopic enrichment.

  • Mechanism: Separates trehalose from isomers (e.g., isotrehalose) via HILIC or Amide columns, followed by detection of the [M+Na]

    
     or [M-H]
    
    
    
    ion.
  • Critical Advantage: Sensitivity (Picomolar range). It is the only method capable of resolving the full isotopomer envelope (

    
     to 
    
    
    
    ) in complex biological matrices where intracellular concentrations are low.
  • Vulnerability: Ion suppression. Co-eluting matrix components can dampen the signal, altering the apparent abundance of specific isotopomers.

Proton/Carbon NMR ( H/ C-NMR)
  • Role: Orthogonal validation of purity and concentration.

  • Mechanism: Direct detection of nuclear spin. For [UL-

    
    C
    
    
    
    ]Trehalose,
    
    
    C-NMR shows a dramatic signal enhancement compared to natural abundance.
  • Critical Advantage: "Absolute" quantification.[1] NMR signal intensity is directly proportional to the number of nuclei, independent of chemical matrix ionization efficiency.

  • Vulnerability: Sensitivity.[1][2][3][4] Requires millimolar concentrations, often necessitating sample pooling or extensive concentration steps.

Comparative Data Matrix
FeatureLC-HRMS (Orbitrap/Q-TOF)

H-NMR (600 MHz+)
Limit of Detection (LOD) ~20–30 nM~5–10

M
Isotopic Output Mass Isotopomer Distribution (MID)Positional Enrichment / Purity
Sample Requirement < 10

L (minimal prep)
> 200

L (requires D

O exchange)
Primary Bias Matrix Effects / Ion SuppressionSpectral Overlap / Solvent Suppression
Validation Metric Fractional Enrichment (

C %)
Absolute Concentration (mM)

Part 2: The Biological Control (Enzymatic Hydrolysis)

To validate that the signal detected is biologically relevant trehalose and not a structural isomer or artifact, Enzymatic Hydrolysis using highly specific Trehalase (EC 3.2.1.28) is the ultimate "biological truth" test.

The Logic of Enzymatic Validation
  • Specificity: Trehalase specifically hydrolyzes the

    
    -1,1-glycosidic bond. It will not cleave isotrehalose (
    
    
    
    ) or neotrehalose (
    
    
    ).
  • Stoichiometry: One mole of [UL-

    
    C
    
    
    
    ]Trehalose must yield exactly two moles of [UL-
    
    
    C
    
    
    ]Glucose.
  • Cross-Check: If the LC-MS signal for trehalose disappears after trehalase treatment, and a stoichiometric equivalent of glucose appears, the identification is confirmed.

Part 3: Experimental Workflow & Protocols

Diagram 1: The Cross-Validation Workflow

This workflow illustrates the "Split-Sample" strategy to ensure data integrity across platforms.

CrossValidation Sample Biological Sample (Cell Lysate/Media) Split Split Sample Sample->Split LCMS LC-HRMS Analysis (HILIC Column) Split->LCMS Enzyme Enzymatic Hydrolysis (Trehalase, pH 5.7) Split->Enzyme NMR 1H-NMR Analysis (D2O Exchange) Split->NMR DataMS Data: Mass Isotopomer Distribution (MID) LCMS->DataMS Val1 Validation Check 1: Does [Trehalose]MS match [Glucose]/2? DataMS->Val1 GlucoseAssay Glucose Quantification (HK/G6PDH Assay) Enzyme->GlucoseAssay GlucoseAssay->Val1 DataNMR Data: Absolute Molarity NMR->DataNMR Val2 Validation Check 2: Does NMR confirm purity? DataNMR->Val2

Caption: A split-sample workflow integrating MS sensitivity, enzymatic specificity, and NMR absolute quantification.

Detailed Protocol: The "Stoichiometric Hydrolysis" Check

Objective: Validate


C-Trehalose quantification via conversion to Glucose.

Reagents:

  • Porcine Kidney Trehalase (Sigma-Aldrich or equivalent).

  • Citrate Buffer (135 mM, pH 5.7).[5]

  • [UL-

    
    C
    
    
    
    ]Trehalose Standard (Internal Control).

Step-by-Step:

  • Preparation: Aliquot 100

    
    L of your labeled biological extract.
    
  • Basal Read: Analyze 50

    
    L immediately via LC-MS/MS to establish the baseline Trehalose M+12 abundance.
    
  • Hydrolysis: Add 0.1 units of Trehalase to the remaining 50

    
    L. Incubate at 37°C for 4 hours.
    
  • Termination: Quench reaction with 150

    
    L ice-cold acetonitrile (precipitates enzyme).
    
  • Post-Read: Centrifuge (12,000 x g, 10 min) and inject supernatant into LC-MS/MS.

  • Calculation:

    • Success Criteria: Trehalose peak should be <1% of baseline. Glucose peak (M+6) should increase by exactly

      
       the molar loss of Trehalose.
      
    • Failure Mode: If Trehalose signal persists, the sample contains non-enzymatically cleavable isomers (e.g., isotrehalose), invalidating the flux assumption.

Part 4: Application Case Study – Mycobacterial Cell Wall Flux

In Mycobacterium tuberculosis research, [UL-


C

]Trehalose is used to track the synthesis of Trehalose Monomycolate (TMM) and Dimycolate (TDM). This pathway is complex because trehalose is recycled via the LpqY-SugABC transporter.
Diagram 2: Trehalose Metabolic Fate & Recycling

This diagram visualizes the specific pathways where cross-validation is critical to distinguish de novo synthesis from recycling.

MycobacteriaFlux cluster_cyto Cytoplasm cluster_wall Cell Wall / Mycomembrane G6P Glucose-6-P OtsAB OtsA/B Pathway G6P->OtsAB Trehalose Trehalose (13C-Labeled) OtsAB->Trehalose TMM_Cyto TMM (Precursor) Trehalose->TMM_Cyto Mycolylation TMM_Wall TMM (Transported) TMM_Cyto->TMM_Wall MmpL3 Export TDM TDM (Cord Factor) TMM_Wall->TDM Ag85 ExTre Exogenous 13C-Trehalose TMM_Wall->ExTre Hydrolysis Ag85 Ag85 Complex LpqY LpqY-SugABC Transporter ExTre->LpqY LpqY->Trehalose Recycling

Caption: 13C-Trehalose flux showing de novo synthesis (OtsAB), recycling (LpqY), and cell wall incorporation (Ag85).

Interpretation of Results

When using [UL-


C

]Trehalose in this system:
  • High M+12 in TDM: Indicates direct incorporation of the tracer into the cell wall.

  • Appearance of M+6 Glucose: Indicates hydrolysis of the tracer by intracellular trehalase and subsequent glycolysis entry.

  • Scrambling (M+1 to M+11): Indicates the tracer was fully metabolized to central carbon intermediates (pyruvate/acetate) and re-synthesized, requiring a correction in the flux model.

References

  • Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology, 42(3), 317–325. Link

  • Rainneville, E., et al. (2017). Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods. ACS Omega, 2(9), 5813–5823. Link

  • Kalscheuer, R., et al. (2010). Self-poisoning of Mycobacterium tuberculosis by targeting specific metabolic pathways. Proceedings of the National Academy of Sciences, 107(50), 21554-21559. Link

  • Gierse, F. M., et al. (2023).[6] Simultaneous Quantification of Trehalose and Trehalose 6-Phosphate by Hydrophilic Interaction Chromatography/Electrospray Accurate Mass Spectrometry. Metabolites, 13(4), 556. Link

  • Swarts, B. M., et al. (2012). Probing the Mycobacterial Trehalome with Bioorthogonal Chemistry. Journal of the American Chemical Society, 134(39), 16123–16126. Link

Sources

Comparative

A Senior Application Scientist's Guide to Mass Isotopologue Distribution Analysis of ¹³C-Labeled Trehalose Metabolites

Authored for Researchers, Scientists, and Drug Development Professionals Welcome to an in-depth comparison of methodologies for the mass isotopologue distribution analysis (MIDA) of ¹³C-labeled trehalose metabolites. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Welcome to an in-depth comparison of methodologies for the mass isotopologue distribution analysis (MIDA) of ¹³C-labeled trehalose metabolites. This guide moves beyond rote protocols to explain the causality behind experimental choices, ensuring your study is not only technically sound but also self-validating. We will explore the journey from experimental design to data analysis, comparing the critical technologies and software that underpin successful metabolic flux studies.

The Centrality of Trehalose Metabolism

Trehalose, a disaccharide of two α,α-1,1-linked glucose units, is more than just a sugar. In a wide array of organisms—from bacteria and fungi to plants and invertebrates—it serves as a critical protectant against environmental stresses like desiccation and temperature extremes.[1][2] In pathogenic fungi and mycobacteria, the trehalose biosynthesis pathway is intrinsically linked to virulence and survival within a host, making it a compelling target for therapeutic development.[1]

Stable isotope tracing using ¹³C-labeled trehalose, coupled with Mass Isotopologue Distribution Analysis (MIDA), provides a powerful window into the activity of these metabolic pathways.[3] MIDA allows us to quantify the rate of synthesis of key metabolites and elucidate the flow of carbon (flux) through the central metabolic network, offering a dynamic picture of cellular physiology that endpoint measurements cannot capture.[4][5][6]

Visualizing the Metabolic Landscape

To effectively trace ¹³C from trehalose, we must first understand its metabolic connections. Trehalose is synthesized from glucose-6-phosphate (G6P) and UDP-glucose and is degraded by trehalase back into two molecules of glucose.[1][7] These intermediates are hubs that connect to glycolysis, the pentose phosphate pathway, and cell wall biosynthesis. Disrupting this pathway can have far-reaching effects on cellular metabolism.[1]

Trehalose_Metabolism cluster_synthesis Synthesis cluster_degradation Degradation UDP_Glucose UDP-Glucose T6P Trehalose-6-Phosphate UDP_Glucose->T6P OtsA/Tps1 CellWall Cell Wall Biosynthesis UDP_Glucose->CellWall G6P Glucose-6-Phosphate G6P->T6P Glycolysis Glycolysis & Central Carbon Metabolism G6P->Glycolysis Trehalose ¹³C-Trehalose T6P->Trehalose OtsB/Tps2 Glucose Glucose Trehalose->Glucose Trehalase Glucose->G6P Glycolysis->CellWall

Caption: Key metabolic pathways intersecting with trehalose synthesis and degradation.

Part 1: The Experimental Workflow: From Labeling to Extraction

The integrity of any MIDA study is built upon a robust and reproducible experimental workflow. Each step, from introducing the ¹³C-trehalose tracer to extracting the metabolites, is a potential source of variability. Here, we detail a self-validating protocol, emphasizing the critical control points.

Diagram: The MIDA Experimental Workflow

Experimental_Workflow Start Start: Cell Culture (e.g., Bacterial, Fungal) Labeling Step 1: Introduce ¹³C-Trehalose (Isotopic Steady State) Start->Labeling Quenching Step 2: Rapid Quenching (Halt Metabolism) Labeling->Quenching Critical Time Point Extraction Step 3: Metabolite Extraction (e.g., Cold Methanol) Quenching->Extraction Analysis Step 4: MS Analysis (GC-MS or LC-MS) Extraction->Analysis Data Step 5: Data Processing & MIDA Analysis->Data

Caption: A high-level overview of the experimental workflow for a ¹³C-MIDA study.

Protocol: Cell Labeling, Quenching, and Metabolite Extraction

This protocol is a generalized framework for adherent or suspension cell cultures.

1. Isotopic Labeling:

  • Culture cells to the desired growth phase (e.g., mid-logarithmic phase).

  • Introduce media containing a known concentration of uniformly labeled ¹³C-Trehalose.

  • Causality: The goal is to achieve isotopic steady-state, where the isotopic enrichment of intracellular metabolites becomes constant. The time required varies by organism and growth rate. A time-course experiment is recommended to determine this empirically.

2. Rapid Quenching (The Most Critical Step):

  • Trustworthiness: The objective is to instantaneously halt all enzymatic activity to preserve the metabolic snapshot at the time of harvesting.[8][9] Failure to quench effectively leads to inaccurate and misleading flux measurements.

  • Method for Adherent Cells: Rapidly aspirate the culture medium. Immediately wash the cells with ice-cold 0.9% NaCl solution to remove extracellular tracer.[10] Then, add liquid nitrogen directly to the culture dish to flash-freeze the cells.[11][12]

  • Method for Suspension Cells: Rapidly transfer the cell suspension into a tube containing a pre-chilled quenching solution, such as 60% methanol at -40°C.[13] The large volume and low temperature of the quenching buffer ensures instantaneous arrest of metabolism.

  • Expert Insight: Avoid using phosphate-buffered saline (PBS) for washing, as phosphate can interfere with downstream analysis and is a metabolite itself.[14] Simple, cold saline is preferred.[10]

3. Metabolite Extraction:

  • After quenching, metabolites must be efficiently extracted. A common and effective method uses a cold solvent mixture.

  • Add a pre-chilled (-80°C) extraction solvent (e.g., 80% methanol in water) to the frozen cells or cell pellet.[14][15]

  • Scrape the cells (if adherent) and transfer the entire lysate/solvent mixture to a microcentrifuge tube.[11]

  • Vortex thoroughly at 4°C to ensure complete cell lysis and metabolite solubilization.[10]

  • Centrifuge at high speed (e.g., >16,000 x g) at 4°C to pellet cell debris and proteins.[10]

  • Carefully transfer the supernatant, which contains the polar metabolites, to a new tube for analysis.

Part 2: A Comparative Guide to Analytical Platforms

The choice of analytical instrumentation is a critical determinant of data quality, metabolite coverage, and sensitivity. The two primary platforms for MIDA are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

GC-MS vs. LC-MS: Choosing the Right Separation

The fundamental difference lies in how metabolites are separated before they enter the mass spectrometer.[16][17]

  • Gas Chromatography (GC-MS): This technique is a gold standard for analyzing small, volatile, and thermally stable compounds.[16] For most polar metabolites involved in central carbon metabolism (amino acids, organic acids), a chemical derivatization step is required to make them volatile. This adds a layer of sample preparation but results in excellent chromatographic separation and robust, reproducible data.[18]

  • Liquid Chromatography (LC-MS): LC-MS is highly versatile and ideal for analyzing a broader range of metabolites, including those that are larger, polar, or thermally labile, without the need for derivatization.[19] Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) are particularly well-suited for separating the polar metabolites derived from trehalose.[10]

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Best For Small, volatile, or derivatizable metabolites (e.g., amino acids, TCA cycle acids).[17]Polar, non-volatile, and thermally labile compounds (e.g., sugar phosphates, nucleotides).[16]
Sample Prep Often requires chemical derivatization to increase volatility.[18]Minimal preparation; direct injection of extract is common.[19]
Chromatography Excellent peak resolution and reproducibility.Highly versatile; different column chemistries (HILIC, C18) target different compound classes.
Throughput Can be lower due to the derivatization step and longer run times.Generally higher throughput.
Robustness Very robust and highly standardized methods are available.Can be more susceptible to matrix effects and ion suppression.
High-Resolution Mass Spectrometry: Orbitrap vs. Time-of-Flight (TOF)

For MIDA, high-resolution mass spectrometry (HRMS) is essential to accurately resolve and measure the different mass isotopologues. The two leading technologies are Orbitrap and Time-of-Flight (TOF).[20]

  • Orbitrap™ MS: These instruments measure ion frequencies in an electrostatic field, providing very high resolution (up to 240,000 FWHM or more) and excellent mass accuracy (<5 ppm).[20][21] This allows for the clear separation of isotopologue peaks from spectral interferences, which is critical for accurate MIDA.[22]

  • Time-of-Flight (TOF) MS: TOF analyzers measure the time it takes for ions to travel down a flight tube. They offer very fast acquisition speeds and a wide dynamic range.[23] While modern Q-TOFs offer high resolution, Orbitrap instruments generally provide higher resolution across the relevant mass range for metabolomics.[20]

FeatureOrbitrap™ Mass SpectrometryQuadrupole Time-of-Flight (Q-TOF) MS
Mass Resolution Very High to Ultra-High (e.g., 70,000 - 280,000+ FWHM).[22]High (e.g., up to 60,000 FWHM).[20]
Mass Accuracy Excellent (< 3 ppm routinely).[24]Very Good (< 5 ppm routinely).
Scan Speed Slower than TOF, but modern instruments are compatible with fast chromatography.[21]Very fast, excellent for rapid screening.
Dynamic Range Excellent linear dynamic range, crucial for quantifying low- and high-abundance isotopologues.[21]Can be limited by detector saturation for very abundant ions.[21]
Primary Advantage Superior resolving power allows for confident separation of near-isobaric interferences.High acquisition speed and sensitivity.[23]

Expert Recommendation: For rigorous MIDA of complex biological extracts, the ultra-high resolution and mass accuracy of an Orbitrap-based platform (e.g., a Q Exactive™ series instrument) is often preferred. It provides the highest confidence in distinguishing true isotopologue signals from background noise and chemical interferences.[22]

Part 3: Comparative Guide to MIDA Data Analysis Software

Raw mass spectrometry data is a complex mixture of peaks, noise, and isotopologues. Specialized software is required to translate this data into meaningful biological information.

Diagram: The MIDA Data Analysis Workflow

Data_Analysis_Workflow RawData Raw MS Data (.raw, .mzML) PeakPicking Step 1: Peak Picking & Chromatogram Integration RawData->PeakPicking Correction Step 2: Isotope Correction (Natural Abundance, Tracer Purity) PeakPicking->Correction Critical Step FluxModeling Step 3: Flux Modeling & Fitting (Metabolic Network Model) Correction->FluxModeling Results Results: Flux Maps & Statistical Analysis FluxModeling->Results

Caption: Core computational steps for processing stable isotope labeling data.

Key Data Processing Steps:
  • Peak Picking and Integration: The software identifies metabolite peaks in the chromatogram and integrates the area for each mass isotopologue (M+0, M+1, M+2, etc.).[25]

  • Correction for Natural Isotope Abundance: This is a mandatory and foundational step. All elements (C, H, N, O, S) have naturally occurring heavy isotopes. Their contribution to the mass spectrum must be mathematically removed to determine the true incorporation from the ¹³C tracer.[26]

  • Metabolic Flux Analysis (MFA): The corrected mass isotopologue distributions are then used as inputs for MFA software. This software uses a mathematical model of the cell's metabolic network to estimate the reaction rates (fluxes) that best explain the observed labeling patterns.[27][28]

Comparison of MIDA Software Tools

A variety of software tools, both open-source and commercial, are available to perform these critical calculations.

SoftwareTypeKey FeaturesPrimary Use
IsoCor Open-Source (Python)Specializes in the correction of raw MS data for natural isotope abundance and tracer impurity.[29][30] User-friendly GUI and command-line interface.[31] Resolution-agnostic.[31]Step 2: Isotope Correction. Generates the clean isotopologue distributions needed for flux modeling.
INCA (Isotopomer Network Compartmental Analysis) Academic License (MATLAB)A comprehensive platform for both steady-state and non-stationary ¹³C-MFA.[27][32] Performs flux estimation, statistical analysis (goodness-of-fit, confidence intervals), and experimental design.[28][33]Step 3: Flux Modeling. A powerful, widely-used tool for calculating metabolic fluxes from corrected MIDA data.[34]
LS-MIDA / Isotopo Open-SourceConverts experimental MS patterns into isotopomer enrichments using a least-squares method.[35] Isotopo provides a database application for data management.[36]Steps 1 & 2. Primarily for converting raw data into corrected distributions.
Vendor Software (e.g., El-MAVEN, PIRAMID) Freely AvailableOften integrated with instrument control. El-MAVEN and PIRAMID are vendor-agnostic tools designed to automate the extraction and integration of isotopic clusters from raw data files.[25]Step 1: Peak Picking. Streamlines the initial processing of raw data from the mass spectrometer.

Trustworthiness and Validation: To ensure the validity of your results, always process a set of unlabeled (natural abundance) and, if possible, fully-labeled standards alongside your experimental samples. The results from the unlabeled samples, after correction, should show ~100% M+0, validating the accuracy of your correction algorithm.

Conclusion

Mass isotopologue distribution analysis of ¹³C-labeled trehalose is a technically demanding yet highly rewarding methodology. Success hinges on a deep understanding of the entire workflow, from the biological rationale for tracing trehalose to the nuances of mass spectrometry and data analysis.

By carefully selecting a rapid and effective quenching protocol, leveraging the superior resolution of Orbitrap-based mass spectrometry, and using a validated software pipeline that includes dedicated tools for isotope correction (like IsoCor ) and flux modeling (like INCA ), researchers can generate high-quality, reproducible data. This guide provides the comparative framework and causal explanations necessary to design and execute these complex experiments with confidence, ultimately enabling deeper insights into the critical role of trehalose metabolism in health and disease.

References

  • Young, J. D. (2014). INCA: a computational platform for isotopically non-stationary metabolic flux analysis. Bioinformatics, 30(9), 1334–1335. [Link]

  • Antoniewicz, M. R. (2018). A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist. Frontiers in Oncology, 8, 235. [Link]

  • Vanderbilt University. (n.d.). MFA Suite™: INCA Application Academic License. VU e-Innovations. [Link]

  • Young, J. D. (2014). INCA: a computational platform for isotopically non-stationary metabolic flux analysis. SciSpace. [Link]

  • Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. PubMed. [Link]

  • Ma'ayan Lab. (n.d.). INCA. Datasets2Tools. [Link]

  • Ahmed, Z., et al. (2013). Software LS-MIDA for efficient mass isotopomer distribution analysis in metabolic modelling. BMC Bioinformatics, 14, 218. [Link]

  • Dettmer, K., Nürnberger, N., & Oefner, P. J. (2011). Extraction parameters for metabolomics from cell extracts. Analytical and Bioanalytical Chemistry, 400(7), 1951–1960. [Link]

  • Vanderbilt University School of Engineering. (2021). Widely used software, developed by Young Lab, tops 1,000 academic licenses. Vanderbilt University. [Link]

  • Mass Spectrometry Research Facility, University of Massachusetts. (n.d.). Preparation of cell samples for metabolomics. University of Massachusetts Chan Medical School. [Link]

  • Sellick, C. A., et al. (2011). Metabolite extraction from suspension-cultured mammalian cells for global metabolite profiling. Nature Protocols, 6(8), 1241–1249. [Link]

  • 13cflux.net. (n.d.). Tutorial: Introduction to 13C Metabolic Flux Analysis with the JuFlux platform. 13cflux.net. [Link]

  • Montana State University Mass Spectrometry Facility. (2022). Protocol: Metabolite Extraction from Cells. Montana State University. [Link]

  • Agilent. (n.d.). Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. Agilent Technologies. [Link]

  • Perfect, J. R. (2017). Central Role of the Trehalose Biosynthesis Pathway in the Pathogenesis of Human Fungal Infections: Opportunities and Challenges for Therapeutic Development. mBio, 8(6), e01859-17. [Link]

  • Hellerstein, M. K., & Neese, R. A. (1992). Mass isotopomer distribution analysis: a technique for measuring biosynthesis and turnover of polymers. The American Journal of Physiology, 263(5 Pt 1), E988-1001. [Link]

  • Coloff, J. L., et al. (2024). PyMIDA: A Graphical User Interface for Mass Isotopomer Distribution Analysis. Analytical Chemistry, 96(6), 2291–2295. [Link]

  • Li, Y., et al. (2023). Developing Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies. ChemRxiv. [Link]

  • Ahmed, Z., et al. (2014). 'Isotopo' a database application for facile analysis and management of mass isotopomer data. Database, 2014, bau087. [Link]

  • Li, B., et al. (2023). A systematic evaluation of quenching and extraction procedures for quantitative metabolome profiling of HeLa carcinoma cell under 2D and 3D cell culture conditions. Biotechnology and Bioengineering, 120(5), 1403-1416. [Link]

  • Ritter, J. B., et al. (2008). Quenching Methods for the Analysis of Intracellular Metabolites. Methods in Molecular Biology, 425, 239-254. [Link]

  • PathBank. (n.d.). Trehalose Degradation. PathBank. [Link]

  • Amegashie, E. A., et al. (2018). UHAS-MIDA Software Package: Mass Isotopomer Distribution Analysis-Applying the Inverse Matrix for the Determination of Stable Isotopes of Chromium Distribution during Red Blood Cell Labelling. American Journal of Analytical Chemistry, 9(11), 543-556. [Link]

  • Rani, A., et al. (2024). Elucidation of bacterial trehalose-degrading trehalase and trehalose phosphorylase: physiological significance and its potential applications. Journal of Applied Microbiology, 135(2), lxae034. [Link]

  • Figueroa, C. M., & Lunn, J. E. (2009). Trehalose Metabolism: From Osmoprotection to Signaling. International Journal of Molecular Sciences, 10(9), 3777-3806. [Link]

  • Princeton University. (n.d.). Sample preparation guideline for extraction of polar metabolites from adherent or suspension cells. Princeton University. [Link]

  • Lee, S., et al. (2022). Prediction of trehalose-metabolic pathway and comparative analysis of KEGG, MetaCyc, and RAST databases based on complete genome of Variovorax sp. PAMC28711. PLoS One, 17(1), e0262276. [Link]

  • Weitzel, M., et al. (2023). Program for Integration and Rapid Analysis of Mass Isotopomer Distributions (PIRAMID). Bioinformatics, 39(12), btad704. [Link]

  • Kunjapur, A. (2020, April 9). 11 Intro to 13C MFA | 13C Metabolic Flux Analysis | Lecture 12 [Video]. YouTube. [Link]

  • Tedeschi, L., et al. (2017). MIDcor, an R-program for deciphering mass interferences in mass spectra of metabolites enriched in stable isotopes. Metabolomics, 13(2), 17. [Link]

  • Cordoch, M., et al. (2021). Simultaneous Quantification of the Concentration and Carbon Isotopologue Distribution of Polar Metabolites in a Single Analysis by Gas Chromatography and Mass Spectrometry. Analytical Chemistry, 93(23), 8247–8256. [Link]

  • Fuhrer, T. (2021). Why do we prefer TOFs over Orbitraps for flow injection analysis?. Metabolomics Blog. [Link]

  • Biocompare. (2017). Pros and Cons of Three High-Resolution Mass Spec Approaches. Biocompare. [Link]

  • Claesen, J., & Valkenborg, D. (2021). A general approach to calculating isotopic distributions for mass spectrometry. Journal of the American Society for Mass Spectrometry, 32(8), 1941-1950. [Link]

  • Zhou, Z., et al. (2018). Comparison of High-Resolution Fourier Transform Mass Spectrometry Platforms for Putative Metabolite Annotation. Analytical Chemistry, 90(6), 3899–3906. [Link]

  • Millard, P., et al. (2012). IsoCor: correcting MS data in isotope labeling experiments. Bioinformatics, 28(9), 1294–1296. [Link]

  • Gao, B., et al. (2024). Comparing stable isotope enrichment by gas chromatography with time-of-flight, quadrupole, and triple quadrupole mass spectrometry. Journal of Mass Spectrometry, 59(1), e4976. [Link]

  • IsoCor Documentation. (n.d.). IsoCor: Isotope Correction for mass spectrometry labeling experiments. Read the Docs. [Link]

  • bio.tools. (n.d.). IsoCor. bio.tools. [Link]

  • PyPI. (n.d.). IsoCor. Python Package Index. [Link]

  • ResolveMass Laboratories Inc. (2026). GC-MS vs LC-MS. ResolveMass Laboratories Inc.. [Link]

  • Allen, D. K., et al. (2014). Analysis of Isotopic Labeling in Peptide Fragments by Tandem Mass Spectrometry. PLoS One, 9(3), e91537. [Link]

  • SCIEX. (n.d.). LC vs GC technote. SCIEX. [Link]

Sources

Validation

Comparative Metabolic Fate Mapping of Alpha,Alpha-[UL-13C12]Trehalose in Mammalian Systems

Executive Summary This guide provides a technical framework for using -[UL-13C12]Trehalose to distinguish between metabolic fuel utilization and signaling/osmoprotective roles in mammalian cell culture. Trehalose is ofte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical framework for using


-[UL-13C12]Trehalose  to distinguish between metabolic fuel utilization and signaling/osmoprotective roles in mammalian cell culture.

Trehalose is often mischaracterized solely as an inert cryoprotectant. Recent findings identify it as a potent, mTOR-independent autophagy inducer (via the SLC2A8/GLUT8-TFEB axis). However, its metabolic fate varies drastically between cell lines expressing trehalase (e.g., intestinal Caco-2) and those with low enzymatic activity (e.g., HeLa, neuronal models).

Key Takeaway: In trehalase-positive cells, [UL-13C12]Trehalose is rapidly hydrolyzed into [U-13C6]Glucose, fueling glycolysis. In trehalase-negative cells, it accumulates intact, triggering autophagy and lysosomal biogenesis without contributing significantly to the TCA cycle carbon load.

Product Profile: The Tracer

To accurately map these divergent fates, the use of a uniformly labeled stable isotope is non-negotiable.

FeatureSpecificationTechnical Rationale
Product

-[UL-13C12]Trehalose
All 12 carbons are

C.
MW Shift +12.04 DaShift from 342.30 (Native)

354.34 (Labeled).
Hydrolysis Sig. Generates 2x [U-13C6]GlucoseIf hydrolyzed, the mass spectrum shifts from one M+12 peak to two M+6 glucose peaks.
Purity

99 atom %

C
Essential to prevent isobaric interference in low-abundance metabolites.

Comparative Analysis: Cell Line Specificity

The metabolic fate of trehalose is dictated by the expression of SLC2A8 (GLUT8) and Trehalase (TREH) .

Model A: The Metabolizer (e.g., Caco-2)[1]
  • Phenotype: High expression of brush-border enzyme Trehalase.

  • Mechanism: Trehalose is transported or hydrolyzed extracellularly/intracellularly.

  • Fate: The [UL-13C12]Trehalose is cleaved into two molecules of [U-13C6]Glucose. These enter glycolysis, resulting in fully labeled lactate (

    
    C
    
    
    
    ) and TCA intermediates (Citrate M+2/M+4/M+6 depending on turns).
  • Outcome: Energy generation; high flux into central carbon metabolism.

Model B: The Signaler (e.g., HeLa, Neurons, HUVEC)
  • Phenotype: Low/Negligible Trehalase activity; High SLC2A8 (GLUT8) dependence for uptake.

  • Mechanism: Trehalose enters via GLUT8 and acts as a chemical chaperone or signaling molecule. It triggers TFEB nuclear translocation, inducing autophagy.[1]

  • Fate: The tracer remains largely intact ([UL-13C12]Trehalose). Minimal flux is observed into glycolysis or TCA cycle.

  • Outcome: Autophagic flux enhancement; clearance of protein aggregates (e.g., huntingtin,

    
    -synuclein).[1][2]
    

Visualizing the Divergent Pathways

The following diagram illustrates the mechanistic split between metabolic consumption and autophagic signaling.

TrehaloseFate ExTre Exogenous [UL-13C12]Trehalose GLUT8 SLC2A8/GLUT8 Transporter ExTre->GLUT8 Uptake InTre Intracellular [UL-13C12]Trehalose GLUT8->InTre TREH Trehalase (Enzyme) InTre->TREH Caco-2 (High Activity) TFEB TFEB Activation InTre->TFEB HeLa/Neuron (Signaling) Glc 2x [U-13C6]Glucose TREH->Glc Hydrolysis Glyc Glycolysis (13C-Pyruvate/Lactate) Glc->Glyc Energy Auto Autophagy Induction TFEB->Auto Lys Lysosomal Biogenesis TFEB->Lys

Caption: Divergent metabolic fates of 13C-Trehalose. Red path indicates enzymatic hydrolysis (Caco-2); Blue path indicates signaling/retention (HeLa).

Experimental Protocol: 13C-Flux Analysis

Objective: Quantify the ratio of Intact Trehalose vs. Hydrolyzed Glucose metabolites.

Phase 1: Cell Culture & Pulse
  • Seeding: Seed cells (Caco-2 or HeLa) in 6-well plates (

    
     cells/well).
    
  • Starvation (Optional): If studying autophagy, a short (1-2h) glucose starvation may enhance GLUT8 translocation.

  • The Pulse: Replace media with glucose-free DMEM supplemented with 10 mM [UL-13C12]Trehalose .

    • Note: If glucose is required for cell survival, use unlabeled glucose (5 mM) + labeled Trehalose (25 mM), but be aware of competition at the transporter level.

  • Incubation: Incubate for 4, 12, and 24 hours.

Phase 2: Quenching & Extraction (Critical)

Metabolism must be stopped instantly to prevent artificial hydrolysis during harvesting.

  • Wash: Rapidly wash cells 2x with ice-cold PBS (4°C).

  • Quench: Add 1 mL 80% Methanol/Water (pre-chilled to -80°C) directly to the well.

  • Lysis: Scrape cells on dry ice. Transfer to Eppendorf tubes.

  • Extraction: Vortex vigorously. Centrifuge at 14,000 x g for 10 min at 4°C.

  • Supernatant: Collect supernatant (contains polar metabolites). Dry under nitrogen stream or SpeedVac.

Phase 3: LC-MS/MS Analysis

Instrument: Q-TOF or Triple Quadrupole MS coupled to HILIC Chromatography.

  • Column: Amide-HILIC (e.g., Waters BEH Amide) is superior for sugar retention.

  • Mobile Phase:

    • A: 20 mM Ammonium Acetate in Water (pH 9.0).

    • B: Acetonitrile.

  • Ionization: Negative Electrospray Ionization (ESI-).

Target Mass Transitions (MRM):

MetabolitePrecursor Ion (m/z)Product Ion (m/z)Comment
Trehalose (Native) 341.1179.1Deprotonated [M-H]-
[UL-13C12]Trehalose 353.1185.1Shift +12 Da
Glucose (Native) 179.189.0Deprotonated [M-H]-
[U-13C6]Glucose 185.192.0Hydrolysis Product
Lactate (Native) 89.043.0Glycolysis Output
[13C3]Lactate 92.045.0Flux Confirmation

Data Interpretation & Troubleshooting

Workflow Diagram

Workflow Step1 Step 1: Pulse Labeling Media: [UL-13C12]Trehalose Step2 Step 2: Metabolism Quench -80°C 80% MeOH Step1->Step2 Step3 Step 3: HILIC LC-MS Negative Mode (ESI-) Step2->Step3 Decision Data Analysis: Check Mass Shift Step3->Decision ResA Result A: High M+6 Glucose High M+3 Lactate (Metabolic Fuel) Decision->ResA Caco-2 ResB Result B: High M+12 Trehalose No M+6 Glucose (Autophagy Signal) Decision->ResB HeLa

Caption: Step-by-step LC-MS workflow for differentiating metabolic phenotypes.

Troubleshooting Guide
IssueProbable CauseSolution
Low Signal for Trehalose Poor ionization or column retention.Use HILIC columns; ensure pH is basic (pH 9) for better sugar ionization in negative mode.
Artificial Hydrolysis Quenching too slow.Ensure Methanol is at -80°C. Do not let cells sit in PBS during wash steps.
No Uptake Observed GLUT8 inactive.GLUT8 is insulin/glucose-regulated.[3] Ensure experimental conditions allow transporter translocation to plasma membrane.

References

  • DeBosch, B. J., et al. (2016). SLC2A8 (GLUT8) is a mammalian trehalose transporter required for trehalose-induced autophagy.[4] Scientific Reports.[5] Available at: [Link]

  • Sarkar, S., et al. (2007). Trehalose, a novel mTOR-independent autophagy enhancer, accelerates the clearance of mutant huntingtin and alpha-synuclein.[1][2] Journal of Biological Chemistry. Available at: [Link]

  • Mayer, C., et al. (2016). 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling.[6] Metabolic Engineering. Available at: [Link]

  • Mardones, P., et al. (2016). Trehalose delays the progression of amyotrophic lateral sclerosis by enhancing autophagy in motoneurons. Autophagy. Available at: [Link]

  • UniProt Consortium. SLC2A8 - Solute carrier family 2, facilitated glucose transporter member 8. UniProtKB.[3] Available at: [Link]

Sources

Comparative

Precision Quantification of Trehalose: The Definitive Guide to Using α,α-[UL-13C12]Trehalose as an LC-MS/MS Internal Standard

Introduction Trehalose is a non-reducing disaccharide that functions as a critical cellular protectant against osmotic stress, dehydration, and freezing across multiple kingdoms of life[1]. It serves as a key biomarker i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Trehalose is a non-reducing disaccharide that functions as a critical cellular protectant against osmotic stress, dehydration, and freezing across multiple kingdoms of life[1]. It serves as a key biomarker in agricultural pathogenesis models (such as Ralstonia solanacearum bacterial wilt)[2] and acts as a gold-standard excipient for stabilizing biopharmaceutical monoclonal antibodies[3].

Despite its importance, the accurate quantification of intracellular or formulated trehalose is notoriously challenging. Biological matrices—ranging from plant xylem sap to mammalian serum and bacterial lysates—contain high concentrations of salts, lipids, and proteins that introduce severe matrix effects during mass spectrometric analysis[4].

This guide objectively compares established analytical methodologies for trehalose quantification and details the mechanistic reasons why Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing α,α-[UL-13C12]Trehalose is the premier standard for sensitivity, accuracy, and reproducibility.

The Mechanistic Advantage of α,α-[UL-13C12]Trehalose

In Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS), co-eluting matrix components compete with the analyte for charge in the electrospray plume, leading to unpredictable ion suppression or enhancement. To correct for this, an internal standard (IS) is mandatory.

  • The Flaw of Structural Analogs (e.g., Maltose): While maltose shares the same molecular weight as trehalose, it interacts differently with Hydrophilic Interaction Liquid Chromatography (HILIC) stationary phases. Because it elutes at a different retention time, it experiences a different solvent and matrix environment than trehalose, rendering it incapable of accurately correcting for localized ion suppression[4].

  • The Flaw of Deuterium Labeling (Trehalose-d14): Deuterium-labeled standards often exhibit a "chromatographic isotope effect." The slightly stronger hydrogen bonds formed by deuterium can cause the labeled standard to elute slightly before or after the native analyte on HILIC columns, breaking the fundamental rule of absolute co-elution[5].

  • The 13C12 Advantage: α,α-[UL-13C12]Trehalose is structurally and chemically identical to native trehalose, ensuring perfect chromatographic co-elution[6]. It is uniformly labeled with Carbon-13, shifting its precursor mass by +12 Da (e.g., m/z 377 for the [M+Na]+ adduct, compared to m/z 360 for native trehalose [M+NH4]+)[7]. This mass shift completely eliminates isotopic cross-talk while guaranteeing that the IS and the analyte experience the exact same ionization conditions.

Quantitative Data Comparison

When comparing analytical methods, LC-MS/MS paired with a 13C12-trehalose internal standard vastly outperforms traditional High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) and enzymatic assays in both sensitivity and dynamic range[8].

Analytical MethodInternal StandardLimit of Detection (LOD)Limit of Quantification (LOQ)Dynamic Range
LC-MS/MS α,α-[UL-13C12]Trehalose22 nM28 nM0.1 µM – 100 µM
Enzymatic Assay None6.3 µM21 µM21 µM – 4 mM
HPLC-RID None0.6 mM2.2 mM2.2 mM – 100 mM

Table 1: Performance metrics synthesized from comparative studies of trehalose quantification in biological matrices[5].

Biological Context: Why We Quantify Trehalose

Understanding the synthesis and degradation of trehalose is vital for metabolic engineering, immunology, and pathogenesis studies[9]. In organisms like E. coli and R. solanacearum, trehalose is synthesized via the OtsA/OtsB (TPS/TPP) pathway[2]. Accurately quantifying the metabolic flux through this pathway requires the precision of isotope dilution mass spectrometry.

Pathway G6P Glucose-6-Phosphate + UDP-Glucose OtsA Trehalose-6-Phosphate Synthase (OtsA/TPS) G6P->OtsA T6P Trehalose-6-Phosphate (T6P) OtsB Trehalose-6-Phosphate Phosphatase (OtsB/TPP) T6P->OtsB Tre Trehalose Treh Trehalase (TreA) Tre->Treh Glc Glucose OtsA->T6P OtsB->Tre Treh->Glc

Caption: The canonical OtsA/OtsB (TPS/TPP) trehalose biosynthesis and degradation pathway.

Experimental Workflow

G A 1. Sample Collection (Quench Metabolism) B 2. Spike Internal Standard (α,α-[UL-13C12]Trehalose) A->B C 3. Extraction & Deproteinization (Cold Acetonitrile/Water) B->C D 4. HILIC LC Separation (Co-elution of Analyte & IS) C->D E 5. ESI-MS/MS Detection (MRM Transitions) D->E F 6. Data Analysis (Peak Area Ratio Calculation) E->F

Caption: Step-by-step workflow for trehalose quantification using isotope dilution LC-MS/MS.

Self-Validating Protocol: Isotope Dilution LC-MS/MS

This protocol is designed as a self-validating system. By spiking the internal standard at the very beginning of the workflow, any volumetric losses, extraction inefficiencies, or ionization suppression events affect the native trehalose and the 13C12-trehalose equally. The ratio between the two remains constant, ensuring absolute quantitative accuracy.

Step 1: Reagent Preparation & Spiking
  • Prepare a stock solution of α,α-[UL-13C12]Trehalose in 50% Acetonitrile/Water.

  • Harvest cells or collect biological fluid. Immediately add a fixed, known concentration (e.g., 5 µM final concentration) of the 13C12-trehalose IS to the lysis buffer prior to homogenization[10].

    • Causality: Early spiking guarantees that the IS undergoes the exact same mechanical and chemical stresses as the endogenous analyte, correcting for incomplete lysis, adsorption to plasticware, or enzymatic degradation.

Step 2: Cold Extraction and Deproteinization
  • Homogenize the sample in cold 80% Acetonitrile (pre-chilled to -20°C)[11].

  • Centrifuge at 20,000 × g for 10 minutes at 4°C to pellet cellular debris and precipitated proteins.

    • Causality: The high organic solvent concentration and low temperature serve a dual purpose: they instantly quench endogenous trehalase activity (preventing the degradation of your analyte into glucose) and precipitate proteins that would otherwise foul the HILIC column and cause massive ion suppression.

Step 3: HILIC-LC Separation
  • Transfer the supernatant to an LC autosampler vial.

  • Inject 10 µL onto a HILIC column (e.g., Waters High Performance Carbohydrate column, 4.6 × 250 mm) maintained at 35°C[10].

  • Run an isocratic or gradient elution using 2 mM Ammonium Acetate in Water and 2 mM Ammonium Acetate in Acetonitrile[10].

    • Causality: Trehalose is highly polar and will not retain on standard reversed-phase (C18) columns. HILIC provides excellent retention and peak shape for highly polar carbohydrates, ensuring separation from early-eluting salts that cause detector dead-time suppression.

Step 4: MS/MS Detection (SRM/MRM)
  • Operate the triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) mode.

  • Monitor the following transitions:

    • Native Trehalose: m/z 360 [M+NH4]+ → m/z 163[7]

    • 13C12-Trehalose: m/z 377 [M+Na]+ → m/z 209[7]

    • Causality: Monitoring specific precursor-to-product ion transitions filters out background chemical noise, providing the high signal-to-noise ratio necessary to achieve nanomolar limits of detection.

Step 5: Data Analysis
  • Integrate the chromatographic peak areas for both native trehalose and 13C12-trehalose.

  • Calculate the Peak Area Ratio (Area_Native / Area_IS).

  • Map this ratio against a matrix-matched calibration curve to determine the absolute concentration of endogenous trehalose[5].

References

  • Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods Source: ACS Omega URL:[Link]

  • Simultaneous Quantification of Trehalose and Trehalose 6-Phosphate by Hydrophilic Interaction Chromatography/Electrospray Accurate Mass Spectrometry Source: Metabolites (via PMC) URL:[Link]

  • Metabolism of glucose and trehalose by cyclic pentose phosphate pathway is essential for effective immune response in Drosophila Source: bioRxiv URL:[Link]

  • The role of trehalose metabolism, signaling, and defense in Ralstonia solanacearum bacterial wilt disease of tomatoes Source: University of Wisconsin–Madison URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Scientist's Guide to the Proper Disposal of Alpha,Alpha-[UL-13C12]Trehalose

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of Alpha,Alpha-[UL-13C12]Trehalose. As researchers, scientists, and drug development professionals, our commitment to safety...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of Alpha,Alpha-[UL-13C12]Trehalose. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends to the entire lifecycle of the materials we use. This document moves beyond simple instructions to explain the scientific rationale behind each disposal protocol, ensuring a deep understanding of best practices.

Section 1: Foundational Safety and Chemical Assessment

Before any disposal procedure can be established, a thorough understanding of the material's chemical and physical properties is essential. The disposal plan for Alpha,Alpha-[UL-13C12]Trehalose is predicated on two key facts: the non-hazardous nature of the trehalose molecule and the non-radioactive nature of the Carbon-13 isotope.

Chemical Profile of Trehalose

Trehalose is a naturally occurring disaccharide composed of two glucose units.[1][2] Chemically, it is known for its stability, being highly resistant to acid hydrolysis and stable in solution even at high temperatures.[1][2] Crucially, Safety Data Sheets (SDS) from multiple suppliers do not classify D-(+)-Trehalose as a hazardous substance.[3][4] While it is a combustible solid, it does not present unusual reactivity or environmental hazards.[5][6]

The Nature of the ¹³C Isotope: A Critical Distinction

The [UL-13C12] designation signifies that all twelve carbon atoms in the trehalose molecule have been uniformly labeled with the Carbon-13 (¹³C) isotope. It is imperative to distinguish this from radioactive isotopes like Carbon-14 (¹⁴C). Carbon-13 is a stable, non-radioactive isotope of carbon.[7][8] Therefore, it does not emit ionizing radiation, and its presence does not confer any radiological hazard to the compound.

This distinction is the cornerstone of its disposal plan. Compounds labeled with stable isotopes do not require the specialized handling, shielding, or decay-in-storage protocols mandated for radioactive waste.[8] The disposal procedures are governed by the chemical properties of the parent molecule—in this case, non-hazardous trehalose.[8][9]

Section 2: The Disposal Decision Workflow

The correct disposal path for Alpha,Alpha-[UL-13C12]Trehalose depends entirely on two factors: its physical state (solid or liquid) and whether it has been contaminated with other laboratory agents. The following workflow provides a clear decision-making framework.

G Start Waste Containing Alpha,Alpha-[UL-13C12]Trehalose CheckContamination Is the waste contaminated with hazardous substances (solvents, biohazards, other chemicals)? Start->CheckContamination ContaminatedPath Follow disposal protocol for the MOST HAZARDOUS component in the mixture. CheckContamination->ContaminatedPath Yes UncontaminatedPath Is the uncontaminated waste solid or liquid? CheckContamination->UncontaminatedPath No SolidWaste Solid Waste Protocol (Section 2.2.1) UncontaminatedPath->SolidWaste Solid LiquidWaste Aqueous Solution Protocol (Section 2.2.2) UncontaminatedPath->LiquidWaste Liquid

Caption: Disposal decision workflow for Alpha,Alpha-[UL-13C12]Trehalose waste.

Protocol for Uncontaminated Waste

This protocol applies to pure, unused Alpha,Alpha-[UL-13C12]Trehalose or its solutions in non-hazardous aqueous buffers (e.g., water, saline).

Solid sugars and sugar alcohols are broadly classified as non-hazardous organic chemicals suitable for regular trash disposal, provided specific packaging protocols are followed to prevent misunderstanding by custodial staff.[10]

Step-by-Step Protocol:

  • Primary Containment: Place the solid Alpha,Alpha-[UL-13C12]Trehalose powder in a sealable, sturdy plastic bag or its original container. Ensure the container is tightly sealed to prevent any leakage.

  • Secondary Containment: Place the primary container into a second, larger, durable plastic bag. This double-packaging ensures that no material can spill during collection and transport.[10]

  • Labeling: Clearly label the outer bag with the words "NON-HAZARDOUS LABORATORY MATERIAL ". This is the most critical step. It informs all personnel that the contents, while originating from a lab, are safe to handle as regular waste. Do not use chemical formulas or trade names on the outer packaging.

  • Final Disposal: Laboratory personnel should place the securely packaged and labeled waste directly into the building's main trash dumpster.[10][11] Do not leave it in laboratory trash cans, as custodians are often instructed not to handle any chemical waste, regardless of hazard level.[11]

Disposal of non-hazardous liquid waste requires careful consideration of institutional and local regulations.

Step-by-Step Protocol:

  • Institutional Verification (Mandatory): Before proceeding, you must consult your institution's Environmental Health & Safety (EHS) department. Many institutions permit the drain disposal of non-hazardous, neutral pH aqueous solutions, but this is not a universal rule.[11] Obtain explicit approval from EHS.

  • If Drain Disposal is Approved:

    • Slowly pour the solution down a laboratory sink drain with a large amount of running water.

    • Thoroughly flush the drain with additional water for several minutes to ensure the solution is fully diluted within the sanitary sewer system.

  • If Drain Disposal is NOT Approved:

    • Collect the aqueous waste in a clearly labeled, sealable container (e.g., a carboy).

    • Label the container "Non-hazardous aqueous waste: Trehalose solution".

    • Arrange for pickup through your institution's non-hazardous waste disposal stream.

Protocol for Contaminated Waste

If Alpha,Alpha-[UL-13C12]Trehalose is mixed with or contaminates materials containing any hazardous component, the entire waste mixture must be treated according to the regulations governing the most hazardous substance present.

Type of ContaminantExamplesRequired Disposal StreamCausality Behind Procedure
Flammable Solvents Ethanol, Methanol, AcetonitrileHazardous Chemical WasteThe flammability characteristic of the solvent dictates the disposal method to prevent fire hazards.
Corrosive Agents Strong Acids (e.g., HCl), Strong Bases (e.g., NaOH)Hazardous Chemical WasteThe corrosive nature of the agent requires specialized containers and neutralization before final disposal.
Acutely Toxic Chemicals Sodium Azide, FormaldehydeHazardous Chemical WasteThe high toxicity of these chemicals necessitates disposal via licensed hazardous waste services to prevent environmental and health risks.
Biohazardous Materials Cell cultures, Bacteria, Viruses, Biological tissuesBiohazardous WasteThe waste must be decontaminated, typically by autoclaving or chemical disinfection, before final disposal to neutralize biological activity.

Section 3: Disposal of Empty Containers

Properly managing empty containers is a key aspect of laboratory safety and compliance.

Step-by-Step Protocol:

  • Ensure "RCRA Empty": A container that held a non-hazardous material like trehalose is considered "RCRA Empty" when no material can be readily poured or scraped from it. For the solid powder, this means ensuring all loose powder has been removed.

  • Rinsing: Rinse the empty container three times with a suitable solvent (e.g., water). The resulting rinsate from an uncontaminated trehalose container can be disposed of as a non-hazardous aqueous solution (see Section 2.2.2).

  • Deface the Label: Completely remove or thoroughly obscure the original chemical label on the container using a marker.[11] This is a critical step to ensure that waste handlers do not mistake the empty container for one containing a chemical.

  • Final Disposal: The rinsed, defaced container can now be disposed of in the appropriate recycling bin (e.g., glass or plastic) or as regular trash.

By adhering to these detailed procedures, researchers can ensure the disposal of Alpha,Alpha-[UL-13C12]Trehalose is conducted safely, efficiently, and in full compliance with institutional and regulatory standards, reinforcing a culture of safety and responsibility in the laboratory.

References

  • Trehalose - Wikipedia. Wikipedia. [Link]

  • SAFETY DATA SHEET 112901-Trehalose USP. DC Fine Chemicals. [Link]

  • Trehalose - chemeurope.com. Chemeurope.com. [Link]

  • Trehalose | C12H22O11 | CID 7427 - PubChem. National Center for Biotechnology Information. [Link]

  • Carbon-13 (C-13) - Stable Isotope Data & Safety Information (MSDS). Isotope-AMT. [Link]

  • High-Purity Carbon-13 Dioxide: The Core Material for Isotope Labeling Technology. CIL Isotope Separation. [Link]

  • Safety Data Sheet: D(+)-Trehalose dihydrate. Carl ROTH. [Link]

  • How To Store And Dispose Of Radiolabeled Compounds. Moravek, Inc. [Link]

  • Disposal Procedures for Non Hazardous Waste. Stephen F. Austin State University. [Link]

  • carbon-13 gas safety data sheet. BuyIsotope.com. [Link]

  • Laboratory waste | Staff Portal. Karolinska Institutet. [Link]

  • Rowan University Non-Hazardous Waste Disposal Guide for Laboratories. Rowan University. [Link]

Sources

Handling

Personal protective equipment for handling Alpha,Alpha-[UL-13C12]Trehalose

As a Senior Application Scientist, I approach the handling of Alpha,Alpha-[UL-13C12]Trehalose through a dual lens: protecting the operator from particulate exposure and protecting the high-value isotopic standard from co...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of Alpha,Alpha-[UL-13C12]Trehalose through a dual lens: protecting the operator from particulate exposure and protecting the high-value isotopic standard from contamination.

While unlabeled trehalose is a Generally Recognized As Safe (GRAS) disaccharide, the uniformly carbon-13 labeled variant ([UL-13C12]) is a highly purified, expensive internal standard used primarily in precision LC-MS (Liquid Chromatography-Mass Spectrometry) workflows[1]. Because it is a stable isotope, it emits no radiation[2]; however, its physical form as a fine, hygroscopic powder dictates strict Personal Protective Equipment (PPE) and environmental controls to prevent aerosolization, inhalation, and isotopic dilution[3].

Here is the comprehensive, self-validating guide to PPE, handling, and disposal for Alpha,Alpha-[UL-13C12]Trehalose.

Physicochemical & Isotopic Hazard Profile

To understand the why behind the PPE, we must first quantify the material's properties. The table below summarizes the operational implications of this specific compound.

ParameterValue / CharacteristicOperational Implication
OSHA Hazard Class Non-hazardous[4]Standard Good Laboratory Practices (GLP) apply; no extreme chemical toxicity measures are required.
Radiation Risk None (Stable Isotope)[2]No lead shielding, film badges, or Geiger counters are necessary.
Mass Shift (

m)
+12 Da[1]High mass difference prevents overlap with natural

C isotopes. Cross-contamination with standard sugars must be strictly avoided.
Physical State Fine Crystalline PowderHighly prone to static scatter. Aerosolization causes mechanical respiratory/eye irritation[3].

The PPE Matrix: Causality and Specifications

Every piece of PPE serves a specific mechanistic purpose. Do not deviate from these specifications, as doing so compromises either your respiratory health or the integrity of your mass spectrometry data.

  • Respiratory Protection: N95 or P100 Particulate Respirator[3].

    • Causality: Trehalose powder easily becomes airborne. Inhalation causes mechanical irritation of the mucous membranes. Furthermore, human breath contains significant moisture; because trehalose is hygroscopic, breathing over the open vial can hydrate the powder, altering its molecular weight and destroying the quantitative accuracy of your standard.

  • Eye Protection: Tightly fitting safety goggles conforming to EN 166(EU) or NIOSH (US)[5].

    • Causality: Standard safety glasses with side gaps are insufficient. The fine powder can bypass loose glasses via ambient air drafts, causing mechanical ocular irritation.

  • Hand Protection: Powder-free Nitrile Gloves[3].

    • Causality: Protects the skin from mild irritation, but more importantly, prevents the transfer of human squalene, keratin, and natural

      
      C sugars from your hands into the vial. These biological contaminants create severe background noise and ion suppression in LC-MS workflows.
      
  • Body Protection: Flame-resistant, impervious lab coat[5].

    • Causality: Prevents the transfer of static electricity from street clothing to the analytical balance, which is the primary cause of powder "jumping" during weighing.

Self-Validating Operational Protocol

This step-by-step methodology ensures that the weighing and dissolution of [UL-13C12]Trehalose is executed flawlessly. Every step includes a built-in validation check.

Step 1: Environmental Control & PPE Donning

  • Action: Put on the specified lab coat, tightly fitting goggles, nitrile gloves, and N95 respirator[3][5]. Move to a localized exhaust ventilation system or a dedicated, draft-free weighing enclosure[4].

  • Validation Check: Perform a negative-pressure seal check on your respirator. Ensure your gloves are pulled over the cuffs of your lab coat to prevent skin shedding.

Step 2: Static Mitigation

  • Action: Use a zero-stat anti-static gun or a localized ionizer on your dedicated micro-spatula, the weighing boat, and the [UL-13C12]Trehalose vial.

  • Validation Check: Tare the analytical balance. If the digital readout fluctuates by more than

    
     mg, static charge or micro-drafts are still present. Do not open the vial until the balance holds a stable zero.
    

Step 3: Precision Transfer

  • Action: Carefully transfer the required mass of [UL-13C12]Trehalose. Cap the source vial immediately after extracting the powder to minimize exposure to ambient humidity.

  • Validation Check: Verify the isotopic purity of your workflow by ensuring the spatula used was freshly solvent-rinsed (LC-MS grade Methanol/Water) and has never been used for unlabeled

    
    C-Trehalose[1].
    

Step 4: Dissolution

  • Action: Transfer the weighed powder into a volumetric flask or glass vial. Add your LC-MS grade solvent (typically water or an aqueous buffer) before removing the vessel from the weighing enclosure.

  • Validation Check: Visually inspect the solution against a dark background. Trehalose is highly soluble in water; the solution must be perfectly clear, indicating complete dissolution and the absence of insoluble dust contaminants.

Workflow Visualization

G cluster_prep Phase 1: Preparation & PPE cluster_exec Phase 2: Execution & Validation cluster_post Phase 3: Post-Operation PPE Don PPE: N95, Nitrile Gloves, Safety Goggles Hood Ventilation: Prepare Weighing Enclosure PPE->Hood AntiStatic Static Mitigation: Discharge Powder & Tools Hood->AntiStatic Weigh Precision Transfer: Weigh[UL-13C12]Trehalose AntiStatic->Weigh Validate Validation Check: Verify Balance Stability (Drift < 0.01 mg) Weigh->Validate Clean Decontamination: Wet-Wipe Surfaces Validate->Clean

Operational workflow for handling [UL-13C12]Trehalose securely.

Spill Mitigation & Disposal Plan

Because [UL-13C12]Trehalose is a stable isotope, it does not fall under radioactive waste management protocols[2][]. However, its physical properties require specific spill mitigation tactics.

Spill Response:

  • DO NOT dry sweep. Sweeping will aerosolize the fine powder, creating an inhalation hazard and spreading isotopic contamination across the laboratory[5].

  • Protocol: Dampen a lint-free wipe with 70% ethanol or deionized water. Gently lay the wipe over the spilled powder to trap it, then wipe inward. Wash the affected area with soap and plenty of water[4].

Waste Disposal:

  • Solid Waste: Dispose of contaminated gloves, wipes, and empty vials in standard, clearly labeled chemical waste containers[].

  • Liquid Waste: Aqueous solutions of[UL-13C12]Trehalose can generally be disposed of in standard aqueous chemical waste streams, strictly complying with your institution's Environmental Health and Safety (EH&S) policies regarding mixed chemical waste[].

References

1.[5] Trehalose SDS, 99-20-7 Safety Data Sheets - Echemi.com. Available at: 2.[3] Trehalose (CAS 99-20-7) - HazComFast - Hazcomfast.com. Available at: 3.[4] SAFETY DATA SHEET - Spectrum Chemical - Spectrumchemical.com. Available at: 4.[2] Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases - Metabolic Solutions. Available at: 5.[] How to Dispose the Waste from Isotope Labeling - BOC Sciences. Available at: 6.[1] Stable Isotope Labeled Internal Standards: Selection and Proper Use - Alfa Chemistry. Available at:

Sources

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